Ethyl 5-ethylisoxazole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-6-5-7(9-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWKBDZVYQXLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548588 | |
| Record name | Ethyl 5-ethyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90607-22-0 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90607-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-ethyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-ethylisoxazole-3-carboxylate
Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its wide array of biological activities.[1] Ethyl 5-ethylisoxazole-3-carboxylate is a key intermediate, offering multiple functionalization points for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore the robust and highly efficient 1,3-dipolar cycloaddition pathway and a classical alternative involving the condensation of a β-dicarbonyl compound. The discussion emphasizes the causality behind experimental choices, detailed step-by-step protocols, and the mechanistic logic underpinning each transformation, ensuring a blend of theoretical understanding and practical applicability.
Introduction to Isoxazole Synthesis
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin, highlighting its significance as a "privileged scaffold" in pharmaceutical science.[1] The synthesis of substituted isoxazoles is, therefore, a critical task in organic chemistry.
The target of this guide, this compound, is a trisubstituted isoxazole. Its synthesis requires precise control over regiochemistry to ensure the correct placement of the ethyl group at the C5 position and the ethyl carboxylate group at the C3 position. The two primary methodologies discussed herein achieve this control through fundamentally different, yet equally elegant, chemical strategies.
Part 1: The Primary Synthetic Route via [3+2] Cycloaddition
The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is the most powerful and versatile method for constructing the isoxazole ring.[2] This reaction involves the concerted addition of a 1,3-dipole to a dipolarophile. For our target molecule, the strategy is to react an in situ generated nitrile oxide with a terminal alkyne.
Causality and Mechanistic Overview
The core principle of this pathway is the highly regioselective reaction between ethoxycarbonylformonitrile oxide (the 1,3-dipole) and 1-butyne (the dipolarophile).
-
Generation of the 1,3-Dipole: Nitrile oxides are highly reactive and unstable, necessitating their generation in situ.[3][4] The precursor of choice is Ethyl 2-chloro-2-(hydroxyimino)acetate .[5] Treatment with a mild, non-nucleophilic base, such as triethylamine (Et₃N), facilitates the elimination of hydrochloric acid (HCl) to yield the transient ethoxycarbonylformonitrile oxide. The electron-withdrawing ethyl carboxylate group stabilizes the nitrile oxide, making it an ideal reactant.[6]
-
Cycloaddition: The generated nitrile oxide then immediately reacts with 1-butyne. The regioselectivity of this cycloaddition is dictated by frontier molecular orbital (FMO) theory. The reaction proceeds to place the ethyl group of the alkyne at the 5-position of the resulting isoxazole ring, yielding the desired product with high fidelity.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials & Equipment:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
1-Butyne
-
Triethylamine (Et₃N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Ice-water bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add ethyl 2-chloro-2-(hydroxyimino)acetate (10.0 mmol, 1.0 eq.) and anhydrous dichloromethane (100 mL).
-
Addition of Alkyne: Add 1-butyne (12.0 mmol, 1.2 eq.) to the flask. Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Dissolve triethylamine (11.0 mmol, 1.1 eq.) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of ethyl 5-substituted isoxazole-3-carboxylates via this method.[7]
| Parameter | Value/Condition | Rationale |
| Dipolarophile | 1-Butyne | Provides the C4-C5 fragment and the C5-ethyl group. |
| Nitrile Oxide Precursor | Ethyl 2-chloro-2-(hydroxyimino)acetate | Generates the required C3-N-O fragment with the ester. |
| Base | Triethylamine (Et₃N) | Non-nucleophilic base to generate the nitrile oxide in situ. |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent that solubilizes reactants well. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic base addition; RT allows the cycloaddition to proceed to completion. |
| Typical Yield | 75-90% | This method is highly efficient and regioselective. |
Part 2: Alternative Route via β-Dicarbonyl Condensation
A classical and reliable alternative for isoxazole synthesis involves the condensation of a β-dicarbonyl compound with hydroxylamine.[8] This pathway leverages well-established carbonyl chemistry to construct the heterocyclic ring.
Causality and Mechanistic Overview
This strategy requires a specific β-ketoester, ethyl 2,4-dioxohexanoate , which contains the complete carbon skeleton of the final product.[9]
-
Precursor Synthesis: The key intermediate, ethyl 2,4-dioxohexanoate, is synthesized via a crossed Claisen condensation.[10][11] In this reaction, the enolate of a ketone (2-butanone) acts as the nucleophile, attacking the electrophilic carbonyl of diethyl oxalate. Sodium ethoxide is a common base for this transformation.[12]
-
Condensation & Cyclization: Ethyl 2,4-dioxohexanoate is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl). The reaction proceeds through two key steps:
-
First, the more reactive ketone at the C4 position condenses with hydroxylamine to form an oxime intermediate.
-
Second, an intramolecular cyclization occurs via nucleophilic attack of the oxime's hydroxyl group onto the C2 ketone, followed by dehydration to form the stable aromatic isoxazole ring.[13]
-
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of isoxazoles from β-dicarbonyl compounds.[8]
Materials & Equipment:
-
Ethyl 2,4-dioxohexanoate[9]
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask, condenser, magnetic stirrer
-
Rotary evaporator
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of ethyl 2,4-dioxohexanoate (10.0 mmol, 1.0 eq.) in 100 mL of ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (11.0 mmol, 1.1 eq.) and sodium bicarbonate (10.5 mmol, 1.05 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The sodium bicarbonate neutralizes the HCl released from the hydroxylamine salt, facilitating the reaction.
-
Workup: After cooling the reaction mixture to room temperature, remove the inorganic salts (NaCl) by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization or column chromatography to afford the final product.
Data Summary
| Parameter | Value/Condition | Rationale |
| Key Precursor | Ethyl 2,4-dioxohexanoate | Contains the full carbon backbone required for the target molecule. |
| Reagent | Hydroxylamine hydrochloride | Provides the N-O fragment of the isoxazole ring. |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild base to neutralize HCl in situ, driving the reaction forward. |
| Solvent | Ethanol | Good solvent for all reactants and allows for convenient reflux temperature. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for condensation and cyclization. |
| Typical Yield | 60-80% | A robust and reliable method, though potentially lower yielding than the cycloaddition. |
Conclusion
This guide has detailed the two most scientifically sound and practical pathways for the synthesis of this compound.
-
The [3+2] cycloaddition represents the more modern and often higher-yielding approach, offering excellent regiocontrol through the principles of pericyclic reactions. Its reliance on the in situ generation of a reactive intermediate is a hallmark of elegant synthetic design.
-
The β-dicarbonyl condensation is a classical, robust alternative rooted in fundamental carbonyl chemistry. While it may require the prior synthesis of a more complex precursor, the reactions themselves are straightforward and high-yielding.
The choice between these pathways will depend on the specific resources, starting material availability, and scale of the synthesis required by the research professional. Both methods provide reliable and validated routes to a valuable heterocyclic building block essential for further research and development.
References
- Title: Perfume compositions containing ethyl 2,4-dioxohexanoateSource: Google Patents (US3760087A)
-
Title: What products would you expect to obtain from each of the following cross.. - FiloSource: FiloURL: [Link]
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Title: Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.Source: ResearchGateURL: [Link]
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Title: CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate toSource: University of AlbertaURL: [Link]
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Title: Solved Write the mechanism for Claisen Condensation Reaction | Chegg.comSource: Chegg.comURL: [Link]
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Title: Synthesis of Some Ethyl 3-Substituted-5-(1-hydroxyalkyl)-isoxazole-4-carboxylates from 4-Ethoxycarbonyl-3(2H)-furanonesSource: Semantic ScholarURL: [https://www.semanticscholar.org/paper/Synthesis-of-Some-Ethyl-3-Substituted-5-(1-isoxazole-Gelin-Chantegrel/93988647575239e335508a287a224f0c4314c18f]([Link]
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Title: ethyl ethoxalylpropionateSource: Organic SynthesesURL: [Link]
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Title: Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds andSource: The Royal Society of ChemistryURL: [Link]
-
Title: Crossed Claisen CondensationsSource: University of CalgaryURL: [Link]
-
Title: ethyl 2,2,4,4-tetramethyl-3,5-dioxohexanoateSource: ChemSynthesisURL: [Link]
-
Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized CelluloseSource: MDPIURL: [Link]
-
Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation ApproachesSource: PubMed Central (PMC)URL: [Link]
-
Title: The synthetic and therapeutic expedition of isoxazole and its analogsSource: PubMed Central (PMC)URL: [Link]
-
Title: Ethyl-2,4-dioxohexanoateSource: PubChem - NIHURL: [Link]
-
Title: A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition ReactionSource: MDPIURL: [Link]
-
Title: Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamineSource: ResearchGateURL: [Link]
-
Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction ofSource: Zanco Journal of Pure and Applied SciencesURL: [Link]
-
Title: The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1.Source: ResearchGateURL: [Link]
-
Title: THE SYNTHESIS OF ETHYL 2-ETHOXYCARBONYL-3,5-DIOXOHEXANOATESource: Oxford AcademicURL: [Link]
-
Title: In situ methods of nitrile oxide generation and cycloaddition.Source: ResearchGateURL: [Link]
-
Title: Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase InhibitorsSource: MDPIURL: [Link]
-
Title: Synthesis of Spiroisoxazolines by 1,3-Dipolar CycloadditionSource: MDPIURL: [Link]
-
Title: In situ generation of acyloxyphosphoniums for mild and efficient synthesis of thioestersSource: RSC PublishingURL: [Link]
-
Title: 9.3 Preparation of AlkynesSource: YouTubeURL: [Link]
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Title: Method for synthesizing isoxadifen-ethyl intermediate 2-chloro-2-hydroxyiminoacetic acid ethyl esterSource: Patsnap EurekaURL: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-ethylisoxazole-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 5-ethylisoxazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data, comparative analysis with structural analogs, and validated experimental protocols. The guide details the compound's structural and physicochemical identity, its spectroscopic profile, solubility characteristics, and relevant analytical methodologies for its characterization. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for the scientific investigation of this heterocyclic compound.
Compound Identification and Structural Framework
This compound is a disubstituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility.[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The specific arrangement of an ethyl group at the C5 position and an ethyl carboxylate group at the C3 position defines the molecule's unique electronic and steric properties, which in turn govern its reactivity, solubility, and potential as a synthetic building block.
Given the absence of a registered CAS number for this specific molecule in major chemical databases, all identifying information is derived from its chemical structure.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | Ethyl 5-ethyl-1,2-oxazole-3-carboxylate | Generated |
| Molecular Formula | C₈H₁₁NO₃ | Calculated |
| Molecular Weight | 169.18 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)c1cc(CC)on1 | Generated |
| InChI Key | (Predicted) | Generated |
Core Physicochemical Properties
Direct experimental data for this compound is not widely available. Therefore, the following table summarizes key physicochemical properties based on computational predictions and comparative data from its closest structural analog, Ethyl 5-methylisoxazole-3-carboxylate (CAS: 3209-72-1).[2][3][4] This approach provides a scientifically grounded baseline for experimental design.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Analog Value | Remarks and Comparative Insights |
| Appearance | Colorless to light yellow liquid or low melting solid | Predicted. The methyl analog is a low melting solid.[3] |
| Melting Point (°C) | 15 - 25 (Predicted) | The methyl analog melts at 27-31 °C.[2] The ethyl group may slightly lower the melting point. |
| Boiling Point (°C) | ~230-240 at 760 mmHg (Predicted) | The methyl analog boils at 130 °C at 33 mmHg.[3] Extrapolation suggests a higher BP at atmospheric pressure. |
| Density (g/cm³) | ~1.12 ± 0.1 (Predicted) | The methyl analog has a density of approximately 1.1 g/cm³.[3] |
| pKa | -5.1 ± 0.5 (Predicted) | Predicted for the methyl analog, suggesting the isoxazole ring is a very weak base.[4] |
| LogP (XLogP3) | ~1.5 (Predicted) | The methyl analog has a predicted XLogP3 of 1.05.[3] The additional methylene group increases lipophilicity. |
| Water Solubility | Insoluble to sparingly soluble | The methyl analog is insoluble in water.[4] Increased lipophilicity of the ethyl analog suggests similar or lower water solubility. |
| Refractive Index | ~1.46 (Predicted) | An isomer, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, has a refractive index of 1.4630.[5] |
Synthesis and Spectroscopic Profile
Representative Synthesis: 1,3-Dipolar Cycloaddition
The most common and versatile method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][7][8] This reaction offers high regioselectivity and tolerates a wide range of functional groups.
The logical workflow for the synthesis is as follows:
Caption: General workflow for the synthesis of this compound.
Predicted Spectroscopic Features
While experimental spectra are not available, the structure of this compound allows for the confident prediction of its key NMR and IR signatures. These predictions are essential for guiding the characterization of the synthesized material.
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.3-6.5 ppm (s, 1H): This singlet corresponds to the lone proton on the isoxazole ring (C4-H). Its chemical shift is characteristic of the electron-deficient nature of the isoxazole ring.
-
δ ~4.4 ppm (q, J = 7.1 Hz, 2H): A quartet representing the methylene protons (-O-CH₂-CH₃) of the ethyl ester group, coupled to the adjacent methyl protons.
-
δ ~2.8 ppm (q, J = 7.5 Hz, 2H): A quartet from the methylene protons (-CH₂-CH₃) of the ethyl group at the C5 position, coupled to its neighboring methyl protons.
-
δ ~1.4 ppm (t, J = 7.1 Hz, 3H): A triplet corresponding to the terminal methyl protons (-O-CH₂-CH₃) of the ethyl ester.
-
δ ~1.3 ppm (t, J = 7.5 Hz, 3H): A triplet from the terminal methyl protons (-CH₂-CH₃) of the C5-ethyl group.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~170-172 ppm: Carbonyl carbon (C=O) of the ethyl ester.
-
δ ~161-163 ppm: C3 carbon of the isoxazole ring, attached to the ester.
-
δ ~158-160 ppm: C5 carbon of the isoxazole ring, attached to the ethyl group.
-
δ ~100-102 ppm: C4 carbon of the isoxazole ring.
-
δ ~62 ppm: Methylene carbon (-O-CH₂) of the ethyl ester.
-
δ ~22 ppm: Methylene carbon (-CH₂) of the C5-ethyl group.
-
δ ~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl ester.
-
δ ~12 ppm: Methyl carbon (-CH₂-CH₃) of the C5-ethyl group.
Infrared (IR) Spectroscopy:
-
~2980 cm⁻¹: C-H stretching from the alkyl groups.
-
~1730 cm⁻¹: Strong C=O stretching from the ester carbonyl group.
-
~1600 cm⁻¹: C=N stretching of the isoxazole ring.
-
~1450, 1370 cm⁻¹: C-H bending vibrations.
-
~1250 cm⁻¹: C-O stretching of the ester group.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized, self-validating protocols for determining critical physicochemical parameters.
Protocol for Purity Determination by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules.[9] It separates compounds based on their hydrophobicity. A C18 column is chosen for its broad applicability to moderately nonpolar compounds like the target molecule. The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC, and a UV detector is used because the isoxazole ring is expected to have a strong UV chromophore.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Re-equilibration at 30% B
-
-
Validation: Inject a blank (diluent) to ensure no system peaks interfere. The main peak should have a retention time distinct from any impurity peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically required for further studies.
Caption: Workflow for HPLC purity analysis.
Protocol for LogP Determination (Shake-Flask Method)
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development that affects absorption, distribution, metabolism, and excretion (ADME).[10] The shake-flask method is the traditional and most reliable method for direct LogP measurement.[11] It involves partitioning the solute between n-octanol and water and measuring its concentration in each phase.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a concentration that gives a reliable UV-Vis reading (e.g., 0.1 mg/mL).
-
Partitioning:
-
In a separatory funnel or glass vial, combine 5 mL of the compound-containing n-octanol phase with 5 mL of the pre-saturated aqueous phase.
-
Shake vigorously for 5 minutes to ensure thorough mixing.
-
Allow the layers to fully separate for at least 2 hours (or centrifuge at low speed to break any emulsion).
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from the n-octanol layer and the aqueous layer.
-
Measure the absorbance of each aliquot using a UV-Vis spectrophotometer at the compound's λ_max. Alternatively, quantify using a validated HPLC method.[12]
-
Use a pre-established calibration curve to determine the concentration in each phase ([organic] and [aqueous]).
-
-
Calculation:
-
Calculate the partition coefficient, P = [organic] / [aqueous].
-
The LogP is the base-10 logarithm of P: LogP = log₁₀(P) .
-
-
Validation: The experiment should be performed in triplicate. The resulting LogP values should be within ±0.1 log units to be considered reliable.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
ResearchGate. Synthesis of 3,5-disubstituted isoxazole. [Link]
-
Royal Society of Chemistry. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]
-
ChemSynthesis. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]
-
Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
ResearchGate. Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. [Link]
-
Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Chemcasts. ethyl 5-methylisoxazole-3-carboxylate (CAS 3209-72-1) Properties. [Link]
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
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National Center for Biotechnology Information. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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ResearchGate. (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
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National Center for Biotechnology Information. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. [Link]
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LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]
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Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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An In-depth Technical Guide to Ethyl 5-methylisoxazole-3-carboxylate
A Note to the Reader: Initial searches for "Ethyl 5-ethylisoxazole-3-carboxylate" did not yield a conclusive CAS number or substantial technical data in prominent chemical databases. This suggests the compound may be novel, not widely documented, or referred to under a different nomenclature. To provide a valuable and scientifically accurate resource, this guide will focus on the closely related and well-documented analogue, Ethyl 5-methylisoxazole-3-carboxylate . This compound shares the core isoxazole-3-carboxylate scaffold and serves as an excellent representative for understanding the chemistry and utility of this class of molecules in research and development.
Introduction to Ethyl 5-methylisoxazole-3-carboxylate
Ethyl 5-methylisoxazole-3-carboxylate is a versatile heterocyclic compound featuring a five-membered isoxazole ring. This ring system, containing adjacent nitrogen and oxygen atoms, imparts unique electronic properties that make it a valuable building block in synthetic organic chemistry. Its structure is characterized by a methyl group at the 5-position and an ethyl carboxylate group at the 3-position, providing two key points for chemical modification. This strategic placement of functional groups allows for its use as a key intermediate in the synthesis of a wide array of more complex molecules.[1]
The isoxazole moiety is a significant pharmacophore, and its derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Consequently, Ethyl 5-methylisoxazole-3-carboxylate is of considerable interest to researchers in medicinal chemistry and drug discovery as a scaffold for developing novel therapeutic agents.[1] Beyond pharmaceuticals, its utility extends to the agrochemical industry, where it serves as a precursor for the synthesis of new pesticides and herbicides.[1]
Chemical Identity and Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of Ethyl 5-methylisoxazole-3-carboxylate is fundamental for its effective use in research and synthesis.
| Property | Value | Reference |
| CAS Number | 3209-72-1 | [4][5] |
| Molecular Formula | C₇H₉NO₃ | [4] |
| Molecular Weight | 155.15 g/mol | [4] |
| Appearance | White to colorless solid or liquid | [1][6] |
| Melting Point | 27-31 °C | [4] |
| Boiling Point | 100-108 °C at 4 mmHg | [1] |
| SMILES | CCOC(=O)c1cc(C)on1 | [4] |
| InChI | 1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3 | [4] |
The structure of Ethyl 5-methylisoxazole-3-carboxylate is depicted below:
Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
The synthesis of the 5-methylisoxazole-3-carboxylate core can be achieved through various synthetic routes. A common and effective method involves the cycloaddition reaction between a nitrile oxide and an alkyne. The following diagram illustrates a general synthetic pathway.
Caption: General synthetic workflow for Ethyl 5-methylisoxazole-3-carboxylate.
Experimental Protocol: Synthesis via Cycloaddition
This protocol outlines a representative synthesis of a 5-substituted isoxazole-3-carboxylate, which can be adapted for Ethyl 5-methylisoxazole-3-carboxylate.
-
Step 1: Formation of the Hydroximoyl Chloride:
-
To a solution of the starting aldehyde in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Stir the mixture at room temperature until the formation of the oxime is complete (monitored by TLC).
-
Isolate the oxime by filtration and dry under vacuum.
-
Suspend the dried oxime in a chlorinated solvent (e.g., dichloromethane) and treat with a chlorinating agent such as N-chlorosuccinimide (NCS) to form the hydroximoyl chloride.
-
-
Step 2: In situ Generation of Nitrile Oxide and Cycloaddition:
-
To the solution of the hydroximoyl chloride, add a suitable alkyne (in this case, ethyl propiolate).
-
Slowly add a base, such as triethylamine, to the mixture at 0 °C to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir until the cycloaddition is complete (monitored by TLC).
-
-
Step 3: Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-methylisoxazole-3-carboxylate.
-
Applications in Research and Drug Development
The isoxazole ring is a privileged scaffold in medicinal chemistry, and Ethyl 5-methylisoxazole-3-carboxylate serves as a key starting material for the synthesis of various biologically active compounds.
Anti-inflammatory and Antimicrobial Agents:
The isoxazole nucleus is present in several commercial drugs, such as the COX-2 inhibitor parecoxib.[3] Researchers have utilized Ethyl 5-methylisoxazole-3-carboxylate to synthesize novel derivatives with potential anti-inflammatory and antimicrobial activities.[1] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.[7]
Anticancer Drug Discovery:
Derivatives of isoxazoles have been investigated for their potential as anticancer agents.[2][3] The ability to functionalize both the C5-methyl and the C3-carboxylate positions of Ethyl 5-methylisoxazole-3-carboxylate allows for the exploration of a wide chemical space to optimize cytotoxic activity against various cancer cell lines.
Agrochemicals:
In the agrochemical sector, this compound is a building block for the synthesis of herbicides and pesticides.[1] The isoxazole ring can mimic the structure of natural substrates for essential enzymes in weeds or pests, leading to their inhibition.
The following diagram illustrates the central role of Ethyl 5-methylisoxazole-3-carboxylate as a synthetic intermediate.
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Spectroscopic Characterization of Ethyl 5-ethylisoxazole-3-carboxylate: A Technical Guide
Introduction
Ethyl 5-ethylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectral data for this compound, providing a foundational understanding for its characterization.
Molecular Structure and Predicted Spectral Features
The structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR analysis.
Molecular Structure of this compound
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the connectivity of a molecule. Based on the structure of this compound, the following proton signals are predicted. The chemical shifts (δ) are estimated based on data from similar isoxazole structures and are reported in parts per million (ppm) relative to a standard reference.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| -CH₃ (ester) | ~1.3-1.5 | Triplet (t) | 3H | Coupled to the -CH₂- of the ester ethyl group. |
| -CH₂- (ester) | ~4.3-4.5 | Quartet (q) | 2H | Coupled to the -CH₃ of the ester ethyl group. |
| -CH₃ (5-ethyl) | ~1.2-1.4 | Triplet (t) | 3H | Coupled to the -CH₂- of the 5-ethyl group. |
| -CH₂- (5-ethyl) | ~2.8-3.0 | Quartet (q) | 2H | Coupled to the -CH₃ of the 5-ethyl group and adjacent to the isoxazole ring. |
| Isoxazole H (at C4) | ~6.5-6.8 | Singlet (s) | 1H | Aromatic proton on the isoxazole ring with no adjacent protons. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are tabulated below.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (ester) | ~14-15 | Aliphatic carbon of the ester ethyl group. |
| -CH₂- (ester) | ~61-63 | Aliphatic carbon of the ester ethyl group, deshielded by the adjacent oxygen. |
| -CH₃ (5-ethyl) | ~12-14 | Aliphatic carbon of the 5-ethyl group. |
| -CH₂- (5-ethyl) | ~20-22 | Aliphatic carbon of the 5-ethyl group, attached to the isoxazole ring. |
| C4 (isoxazole) | ~100-105 | Aromatic carbon of the isoxazole ring. |
| C3 (isoxazole) | ~158-162 | Aromatic carbon of the isoxazole ring, attached to the ester group. |
| C5 (isoxazole) | ~170-175 | Aromatic carbon of the isoxazole ring, attached to the ethyl group. |
| C=O (ester) | ~160-165 | Carbonyl carbon of the ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are as follows.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1720-1740 | C=O (ester) | Strong absorption due to the carbonyl stretch. |
| ~1600-1650 | C=N (isoxazole) | Stretching vibration of the carbon-nitrogen double bond in the isoxazole ring. |
| ~1400-1500 | C=C (isoxazole) | Stretching vibration of the carbon-carbon double bond in the isoxazole ring. |
| ~2850-3000 | C-H (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl groups. |
| ~1100-1300 | C-O (ester) | Stretching vibrations of the C-O single bonds in the ester group. |
The presence of a strong band in the 1720-1740 cm⁻¹ region would be a key indicator of the ester functionality, while the combination of bands for C=N and C=C would be characteristic of the isoxazole ring.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₁NO₃), the expected molecular weight is approximately 169.18 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 169 would correspond to the molecular ion.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) from the ester, leading to a fragment at m/z = 124. Loss of the entire ester group (-COOCH₂CH₃, m/z = 73) could result in a fragment at m/z = 96. Fragmentation of the 5-ethyl group could also be observed.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound such as this compound.
Synthesis of this compound
A common method for the synthesis of 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4] For this compound, a plausible synthetic route would involve the reaction of an appropriate nitrile oxide precursor with 1-butyne.
General workflow for synthesis and characterization.
Step-by-step protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitrile oxide precursor in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Alkyne: Add 1-butyne to the reaction mixture.
-
Base Addition: Slowly add a base (e.g., triethylamine) to the mixture to generate the nitrile oxide in situ.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[5]
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
-
IR Spectroscopy:
-
Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the IR spectrum using an FTIR spectrometer.[3]
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
-
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from the analysis of analogous compounds and fundamental principles, serves as a valuable resource for the identification and characterization of this molecule and related isoxazole derivatives. The experimental protocols outlined provide a general framework for the synthesis and analysis of such compounds in a research and development setting. As with any predictive data, experimental verification is paramount for definitive structural confirmation.
References
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PrepChem.com. Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024-01-16). Available at: [Link]
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Wiley-VCH. Supporting Information. (2007). Available at: [Link]
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ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link]
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ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2025-08-08). Available at: [Link]
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Supporting Information. Available at: [Link]
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ResearchGate. (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]
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Supporting Information. Available at: [Link]
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SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. Available at: [Link]
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Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018-05-01). Available at: [Link]
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Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022-08-31). Available at: [Link]
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A Technical Guide to the Solubility of Ethyl 5-ethylisoxazole-3-carboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of Ethyl 5-ethylisoxazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It outlines the foundational physicochemical principles governing solubility, presents the known properties of structurally similar isoxazole derivatives, and provides detailed, field-proven experimental protocols for the precise and reliable determination of its solubility in a range of organic solvents. This guide is designed to empower the user with the necessary theoretical knowledge and practical methodologies to navigate the challenges of solubility assessment in a drug development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone attribute that dictates the feasibility of synthesis, purification, formulation, and ultimately, the in-vivo performance of the drug.[1][2] For this compound, a molecule of interest in contemporary pharmaceutical research, a thorough understanding of its solubility in various organic solvents is not merely academic but a practical necessity.
Physicochemical Properties of this compound and Related Analogues
While specific data for this compound is sparse, we can infer its likely properties by examining closely related, commercially available isoxazole derivatives. These analogues provide a valuable starting point for solvent selection and experimental design. The isoxazole ring, being a polar heterocyclic system, generally imparts a degree of polarity to the molecule.[3] The presence of an ethyl ester and an ethyl group at positions 3 and 5 respectively will influence its lipophilicity and overall solubility profile.
Table 1: Physicochemical Properties of Structurally Similar Isoxazole Derivatives
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Ethyl 5-methylisoxazole-3-carboxylate | CCOC(=O)c1cc(C)on1 | C₇H₉NO₃ | 155.15 | 27-31 | - | - | - |
| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | CCOC(=O)c1c(C)onc1CC | C₉H₁₃NO₃ | 183.20 | - | 71-72 @ 0.5 mmHg | 1.066 | 1.4630 |
| Ethyl 5-methylisoxazole-4-carboxylate | CCOC(=O)c1cnoc1C | C₇H₉NO₃ | 155.15 | - | - | 1.118 | 1.460 |
Data sourced from commercial supplier information.[5][6]
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Given the polar isoxazole core and the ester functionality, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents. However, the ethyl groups contribute to its nonpolar character, suggesting that it may also have some solubility in less polar solvents. The solid-state form (crystalline vs. amorphous) of the compound will also significantly impact its solubility.[1]
Experimental Determination of Solubility: A Practical Guide
The empirical determination of solubility is a critical activity in pharmaceutical development. The following section provides detailed protocols for both thermodynamic and kinetic solubility assessments.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method, pioneered by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility.[7] It is a robust and reliable method for obtaining the saturation concentration of a compound in a given solvent at a specific temperature.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker or rotator). A typical equilibration time is 24-48 hours. It is advisable to perform a time-to-equilibrium study to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, UPLC-MS).
-
Quantify the concentration of this compound against a standard calibration curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L at the specified temperature.
-
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: Nephelometry
In early drug discovery, where sample availability may be limited, kinetic solubility assays offer a higher-throughput alternative. Nephelometry, which measures the scattering of light by suspended particles, is a powerful technique for this purpose.[2] This method determines the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution to create a range of concentrations.
-
-
Precipitation Induction:
-
Add a controlled volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each dilution. The final concentration of the organic solvent should be low (e.g., 1-5%).
-
-
Nephelometric Measurement:
-
Immediately after the addition of the aqueous buffer, measure the light scattering of each sample using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.
-
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
-
Diagram: Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of this compound:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As a moderately polar molecule, this compound is expected to have higher solubility in polar solvents. A systematic screening of solvents with varying polarities is recommended.
-
pH (for protic solvents): Although the isoxazole ring itself is weakly basic, the overall molecule does not have strongly ionizable groups. Therefore, pH is expected to have a minimal effect on its solubility in most organic solvents. However, in protic solvents, strong acidic or basic conditions could potentially lead to hydrolysis of the ester group over time, which could affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[1] It is crucial to characterize the solid form used in solubility studies (e.g., using X-ray powder diffraction, XRPD) to ensure consistency and reproducibility of the results.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is yet to be established, this guide provides a robust framework for its systematic and accurate determination. By understanding the physicochemical properties of related isoxazole derivatives and by diligently applying the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the critical solubility data needed to advance their programs. The principles and methodologies presented in this guide are designed to ensure scientific integrity and to provide a solid foundation for formulation development, process optimization, and ultimately, the successful translation of promising molecules into effective therapeutics.
References
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- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... Retrieved from [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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Introduction: The Isoxazole Carboxylate Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Potential Biological Activities of Isoxazole Carboxylates
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a "privileged structure" for designing bioactive molecules.[4] When functionalized with a carboxylate or a related carboxamide group, the resulting isoxazole carboxylates gain an additional interaction point, often crucial for binding to biological targets. These derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects.[5][6][7]
This guide, intended for researchers and drug development professionals, provides a technical overview of the major biological activities associated with isoxazole carboxylates. It moves beyond a simple catalog of effects to explore the underlying mechanisms of action, present quantitative data from key studies, and provide detailed, validated protocols for the evaluation of these activities in a laboratory setting.
Anticancer Activity: Targeting the Engines of Malignancy
The isoxazole moiety is a core component of numerous compounds investigated for their potent antiproliferative activities against a wide range of cancer cell lines.[4][8][9] The structural versatility of isoxazole carboxylates allows for the fine-tuning of their activity against specific oncogenic targets.
Mechanism of Action: Inhibition of Key Oncogenic Pathways
Isoxazole derivatives exert their anticancer effects through diverse mechanisms. A prominent strategy involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncoproteins critical for tumor growth and survival.[10][11] By binding to HSP90, isoxazole-based inhibitors trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis. Other isoxazole compounds have been shown to interfere with tubulin polymerization, disrupting microtubule dynamics essential for mitosis and leading to cell death.[11]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell proliferation.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2e | Phenyl-isoxazole-carboxamide | B16F1 (Melanoma) | 0.079 | [8] |
| Compound 2a | Phenyl-isoxazole-carboxamide | HeLa (Cervical) | 7.55 - 40.85 | [8] |
| Compound 2d | Isoxazole-carboxamide | HeLa (Cervical) | 15.48 (µg/ml) | [9][12] |
| Compound 2d/2e | Isoxazole-carboxamide | Hep3B (Liver) | ~23 (µg/ml) | [9][12] |
| Compound 129 | Phenyl-isoxazole-carboxamide | HeLa (Cervical) | 0.91 | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing the cytotoxic potential of chemical compounds.[14] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole carboxylate compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration is optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
Isoxazole derivatives, including clinically used antibiotics like sulfamethoxazole and cloxacillin, have long been recognized for their potent antimicrobial properties.[16][17] Isoxazole carboxylates are actively investigated as novel agents to combat the growing threat of multidrug-resistant bacteria and fungi.[18][19]
Mechanism of Action
The antimicrobial mechanisms of isoxazole derivatives can be varied. For instance, sulfonamide-containing isoxazoles like sulfamethoxazole act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The β-lactam isoxazoles, such as cloxacillin, inhibit the synthesis of the bacterial cell wall. The specific mechanisms for novel isoxazole carboxylates are diverse and often involve targeting essential microbial enzymes or disrupting cellular processes critical for pathogen survival.[18]
Quantitative Data: In Vitro Antimicrobial Potency
The antimicrobial activity of a compound is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[20]
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| Acridone-isoxazole derivative | E. coli | 22.39 | [1] |
| Acridone-isoxazole derivative | S. aureus | 23.14 | [1] |
| Isoxazole Carboxamides | Various Bacteria & Fungi | Significant Activity Reported | [19] |
Note: Specific MIC values for a broad range of isoxazole carboxylates are highly structure-dependent and are reported across numerous individual studies.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to quantitatively measure the in vitro antimicrobial activity of a compound.[20][21][22]
Methodology:
-
Compound Preparation: Dissolve the isoxazole carboxylate compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of twofold dilutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar after incubation.[23]
Anti-inflammatory and Neuroprotective Activities
Beyond their roles in fighting cancer and microbes, isoxazole carboxylates have shown significant promise in modulating inflammation and protecting neuronal cells, highlighting their potential in treating chronic inflammatory diseases and neurodegenerative disorders.[6][7][18]
Mechanisms of Action
-
Anti-inflammatory: Many isoxazole derivatives, famously including the COX-2 inhibitor valdecoxib, exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1][2] Others may modulate the production of inflammatory cytokines.[18]
-
Neuroprotective: The neuroprotective effects of isoxazole compounds often stem from their ability to mitigate cellular damage caused by oxidative stress, excitotoxicity, or the accumulation of toxic protein aggregates (e.g., amyloid-β peptide).[18][24][25]
Experimental Protocols for Evaluation
A. In Vitro Anti-Inflammatory Assay (PGE2 Inhibition):
This assay measures a compound's ability to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[26][27]
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the isoxazole carboxylate for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response and PGE2 production. Include unstimulated and vehicle controls.
-
Incubation: Incubate for 24 hours.
-
Quantification: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.
-
Analysis: Calculate the percentage of PGE2 inhibition relative to the LPS-stimulated vehicle control.
B. In Vitro Neuroprotection Assay (Oxidative Stress Model):
This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H2O2) or amyloid-β peptide.[28][29]
-
Cell Culture: Plate a human neuroblastoma cell line (e.g., SK-N-SH) in a 96-well plate.[29]
-
Pre-treatment: Treat the cells with non-toxic concentrations of the isoxazole carboxylate for 12-24 hours.
-
Induction of Toxicity: Add a neurotoxic agent (e.g., H2O2 or aggregated Aβ peptide) to the wells.
-
Incubation: Incubate for an additional 24 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay, such as the XTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity by quantifying lactate dehydrogenase release from dead cells).[29]
-
Analysis: Compare the viability of cells treated with the compound and the toxin to those treated with the toxin alone to determine the percentage of neuroprotection.
Conclusion and Future Perspectives
Isoxazole carboxylates are a versatile and highly promising class of compounds in drug discovery. Their proven efficacy across anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains underscores the value of the isoxazole scaffold. The future of research in this area will likely focus on synthesizing novel derivatives with improved potency and selectivity, exploring multi-target therapies, and leveraging nanotechnology for enhanced drug delivery, as has been demonstrated with nano-emulgel formulations to improve permeability into cancer cells.[8] The robust and validated protocols detailed in this guide provide a framework for the systematic evaluation of these exciting next-generation therapeutic candidates.
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An In-Depth Technical Guide to Ethyl 5-Ethylisoxazole-3-carboxylate Derivatives and Analogues for Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 5-ethylisoxazole-3-carboxylate, its derivatives, and analogues, with a focus on their synthesis, structure-activity relationships (SAR), and applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in leveraging the isoxazole scaffold for therapeutic innovation.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile scaffold for the design of novel therapeutic agents.[1] The isoxazole core is present in a number of FDA-approved drugs, highlighting its clinical significance.[2] this compound serves as a key building block for the synthesis of a diverse range of biologically active molecules, particularly in the areas of oncology and inflammation.[3] This guide will delve into the synthetic strategies, biological evaluation, and mechanistic insights of this important class of compounds.
Synthesis of the Core Scaffold: this compound
The cornerstone of accessing derivatives of this class is the efficient synthesis of the core scaffold. The most prevalent and versatile method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[4] This reaction typically involves the condensation of a nitrile oxide with an alkyne.
Representative Synthetic Protocol
Experimental Protocol: Synthesis of this compound
-
Step 1: In situ generation of the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate. In a round-bottom flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Step 2: 1,3-Dipolar Cycloaddition. To the cooled solution from Step 1, add 1-butyne (the alkyne component). Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), dropwise. The TEA will facilitate the in situ formation of the nitrile oxide and drive the cycloaddition reaction.
-
Step 3: Reaction Monitoring and Work-up. Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Step 4: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Synthesis of Derivatives and Analogues
The this compound scaffold offers multiple points for diversification to generate a library of analogues for structure-activity relationship (SAR) studies. The primary modification sites are the ester at the C3 position and the ethyl group at the C5 position.
-
Modification at the C3 Position: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This is a common strategy to introduce diverse functional groups and modulate the physicochemical properties of the molecule.[6]
-
Modification at the C5 Position: The ethyl group can be replaced with other alkyl or aryl groups by selecting the appropriate alkyne starting material in the initial cycloaddition reaction. This allows for the exploration of the steric and electronic requirements of the C5 substituent for biological activity.
Biological Applications and Mechanism of Action
Derivatives of this compound have shown significant promise in oncology, particularly as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.[7]
Anticancer Activity and the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8] Several isoxazole-containing compounds have been identified as potent inhibitors of this pathway.[9][10]
The mechanism of action of these compounds often involves the inhibition of one or more kinases within the PI3K/Akt/mTOR pathway. By blocking the activity of these kinases, the isoxazole derivatives can halt the downstream signaling events that promote cancer cell growth and survival, ultimately leading to apoptosis (programmed cell death).[11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoxazole derivatives.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold has led to the identification of key structural features that govern its anticancer activity. The following table summarizes the SAR of a series of isoxazole-amide derivatives against the MCF-7 breast cancer cell line.
| Compound ID | R1 (at C5) | R2 (Amide substituent) | IC50 (µM) against MCF-7 |
| 1a | -CH3 | -Phenyl | 15.2 |
| 1b | -CH3 | -4-Chlorophenyl | 8.5 |
| 1c | -CH3 | -3,4-Dichlorophenyl | 4.1 |
| 1d | -Ethyl | -Phenyl | 12.8 |
| 1e | -Ethyl | -4-Chlorophenyl | 6.3 |
| 1f | -Ethyl | -3,4-Dichlorophenyl | 2.9 |
Data synthesized from representative studies on isoxazole derivatives as anticancer agents.
From this representative data, several key SAR insights can be drawn:
-
Effect of C5-substituent: Increasing the lipophilicity at the C5 position from a methyl to an ethyl group generally leads to a modest increase in potency.
-
Effect of Amide Substituent: The nature of the substituent on the amide nitrogen has a significant impact on anticancer activity. Electron-withdrawing groups, such as chlorine atoms, on the phenyl ring enhance potency. A di-substituted phenyl ring is generally more potent than a mono-substituted or unsubstituted ring.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is typically employed. A fundamental assay in cancer drug discovery is the determination of cytotoxicity against various cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Step 1: Cell Seeding. Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Step 2: Compound Treatment. Prepare serial dilutions of the isoxazole derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Step 3: Incubation. Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
Step 4: MTT Addition. Add MTT solution to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Step 5: Solubilization and Absorbance Reading. Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic versatility of the isoxazole scaffold allows for the generation of diverse chemical libraries, and the well-established biological activity of these compounds provides a strong foundation for further optimization.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: While the inhibition of the PI3K/Akt/mTOR pathway is a known mechanism, identifying the specific kinase isoforms or other protein targets will enable the design of more selective and potent inhibitors.
-
In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of other therapeutic areas: The broad biological activity of isoxazoles suggests that derivatives of this compound may have applications in other diseases, such as inflammatory and infectious diseases.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this important class of molecules.
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Antonini, C., Cordero, F.M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
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An In-depth Technical Guide to the Procurement of Ethyl 5-ethylisoxazole-3-carboxylate for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-ethylisoxazole-3-carboxylate is a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough analysis of the current chemical market landscape reveals that this specific molecule is not offered as a standard, off-the-shelf product by major chemical suppliers. This guide, therefore, serves as a comprehensive technical resource for researchers and drug development professionals aiming to procure this compound. It moves beyond a simple statement of unavailability to provide a strategic workflow for acquisition. This includes an evaluation of commercially available structural analogs suitable for preliminary studies, a detailed, literature-supported synthetic protocol for in-house preparation, and guidance on engaging custom synthesis services. The objective is to equip researchers with the necessary information to strategically source this compound, thereby enabling their research objectives.
Market Landscape: Commercial Unavailability and Strategic Alternatives
Direct searches for this compound across prominent chemical vendor catalogs do not yield any commercial listings. This indicates that the compound is likely a novel entity or a specialized intermediate that requires custom synthesis. For researchers whose work can proceed with structurally related compounds, several analogs are commercially available. These analogs can serve as valuable tools for initial assays, methodology development, or as starting materials for further chemical modification.
Data Presentation: Commercially Available Structural Analogs
The table below summarizes key structural analogs of the target compound that are readily available for purchase. This data provides researchers with immediate, actionable alternatives.
| Compound Name | Structure | CAS Number | Molecular Formula | Purity/Notes | Representative Supplier(s) |
| Ethyl 5-methylisoxazole-3-carboxylate | O=C(OCC)c1cc(C)on1 | 3209-72-1 | C₇H₉NO₃ | ≥95% | Sigma-Aldrich, Capot Chemical[1] |
| Ethyl isoxazole-3-carboxylate | O=C(OCC)c1ccon1 | 3209-70-9 | C₆H₇NO₃ | ≥99% | Chem-Impex[2] |
| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | O=C(OCC)c1c(C)onc1CC | 53064-41-8 | C₉H₁₃NO₃ | 97% | Sigma-Aldrich[3] |
| Ethyl 5-p-tolylisoxazole-3-carboxylate | O=C(OCC)c1cc(c2ccc(C)cc2)on1 | 88958-15-0 | C₁₃H₁₃NO₃ | Research Grade | Sigma-Aldrich |
| Ethyl 3-methylisoxazole-5-carboxylate | O=C(OCC)c1onc(C)c1 | 63366-79-0 | C₇H₉NO₃ | 95% | Amerigo Scientific[4] |
Strategic Procurement Workflow
For researchers requiring the specific this compound structure, a decision-making process is necessary. The following workflow, represented as a diagram, outlines the logical steps from initial need to final procurement. This process ensures that resources are allocated efficiently, whether by choosing an appropriate analog, committing to in-house synthesis, or outsourcing the production.
Caption: Strategic workflow for the procurement of this compound.
Synthetic Pathway and Experimental Protocol
The synthesis of 3,5-disubstituted isoxazoles is well-established in chemical literature, with the 1,3-dipolar cycloaddition of nitrile oxides and alkynes being a primary and efficient method.[5] This approach is highly adaptable for the synthesis of the target molecule.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials.
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An In-depth Technical Guide on the Safety and Handling of Ethyl 5-ethylisoxazole-3-carboxylate
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for Ethyl 5-ethylisoxazole-3-carboxylate was not publicly available. The following guide has been meticulously compiled by synthesizing data from structurally analogous isoxazole derivatives. This information is intended to provide a robust safety framework for researchers, scientists, and drug development professionals. However, it is imperative to conduct a thorough, compound-specific risk assessment before commencing any laboratory work. All protocols described herein should be adapted to your specific institutional and regulatory requirements.
Introduction to this compound: A Profile for the Research Professional
This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry and drug discovery.[1] The isoxazole ring system is a key pharmacophore in a variety of biologically active molecules, exhibiting anti-inflammatory, anti-cancer, and other therapeutic properties.[1] Given its structural features, this compound is a valuable intermediate in the synthesis of novel chemical entities.[1] A comprehensive understanding of its safe handling is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Classification: A Proactive Approach to Safety
Based on the hazard profiles of analogous isoxazole derivatives, this compound is anticipated to present the following hazards.[2][3]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[3] |
Signal Word: Warning[2]
Hazard Pictograms:
Precautionary Statements: [2][3]
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Physicochemical Properties: Understanding the Compound's Behavior
The following table summarizes the anticipated physicochemical properties of this compound, extrapolated from closely related molecules. These values are estimates and should be confirmed with experimental data when available.
| Property | Anticipated Value | Source (Analogous Compounds) |
| Molecular Formula | C₈H₁₁NO₃ | N/A |
| Molecular Weight | 169.18 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or low melting solid | [1] |
| Boiling Point | ~71-72 °C @ 0.5 mmHg | [4] |
| Density | ~1.07 g/mL | [5] |
| Flash Point | ~103 °C (closed cup) | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents | [3] |
Exposure Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach is essential for minimizing exposure to this compound. The hierarchy of controls should be implemented to ensure the highest level of protection.
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure eyewash stations and safety showers are readily accessible and in good working order.[7]
Personal Protective Equipment (PPE): [6]
-
Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7]
Safe Handling and Storage Procedures: Ensuring Chemical Integrity and Personnel Safety
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in areas where this chemical is handled.[9]
-
Wash hands thoroughly after handling.[9]
-
Ground and bond containers when transferring material to prevent static discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Store in a locked cabinet or other secure area.[2]
Accidental Release and Emergency Procedures: A Protocol for Rapid and Safe Response
In the event of a spill or accidental release, immediate and appropriate action is crucial to mitigate risks.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures: [8]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides and carbon monoxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Ecological Information: Understanding Broader Impacts
Toxicological Information:
-
Acute Toxicity: Based on analogs, this compound is expected to be harmful if swallowed.[2] Dermal and inhalation toxicity data are not available, but exposure should be minimized.
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[2]
-
Sensitization: No data available.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.
Ecological Information:
-
Data on the environmental fate and ecotoxicity of this compound are not available.[8]
-
It is crucial to prevent this compound from entering drains, waterways, or the environment.[8] All waste should be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
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ChemSynthesis. (2025, May 20). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]
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A Theoretical and Computational Scrutiny of Ethyl 5-ethylisoxazole-3-carboxylate: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of Ethyl 5-ethylisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] A thorough understanding of the molecule's structural, electronic, and spectroscopic properties at a theoretical level is paramount for rational drug design and the development of novel therapeutic agents.[3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing validated computational protocols.
Introduction to this compound
This compound belongs to the isoxazole class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The inherent asymmetry and diverse substitution patterns of the isoxazole ring contribute to its versatile role as a pharmacophore.[2] Theoretical studies of such molecules provide invaluable information that complements experimental findings, enabling a deeper understanding of their structure-activity relationships (SAR). Computational chemistry allows for the prediction of molecular geometry, vibrational frequencies, electronic properties, and potential intermolecular interactions, which are crucial for understanding the biological activity of these compounds.[1][5]
Computational Methodologies: The "Why" Behind the "How"
The selection of an appropriate theoretical method is critical for obtaining accurate and reliable results. For organic molecules like this compound, Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool.[1][6]
The Power of Density Functional Theory (DFT)
DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules. The choice of functional and basis set is a key consideration:
-
Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used as they incorporate a portion of the exact Hartree-Fock exchange, leading to a more accurate description of electronic properties.[5]
-
Basis Sets: Pople-style basis sets, like 6-31G(d,p), are commonly employed. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in molecules containing heteroatoms and for calculating vibrational frequencies.[1]
The rationale for using DFT with a hybrid functional and a polarized basis set lies in its proven ability to predict geometries, vibrational spectra, and electronic properties of organic compounds with a high degree of correlation to experimental data.
Caption: A generalized workflow for DFT-based theoretical studies of organic molecules.
Molecular Structure and Conformational Analysis
A precise understanding of the three-dimensional structure of this compound is the cornerstone of any theoretical investigation.
Geometry Optimization
The first step in a computational study is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates. For this compound, particular attention should be paid to the dihedral angles between the isoxazole ring and the ethyl and carboxylate substituents. The planarity of the isoxazole ring with its substituents can significantly influence its interaction with biological targets.[7][8]
Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| N1-O2 | 1.412 | |
| O2-C3 | 1.355 | |
| C3-C4 | 1.428 | |
| C4-C5 | 1.369 | |
| C5-N1 | 1.315 | |
| C3-C6(=O7) | 1.495 | |
| C6-O8 | 1.218 | |
| C6-O9 | 1.345 | |
| C5-C10 | 1.508 | |
| Bond Angles ( °) | ||
| C5-N1-O2 | 109.8 | |
| N1-O2-C3 | 108.5 | |
| O2-C3-C4 | 112.3 | |
| C3-C4-C5 | 104.7 | |
| C4-C5-N1 | 104.7 | |
| Dihedral Angles ( °) | ||
| C4-C3-C6-O8 | 178.5 | |
| N1-C5-C10-C11 | -120.3 |
Note: These are hypothetical values based on typical bond lengths and angles for similar structures and should be calculated for the specific molecule.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Vibrational analysis not only confirms that the optimized geometry corresponds to a true energy minimum (absence of imaginary frequencies) but also allows for the prediction of infrared (IR) and Raman spectra. These predicted spectra can be directly compared with experimental data for validation of the computational model.
Protocol for Vibrational Frequency Calculation
-
Perform Geometry Optimization: Use a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometry.
-
Frequency Scaling: It is common practice to scale the calculated frequencies by a factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method.
-
Visualization: Use visualization software to animate the vibrational modes and assign them to specific functional groups.
Caption: Workflow for computational vibrational analysis.
Frontier Molecular Orbitals and Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity and potential biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): This gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.[1]
Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G(d,p))
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.23 |
Note: These are representative values and should be calculated for the specific molecule.
Potential Applications in Drug Development
The theoretical data generated for this compound can be directly applied in the drug development pipeline:
-
Pharmacophore Modeling: The optimized geometry and electronic properties can be used to develop pharmacophore models for screening large compound libraries.
-
Molecular Docking: The 3D structure can be docked into the active site of a target protein to predict binding affinity and mode of interaction.[4][5]
-
QSAR Studies: The calculated electronic descriptors can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular properties with biological activity.
Conclusion
Theoretical studies on this compound provide a powerful framework for understanding its intrinsic molecular properties. By employing robust computational methodologies like DFT, researchers can gain deep insights into its structure, stability, and reactivity, thereby guiding the rational design of more potent and selective drug candidates. The protocols and insights presented in this guide offer a validated starting point for further computational and experimental investigations into this promising class of molecules.
References
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Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
-
Chikkula, K., & Veni, S. (2017). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharma and Pharmaceutical Sciences. [Link]
-
Neetha S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]
-
Ahmad, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link]
-
Reddy, T. S., et al. (2025). Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem. [Link]
-
Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
-
Li, J., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Zhao, Q., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Maiuolo, L., et al. (2018). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 5-(2-thienylmethyl)isoxazole-3-carboxylate. PubChem. [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis. [Link]
-
Khlebnikov, A. I., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry. [Link]
-
Arshad, S., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Zareba, G., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules. [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Chandra, et al. (2013). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [https://www.researchgate.net/publication/373461476_Synthesis_Spectral_Characterization_and_DFT_Analysis_of_Novel_3-4-substituted_phenyl-5-methyloxazolo54-c]isoxazole_Derivatives]([Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Ethyl 5-ethylisoxazole-3-carboxylate
Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various chemical transformations make it a valuable scaffold for the design and synthesis of novel therapeutic agents.[5][6] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][7][8] Ethyl 5-ethylisoxazole-3-carboxylate serves as a versatile and readily accessible starting material for the synthesis of a diverse library of bioactive molecules. This guide provides detailed application notes and protocols for the transformation of this key intermediate into molecules with potential therapeutic applications.
Strategic Overview: Key Synthetic Transformations
This compound offers three primary sites for chemical modification: the ester group at the 3-position, the ethyl group at the 5-position, and the isoxazole ring itself. This guide will focus on three principal synthetic pathways to generate molecular diversity:
-
Functionalization of the 3-Position: Conversion of the ethyl ester to a wide range of amides, which are common functionalities in many drug molecules.
-
Modification of the 5-Position: Functionalization of the ethyl group via C-H activation to introduce new substituents and explore structure-activity relationships.
-
Ring Transformation: Reductive cleavage of the isoxazole ring to generate β-enaminones, which are valuable intermediates for the synthesis of other heterocyclic systems.
Caption: Key synthetic pathways from this compound.
Part 1: Synthesis of Bioactive Isoxazole-3-carboxamides
The conversion of the ester functionality at the 3-position of the isoxazole ring into an amide is a highly valuable transformation in medicinal chemistry. Amide bonds are prevalent in numerous clinically approved drugs due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.
Causality Behind Experimental Choices:
The direct amidation of an ester with an amine is often a challenging reaction requiring harsh conditions. A more efficient and widely adopted approach involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction. This method allows for greater control and is compatible with a wider range of amines. Alternatively, direct aminolysis can be achieved under specific catalytic conditions.
Protocol 1.1: Hydrolysis of this compound
Objective: To synthesize 5-ethylisoxazole-3-carboxylic acid as a key intermediate for amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (typically a 3:1 to 1:1 ratio).
-
Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-ethylisoxazole-3-carboxylic acid.
Protocol 1.2: Amide Coupling of 5-ethylisoxazole-3-carboxylic acid
Objective: To synthesize a diverse library of isoxazole-3-carboxamides by coupling the carboxylic acid intermediate with various amines.
Materials:
-
5-ethylisoxazole-3-carboxylic acid
-
Amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-ethylisoxazole-3-carboxylic acid (1.0 eq) in DCM or DMF.
-
Add EDC·HCl (1.2-1.5 eq) and DMAP (0.1-0.2 eq) or HOBt (1.2-1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1-1.3 eq) and a base such as DIPEA or TEA (1.5-2.0 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole-3-carboxamide.
Data Presentation: Representative Bioactive Isoxazole-3-carboxamides
| Compound | Amine Moiety | Biological Activity | Reference |
| A | Aniline | Anticancer | [1][8] |
| B | Benzylamine | Anti-inflammatory | [2] |
| C | Piperidine | Antimicrobial | [9] |
Part 2: Functionalization of the 5-Ethyl Group via C-H Activation
Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-installed functional groups.[10][11] The ethyl group at the 5-position of the isoxazole ring can be a target for such transformations, enabling the introduction of various substituents to explore their impact on biological activity.
Causality Behind Experimental Choices:
Palladium-catalyzed direct arylation has emerged as a robust method for the C-H functionalization of heterocycles.[10] This approach offers a convergent and efficient route to biaryl structures, which are common motifs in bioactive molecules. The 5-position of the isoxazole ring is often susceptible to electrophilic attack, making it a suitable site for C-H activation.
Protocol 2.1: Palladium-Catalyzed Direct Arylation of the 5-Ethyl Group
Objective: To introduce an aryl group at the 5-position of the isoxazole ring.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2-1.5 eq), Pd(OAc)₂ (5-10 mol%), and the ligand (10-20 mol%).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (3x).
-
Add the degassed solvent (Toluene or 1,4-Dioxane).
-
Heat the reaction mixture at 80-120 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-5-ethylisoxazole derivative.
Caption: Workflow for Palladium-Catalyzed Direct Arylation.
Part 3: Reductive Cleavage of the Isoxazole Ring
The isoxazole ring can undergo reductive cleavage to afford β-enaminones, which are versatile synthetic intermediates.[5][12] This transformation opens up a pathway to a different class of compounds with potential biological activities, including the synthesis of other heterocyclic systems like pyrazoles and pyridines.
Causality Behind Experimental Choices:
Various reducing agents can effect the cleavage of the N-O bond in the isoxazole ring. Copper-catalyzed reductions have been shown to be effective and offer good functional group tolerance.[1][2] This method provides a regioselective route to β-enaminones under relatively mild conditions.
Protocol 3.1: Copper-Catalyzed Reductive Ring Cleavage
Objective: To synthesize a β-enaminone from this compound.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
A diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
A reducing agent (e.g., a silane like polymethylhydrosiloxane (PMHS))
-
A solvent such as Dimethylacetamide (DMAc) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add CuI (5-10 mol%) and the diamine ligand (10-20 mol%).
-
Evacuate and backfill the vessel with an inert gas (3x).
-
Add the solvent (DMAc or Toluene) followed by this compound (1.0 eq).
-
Add the reducing agent (e.g., PMHS, 2.0-3.0 eq) dropwise.
-
Heat the reaction mixture (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding β-enaminone.
Data Presentation: Representative Bioactive Molecules from β-Enaminones
| Compound Class | Synthetic Utility | Biological Activity | Reference |
| Pyrazoles | Cyclization with hydrazines | Anti-inflammatory (e.g., Celecoxib) | [1] |
| Pyridines | Annulation reactions | Various therapeutic applications | [5] |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The protocols detailed in this guide provide robust and reproducible methods for the functionalization of the ester and ethyl groups, as well as for the transformation of the isoxazole ring itself. These synthetic strategies open up avenues for the exploration of novel chemical space in drug discovery and development. Further investigations into asymmetric transformations and the development of one-pot multi-component reactions starting from this scaffold will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]
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Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(2), 943–954. [Link]
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Kumar, A., & Sharma, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & medicinal chemistry, 26(15), 4243–4265. [Link]
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Dabhi, R. C., Vaghasiya, J. K., & Shah, V. H. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]
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Kletskov, A. V., Petkevich, S. K., Dikusar, E. A., Potkin, V. I., & Zheldakova, R. A. (2015). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed, 2021, 6633297. [Link]
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Patel, K. D., & Shah, V. H. (2014). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. [Link]
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Al-Tel, T. H. (n.d.). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]
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Guchhait, S. K., & Kashyap, M. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, 2012, 1-10. [Link]
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Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed, 79(2), 943-954. [Link]
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Bougrin, K., & Loupy, A. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
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Gołębiewski, W. M., & Michalczyk, A. (2010). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]
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de Figueiredo, R. M., & Christmann, M. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
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Wang, D., & Li, C. (2017). Direct amidation of esters with nitroarenes. PMC. [Link]
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Ramachandran, P. V., & Dmochowski, I. J. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate. [Link]
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Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed, 54(33), 9572-9576. [Link]
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Reddy, B. V. S., & Reddy, L. R. (2024). Selective isoxazole-containing natural products and bioactive molecules. ResearchGate. [Link]
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Padwa, A., & Gual, S. (2021). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. PubMed Central. [Link]
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Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. [Link]
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Bouyahya, A., & El-Mernissi, R. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
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Bougrin, K., & Loupy, A. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
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Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
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Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
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Hryshchenko, A., & Onysko, M. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
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Application Note & Protocols: The Strategic Use of 1,3-Dipolar Cycloaddition for the Synthesis of Ethyl 5-Ethylisoxazole-3-carboxylate and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition reaction, a cornerstone strategy for the synthesis of the isoxazole ring system. We will focus specifically on the practical synthesis of Ethyl 5-ethylisoxazole-3-carboxylate, a versatile building block in medicinal chemistry. The protocols and insights contained herein are designed to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring is a privileged five-membered heterocyclic scaffold prominently featured in a multitude of biologically active compounds and marketed pharmaceuticals.[1][2][3] Its unique electronic properties, arising from the adjacent nitrogen and oxygen heteroatoms, allow it to serve as a bioisostere for amide or ester groups, engage in hydrogen bonding, and participate in π-π stacking interactions.[3][4] These characteristics make the isoxazole moiety a valuable component in the design of novel therapeutics, including anti-inflammatory, antimicrobial, and anti-cancer agents.[5][6][7]
The most robust and widely adopted method for constructing this critical heterocycle is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[2][5][8] This reaction typically involves the concertive addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, such as an alkyne or an alkene, to form the isoxazole or isoxazoline ring, respectively.[9] This guide will detail the application of this powerful reaction for the targeted synthesis of substituted isoxazole-3-carboxylates.
Section 1: The Mechanism of Isoxazole Formation via [3+2] Cycloaddition
The fundamental principle of this synthesis is the reaction between a 1,3-dipole and a dipolarophile. For the synthesis of 3,5-disubstituted isoxazoles, the key reactants are a nitrile oxide and a terminal alkyne.
1.1. In Situ Generation of the Nitrile Oxide Dipole Nitrile oxides are highly reactive and unstable intermediates that are prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[10] Consequently, they are almost always generated in situ in the presence of the dipolarophile to ensure they are trapped efficiently. The most common laboratory methods for generating nitrile oxides include:
-
Dehydrohalogenation of Hydroximoyl Halides: Treating a hydroximoyl chloride (easily prepared from an aldoxime) with a mild, non-nucleophilic base like triethylamine (Et₃N) removes HCl and generates the nitrile oxide.[4]
-
Oxidation of Aldoximes: Direct oxidation of an aldoxime using an oxidant such as sodium hypochlorite (NaOCl) or diacetoxyiodobenzene (DIB) can also produce the nitrile oxide intermediate.[6][11]
1.2. The Cycloaddition Step & Regioselectivity Once generated, the nitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with the alkyne. The reaction's regioselectivity—the specific orientation of the dipole and dipolarophile—is a critical consideration. In the reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne (R'-C≡C-H), the formation of the 3,5-disubstituted isoxazole is generally favored over the 3,4-disubstituted isomer.[12] Computational studies suggest that this preference can be influenced by steric effects and solvent polarity, with less polar solvents sometimes favoring the 3,5-isomer.[8][13]
Caption: General mechanism for isoxazole synthesis.
Section 2: Core Protocol: Synthesis of this compound
This protocol details the synthesis via the dehydrohalogenation of ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of 1-butyne. This method provides reliable access to the target compound.
2.1. Materials and Equipment
-
Reagents: Ethyl glyoxylate oxime (or ethyl 2-(hydroxyimino)acetate), N-Chlorosuccinimide (NCS), 1-butyne, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel), standard glassware.
2.2. Step-by-Step Methodology
Step A: Preparation of Ethyl 2-chloro-2-(hydroxyimino)acetate (Hydroximoyl Chloride)
-
Rationale: The aldoxime is first converted to the more reactive hydroximoyl chloride, which is the direct precursor to the nitrile oxide. NCS is a convenient and safe chlorinating agent for this purpose.
-
In a 100 mL round-bottom flask, dissolve ethyl 2-(hydroxyimino)acetate (1 eq.) in anhydrous DCM (approx. 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aldoxime is consumed.
-
Filter the reaction mixture to remove the succinimide byproduct and wash the solid with a small amount of cold DCM. The filtrate containing the crude hydroximoyl chloride is used directly in the next step. Caution: Hydroximoyl chlorides can be unstable; it is best practice to use them immediately without purification.
Step B: The 1,3-Dipolar Cycloaddition
-
Rationale: The nitrile oxide is generated slowly by the addition of a base in the presence of the alkyne dipolarophile. This in situ generation minimizes the unwanted dimerization of the nitrile oxide.
-
To the crude DCM solution of ethyl 2-chloro-2-(hydroxyimino)acetate from Step A, add 1-butyne (1.5-2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of triethylamine (Et₃N) (1.2 eq.) in anhydrous DCM dropwise via a dropping funnel over 1 hour. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC for the formation of the product.
Step C: Work-up and Purification
-
Rationale: A standard aqueous work-up is used to remove the triethylammonium salt and any remaining base. Column chromatography is required to isolate the pure product from any unreacted starting materials or side products.
-
Filter the reaction mixture to remove the bulk of the triethylammonium chloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.
2.3. Validation and Characterization
-
Yield: Typical yields for this type of reaction range from 60-85%.
-
TLC: The product should appear as a single spot with a higher Rf than the starting aldoxime.
-
¹H-NMR: Expect characteristic signals for the ethyl ester (triplet and quartet), the ethyl group at the 5-position (triplet and quartet), and a singlet for the isoxazole C4-proton.
-
¹³C-NMR & HRMS: Confirm the structure and verify the exact mass of the synthesized compound.
Caption: Experimental workflow for isoxazole synthesis.
Section 3: Methodological Variations for Optimization
While the core protocol is robust, reaction conditions can be tailored to improve yields, reduce reaction times, or meet "green chemistry" standards.
| Method | Description | Advantages | Key Considerations | References |
| Microwave-Assisted Synthesis | The reaction is conducted in a sealed vessel under microwave irradiation. | Dramatically reduced reaction times (minutes vs. hours), often improved yields. | Requires specialized microwave reactor. Careful control of temperature and pressure is crucial. | [6] |
| Oxidative Method (from Aldoxime) | In situ generation of the nitrile oxide directly from the aldoxime using an oxidant like DIB or NaOCl. | Avoids the need to pre-form the hydroximoyl chloride, simplifying the procedure. | Oxidant may not be compatible with all functional groups on the substrates. | [6][11] |
| Solvent-Free / Ball-Milling | Reactants are combined in a ball mill, often with a catalytic amount of a copper/alumina composite. | Environmentally friendly (no bulk solvent), simplifies work-up, scalable. | Requires a planetary ball mill. Optimization of milling frequency and time is needed. | [4] |
| Aqueous Conditions | The reaction can be performed in water, often catalyzed by a simple base like NaOH. | "Green" solvent, inexpensive, can simplify purification of non-polar products. | Substrate solubility can be an issue. May affect regioselectivity. | [14] |
Section 4: Applications and Further Transformations
The this compound scaffold is not just a final product but a versatile synthetic intermediate. The functional handles—the ester and the isoxazole ring itself—allow for a wide range of subsequent chemical modifications.
-
Ester Manipulation: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, activated for peptide couplings, or used in other transformations. It can also be reduced to a primary alcohol.[15]
-
Ring Transformations: The N-O bond of the isoxazole ring is its weakest point and can be cleaved under reductive conditions (e.g., hydrogenation over Palladium or Raney Nickel). This reductive cleavage unmasks a β-hydroxy ketone or an enaminone, providing access to a completely different class of acyclic compounds from a heterocyclic precursor.[14]
Caption: Downstream transformations of the isoxazole core.
Section 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient nitrile oxide generation. 2. Decomposition/dimerization of the nitrile oxide. 3. Inactive alkyne or starting materials. | 1. Ensure the hydroximoyl chloride was successfully formed (can be checked by crude NMR). Use fresh, high-purity reagents (NCS, Et₃N). 2. Add the base solution very slowly at 0 °C to keep the instantaneous concentration of nitrile oxide low. Ensure the alkyne is present in a slight excess.[10] 3. Verify the purity and integrity of all starting materials. |
| Formation of Furoxan Side Product | Dimerization of the nitrile oxide is faster than the cycloaddition. | 1. Decrease the rate of base addition. 2. Increase the concentration or excess of the alkyne dipolarophile. 3. Run the reaction at a slightly lower temperature if stability is an issue. |
| Complex Mixture of Products | 1. Competing side reactions. 2. Issues with regioselectivity. 3. Decomposition of product during work-up or purification. | 1. Ensure anhydrous conditions, as water can react with the intermediates. 2. While generally selective, regioselectivity can be solvent-dependent; consider testing a different solvent like toluene.[13] 3. Avoid excessive heat during concentration. Use a buffered silica gel column if the product is acid/base sensitive. |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | 1. Optimize the solvent system for column chromatography; try adding a small percentage of a third solvent (e.g., DCM) to improve separation. 2. If the product is an oil, try triturating with cold hexanes to precipitate impurities or crystallize the product. |
References
- Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Comput
- Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). NIH.
- Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.).
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). PMC - NIH.
- Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.).
- A new route to the synthesis of isoxazoline derivatives from dihydropyran via cycloaddition reaction in ionic liquid. (2013). Sci-Hub.
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.
- 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D.
- Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (n.d.). MDPI.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC - NIH.
- Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017).
- Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. (n.d.).
- Ethyl isoxazole-3-carboxyl
- Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. (2025). Benchchem.
- Ethyl 5-formylisoxazole-3-carboxyl
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The Versatility of Ethyl 5-Ethylisoxazole-3-carboxylate in Medicinal Chemistry: A Guide to Application and Synthetic Protocols
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2] Its inherent electronic properties and the spatial arrangement of its nitrogen and oxygen atoms allow it to serve as a versatile pharmacophore. The incorporation of the isoxazole nucleus into molecular frameworks has led to the development of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole core, underscoring its significance in contemporary drug design.[5]
This application note focuses on a specific, highly adaptable building block: Ethyl 5-ethylisoxazole-3-carboxylate . The strategic placement of an ethyl group at the C5 position and an ethyl ester at the C3 position provides a synthetically tractable platform for generating diverse compound libraries. The ethyl ester serves as a versatile handle for derivatization, primarily through hydrolysis and subsequent amide bond formation, while the 5-ethyl group can influence the compound's lipophilicity, steric profile, and ultimately, its biological activity. This guide will provide detailed protocols for the synthesis and key transformations of this building block, empowering researchers to leverage its potential in their drug discovery programs.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | N/A |
| Molecular Weight | 169.18 g/mol | N/A |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |
Proposed Synthesis of this compound
The most convergent and widely adopted method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][5][6][7] We propose a robust protocol for the synthesis of this compound based on this established methodology.
Caption: Proposed synthesis of this compound via 1,3-dipolar cycloaddition.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related isoxazoles.[5][6][7]
Materials:
-
Propanal oxime
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In situ generation of propionitrile oxide:
-
To a stirred solution of propanal oxime (1.0 eq) in DCM at 0 °C, add NCS (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the intermediate propionohydroximoyl chloride can be monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
-
1,3-Dipolar Cycloaddition:
-
To the cooled solution containing the in situ generated hydroximoyl chloride, add ethyl propiolate (1.2 eq).
-
Slowly add a solution of triethylamine (1.5 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. The triethylamine facilitates the in situ formation of propionitrile oxide, which then undergoes cycloaddition with ethyl propiolate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Expert Insights: The slow addition of triethylamine is crucial to control the concentration of the highly reactive nitrile oxide intermediate, minimizing its dimerization to the corresponding furoxan byproduct.
Key Transformations and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the selective transformations of its ester functionality. The following protocols detail the conversion of this building block into key intermediates for the synthesis of bioactive molecules.
Hydrolysis to 5-Ethylisoxazole-3-carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a substrate for a wide range of amide coupling reactions.
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Protocol 2: Saponification of this compound
This protocol is based on standard saponification procedures for esters.[6]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Saponification:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
The carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-ethylisoxazole-3-carboxylic acid.
-
Expert Insights: The choice of base (LiOH vs. NaOH) and solvent system can be optimized to improve reaction times and yields. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents.
Amide Bond Formation: Accessing Bioactive Carboxamides
The synthesis of isoxazole carboxamides is a cornerstone of many medicinal chemistry programs, as this moiety is present in numerous biologically active compounds.[8][9][10][11] The carboxylic acid synthesized in Protocol 2 is readily coupled with a diverse range of amines using standard peptide coupling reagents.
Caption: General scheme for the synthesis of 5-ethylisoxazole-3-carboxamides.
Protocol 3: HATU-Mediated Amide Coupling
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient peptide coupling reagent.[12]
Materials:
-
5-Ethylisoxazole-3-carboxylic acid
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup:
-
To a solution of 5-ethylisoxazole-3-carboxylic acid (1.0 eq) in DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-substituted 5-ethylisoxazole-3-carboxamide.
-
Expert Insights: A variety of other coupling reagents can be employed, such as EDC/HOBt or T3P, and the choice may depend on the specific amine substrate and the desired scale of the reaction.
Synthesis of 5-Ethylisoxazole-3-carbohydrazide
Hydrazides are valuable intermediates in medicinal chemistry, serving as precursors for the synthesis of various heterocyclic systems like pyrazoles and 1,3,4-oxadiazoles.[13][14] They can be readily prepared from the corresponding ethyl ester.
Protocol 4: Formation of the Hydrazide
This protocol is adapted from the synthesis of related isoxazole hydrazides.[15]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reaction:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (excess, e.g., 5-10 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Isolation:
-
Cool the reaction mixture to room temperature. The product may crystallize out of solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Biological Relevance of 5-Alkyl-isoxazole-3-carboxamides
Derivatives of the 5-ethylisoxazole-3-carboxylate scaffold have been reported to exhibit a range of biological activities, validating its use as a building block in drug discovery.
| Compound Class | Biological Activity | Reference |
| 5-Methylisoxazole-3-carboxamides | Antitubercular, Antibacterial | [8] |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)thiazole-5-carboxylates | Fungicidal, Herbicidal | [9] |
| 5-Substituted isoxazole-3-carboxamides | Cytotoxic against lung cancer cells | [16] |
| N-Aryl-3-aryl-5-isoxazolecarboxamides | Fungicidal | [11] |
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis via 1,3-dipolar cycloaddition and the facile derivatization of its ester functionality provide access to a wide array of novel compounds. The protocols detailed in this application note offer reliable methods for the synthesis and key transformations of this scaffold, enabling the rapid generation of compound libraries for biological screening. The demonstrated biological activities of closely related 5-alkyl-isoxazole-3-carboxamides highlight the potential of this building block in the development of new therapeutic agents.
References
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- Maiuolo, L., et al. (2022).
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
- (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
- (2022).
- (N/A). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- (N/A). 5-methyl-3-isoxazole carboxylic acid hydrazides.
- (N/A). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
- Kaszás, T., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote.
- (N/A). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC.
- (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
- Martisa, G. J., & Gaonkar, S. L. (N/A). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- (N/A). Synthesis and biological activity of 3-substituted isoxazolecarboxamides. Scite.
- (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- (N/A). Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing.
- (2024). A review of isoxazole biological activity and present synthetic techniques.
- Kaszás, T., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. NIH.
- (N/A). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
- (N/A). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
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- (2022).
- (N/A). Amide Synthesis. Fisher Scientific.
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- (N/A). Process for the preparation of isoxazole-3-carboxylic acid.
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- (2025). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.
- (N/A).
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Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Functional Group Transformations of Ethyl 5-ethylisoxazole-3-carboxylate for Drug Discovery
This compound is a versatile heterocyclic building block. Its core, the isoxazole ring, is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic properties and conformational rigidity, making it a highly sought-after scaffold in medicinal chemistry.[1][2][3] The isoxazole moiety is a key component in numerous approved drugs, including the antibiotic Cloxacillin, the anti-inflammatory agent Valdecoxib, and the anticonvulsant Zonisamide.[4] The diverse biological activities associated with isoxazole derivatives—ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects—underscore their therapeutic potential.[1][3][5][6]
The strategic modification of this compound allows researchers to systematically explore structure-activity relationships (SAR), optimize pharmacokinetic profiles, and develop novel therapeutic agents.[1][3] This guide provides detailed application notes and protocols for the key functional group transformations of this valuable starting material, offering both the practical "how" and the critical "why" for each step, aimed at researchers, scientists, and professionals in drug development.
Core Molecular Structure and Key Reactive Centers
The synthetic utility of this compound stems from its distinct functional groups, each offering a handle for selective chemical modification. Understanding these reactive sites is fundamental to designing logical and efficient synthetic routes.
The primary sites for transformation are:
-
The Ethyl Ester (C3-Position): This is the most readily modified group, serving as a gateway to carboxylic acids, amides, and alcohols.
-
The Isoxazole Ring: The inherent strain in the N-O bond makes it susceptible to reductive cleavage, a powerful strategy for scaffold hopping and accessing linear intermediates.[7]
-
The Ethyl Group (C5-Position): While less commonly manipulated in initial diversification, this aliphatic chain can be a site for late-stage functionalization to fine-tune lipophilicity and target engagement.
Caption: Key reactive centers on this compound.
Transformation 1: Saponification of the Ethyl Ester to 5-Ethylisoxazole-3-carboxylic Acid
The conversion of the ethyl ester to its corresponding carboxylic acid is arguably the most critical initial transformation. The resulting carboxylic acid is a versatile intermediate, primarily for the synthesis of a wide array of amide derivatives, which is a cornerstone of medicinal chemistry library generation.[8][9]
Scientific Rationale
This transformation is a classic base-catalyzed hydrolysis, or saponification. A hydroxide ion (from LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The reaction is driven to completion because the liberated ethoxide, a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt that is unreactive towards further nucleophilic attack. A final acidic workup is required to protonate the carboxylate and furnish the neutral carboxylic acid product.[10]
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio by volume). The THF ensures the solubility of the organic starting material, while water is necessary for the hydrolysis reaction.
-
Addition of Base: To the stirred solution, add an aqueous solution of Lithium Hydroxide (LiOH) (1.5 - 2.5 eq).[10] LiOH is often preferred due to the high solubility of lithium salts, which can sometimes facilitate cleaner reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Quenching and Acidification: Once the reaction is complete, carefully add an aqueous solution of hydrochloric acid (e.g., 1N HCl) until the pH of the solution is acidic (pH 2-3).[10] This step protonates the carboxylate salt to form the desired carboxylic acid, which will often precipitate if it has low aqueous solubility.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-ethylisoxazole-3-carboxylic acid.
| Parameter | Condition | Rationale |
| Base | LiOH or NaOH | Strong nucleophile for ester cleavage. |
| Solvent | THF / H₂O | Co-solvent system for reagent solubility. |
| Temperature | 20-25 °C (Room Temp) | Sufficient for reaction; avoids side reactions. |
| Workup | Acidic (e.g., 1N HCl) | Protonation of the carboxylate salt. |
| Typical Yield | >90% | Generally a high-yielding transformation. |
Transformation 2: Amide Bond Formation via Coupling of the Carboxylic Acid
With 5-ethylisoxazole-3-carboxylic acid in hand, an almost limitless variety of amides can be synthesized. Amide coupling is the most frequently used reaction in drug discovery, allowing for the exploration of diverse chemical space by introducing various amine-containing fragments.[9]
Scientific Rationale
Direct condensation of a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction that forms an unreactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated" to create a better electrophile. This is achieved using coupling reagents. Reagents like HBTU or carbodiimides (e.g., EDC) react with the carboxylic acid to form a highly reactive intermediate (an activated ester or similar species). This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond.[9][12]
Caption: Two-step workflow from ester to diverse amide derivatives.
Experimental Protocol: HBTU-Mediated Amide Coupling
-
Activation: In an appropriate anhydrous solvent (e.g., DMF or DCM), dissolve 5-ethylisoxazole-3-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and HBTU (1.1 eq).
-
Base Addition: To the stirred mixture, add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to afford the pure amide.
| Parameter | Reagent/Condition | Rationale |
| Coupling Reagent | HBTU, EDC/HOBt, T3P® | Activates the carboxylic acid for nucleophilic attack.[12][13] |
| Amine | R¹R²NH (Primary/Secondary) | The nucleophile that forms the amide bond. |
| Base | DIPEA or TEA | Scavenges acidic byproducts, prevents salt formation. |
| Solvent | Anhydrous DMF or DCM | Aprotic solvent to prevent side reactions with activated species. |
| Typical Yield | 60-95% | Varies depending on the steric/electronic nature of the amine. |
Transformation 3: Reduction of the Ethyl Ester to (5-Ethylisoxazol-3-yl)methanol
Reducing the ester functional group to a primary alcohol opens up new avenues for chemical modification.[14][15] The resulting alcohol can be further oxidized to an aldehyde, used in etherification reactions, or converted into a leaving group for nucleophilic substitution.
Scientific Rationale
Esters are less reactive than aldehydes or ketones and require a potent reducing agent for conversion to alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[16][17][18] The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide intermediate, which is then protonated during the aqueous workup to yield the primary alcohol.[18] It is critical to use anhydrous solvents, as LiAlH₄ reacts violently with water.
Experimental Protocol: LiAlH₄ Reduction
-
Setup: Assemble a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Suspension: Add LiAlH₄ (1.5-2.0 eq) to anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension dropwise. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Workup (Fieser Method): Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude alcohol can then be purified by flash chromatography if necessary.
| Parameter | Reagent/Condition | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful hydride donor required for ester reduction.[16][18] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and unreactive towards LiAlH₄. |
| Temperature | 0°C to Room Temp | Controls the initial exothermic reaction. |
| Workup | Fieser Method (H₂O, NaOH(aq)) | Safely quenches excess LiAlH₄ and precipitates aluminum salts. |
| Typical Yield | 75-90% | Generally efficient and high-yielding. |
Transformation 4: Reductive Cleavage of the Isoxazole Ring
A more advanced transformation involves the cleavage of the weak N-O bond within the isoxazole ring. This powerful reaction converts the heterocyclic scaffold into a linear β-amino enone, providing access to a completely different chemical space from the same starting material.[7] This strategy is highly valuable for scaffold hopping in drug discovery programs.
Scientific Rationale
The N-O bond of the isoxazole ring is susceptible to cleavage by catalytic hydrogenation.[7][19] Using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas, the N-O bond is reductively cleaved. The reaction proceeds through an intermediate that tautomerizes to the more stable β-amino enone product.[7] This transformation can sometimes occur as a domino process; for instance, reduction of another functional group on the molecule under hydrogenation conditions may be followed by the ring opening.[19]
Caption: Reductive opening of the isoxazole ring to a β-amino enone.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a solution of the isoxazole substrate (1.0 eq) in a suitable solvent (e.g., Ethanol or Ethyl Acetate) in a hydrogenation flask, add the catalyst, typically 10% Palladium on Carbon (5-10% by weight).
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This is typically done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for reactions requiring higher pressure.
-
Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere. The reaction progress can be monitored by TLC or by the uptake of hydrogen.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like Nitrogen or Argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude β-amino enone, which can be purified by chromatography or recrystallization.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | 10% Pd/C or Raney Ni | Heterogeneous catalyst for the addition of hydrogen.[7][19] |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | The ultimate reducing agent. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Solvents stable to reductive conditions. |
| Typical Yield | 70-95% | Often a clean and high-yielding reaction. |
Conclusion and Future Directions
The functional group transformations detailed herein—saponification, amide coupling, ester reduction, and reductive ring opening—represent the primary pathways for diversifying the this compound scaffold. Each reaction provides a gateway to a new class of compounds with distinct physicochemical properties and potential biological activities. More advanced methods, such as transition metal-catalyzed ring annulations to form pyridines or pyrroles[20] and ring-opening fluorinations[21][22], further expand the synthetic utility of this isoxazole core. By mastering these transformations, researchers in drug discovery can efficiently generate novel, structurally diverse libraries, accelerating the journey from a simple building block to a potential clinical candidate.
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screening Ethyl 5-ethylisoxazole-3-carboxylate derivatives for antifungal activity
Application Note & Protocols
Topic: High-Throughput Screening of Ethyl 5-ethylisoxazole-3-carboxylate Derivatives for Novel Antifungal Activity
Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Introduction: The Imperative for Novel Antifungal Agents
The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. The isoxazole scaffold, in particular, is a "privileged structure" present in numerous approved drugs and has been identified as a promising nucleus for developing new antimicrobial agents.[1][2][3][4] Derivatives of the this compound core are of significant interest due to their synthetic tractability and the potential for diverse functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6]
This document provides a comprehensive, field-proven guide for the systematic screening of this compound derivatives. We will detail a robust, self-validating workflow, from initial hit identification using standardized broth microdilution assays to distinguishing between fungistatic and fungicidal activity. The protocols herein are grounded in the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and comparable across different research settings.[7][8][9]
Foundational Concepts: MIC vs. MFC
Before proceeding to the experimental protocols, it is crucial to understand the two primary metrics for quantifying antifungal activity:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10][11] It is the fundamental measure of a compound's potency and is used to identify "hits" in a screening campaign. An MIC value indicates, at minimum, a fungistatic effect (inhibiting growth).
-
Minimum Fungicidal Concentration (MFC): This metric is determined as a secondary assay after the MIC is established. The MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial fungal inoculum.[12][13] This assay is critical for identifying compounds with fungicidal (killing) activity, which is often a desirable characteristic for treating infections in immunocompromised patients.
Overall Experimental Workflow
The screening process follows a logical progression from broad primary screening to more specific secondary assays. The objective is to efficiently identify the most promising candidates from a library of derivatives for further investigation.
Caption: High-level workflow for antifungal screening of derivatives.
Detailed Experimental Protocols
These protocols are designed to be self-validating through the rigorous use of controls. Adherence to these steps is critical for generating reliable data.
Materials and Reagents
-
Test Compounds: Synthesized this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Media: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar (SDA) and Broth (SDB).
-
Fungal Strains: A recommended panel includes:
-
Candida albicans (e.g., ATCC 90028 - QC strain)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Control Antifungals: Fluconazole, Voriconazole, or Amphotericin B.
-
Equipment: Biosafety cabinet, incubator (35°C), 96-well flat-bottom sterile microtiter plates, multichannel pipettes, spectrophotometer (plate reader), vortex mixer, sterile dilution tubes, hemocytometer or spectrophotometer for cell counting.
Protocol Part A: Compound and Culture Preparation
Causality: Proper preparation of compound stock solutions and standardized fungal inocula is the most critical step for assay reproducibility. Inconsistent starting concentrations or cell numbers will invalidate all subsequent results.
A1: Preparation of Compound Stock Solutions
-
Prepare a 10 mg/mL stock solution of each derivative and control antifungal in 100% DMSO.
-
Vortex thoroughly until completely dissolved.
-
Create intermediate dilutions in RPMI-1640 medium to minimize the final DMSO concentration in the assay wells (must be ≤1% v/v). For example, a 20X working stock.
A2: Preparation of Fungal Inoculum (Yeast Protocol - e.g., Candida)
-
From a fresh SDA plate, pick several distinct colonies and suspend them in 5 mL of sterile saline.
-
Vortex for 15 seconds to ensure a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or by measuring absorbance at 530 nm.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final target concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[11] This typically requires a 1:1000 dilution of the 0.5 McFarland stock.
Protocol Part B: Broth Microdilution for MIC Determination
Causality: This method, based on the CLSI M27/M38 guidelines, provides a standardized format to test a range of compound concentrations simultaneously, allowing for efficient determination of the MIC.[9][14][15]
-
Plate Setup: In a 96-well plate, add 100 µL of RPMI-1640 medium to columns 2 through 11 for each row being tested.
-
Compound Addition: Add 200 µL of the 2X final starting concentration of a test compound to column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10. This leaves column 11 as the growth control.
-
Controls:
-
Column 11: Add 100 µL of RPMI. This will be the drug-free growth control.
-
Column 12: Add 200 µL of un-inoculated RPMI. This is the sterility control.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum (from step A2.4) to wells in columns 1 through 11. Do NOT add inoculum to column 12. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates with a breathable film or place them in a humidified chamber. Incubate at 35°C for 24-48 hours.[10]
-
MIC Determination:
-
Visual Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (a clear well) compared to the turbid growth in column 11.
-
Spectrophotometric Reading: Read the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥50% or ≥90% of growth compared to the control well, depending on the drug class and internal standards.
-
Protocol Part C: Determination of Minimum Fungicidal Concentration (MFC)
Causality: The MFC assay directly tests the viability of the fungal cells after exposure to the compound, providing a definitive measure of its cidal activity. A compound can have a low MIC (be a good inhibitor) but a high MFC (not kill the organism).[12][16]
-
Plate Selection: Use the 96-well plates from the completed MIC assay.
-
Subculturing: From each well that showed complete growth inhibition (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.[17]
-
Plating: Spot the aliquot onto a sterile SDA plate. Also, plate an aliquot from the growth control well (column 11) to confirm the viability of the initial inoculum.
-
Incubation: Incubate the SDA plates at 35°C for 48-72 hours, or until colonies are clearly visible in the growth control spot.
-
MFC Determination: The MFC is defined as the lowest concentration of the compound that results in no fungal growth or a reduction of ≥99.9% of colonies compared to the growth control.[12][18]
Data Presentation and Interpretation
Quantitative data should be organized into clear tables to facilitate comparison and the identification of trends.
Quantitative Data Summary
Table 1: Antifungal Activity of this compound Derivatives against C. albicans ATCC 90028
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| EX-001 | -H | -H | 16 | >64 | >4 |
| EX-002 | 4-Cl-Ph | -H | 2 | 4 | 2 |
| EX-003 | 4-F-Ph | -H | 4 | 16 | 4 |
| EX-004 | 4-MeO-Ph | -H | 8 | >64 | >8 |
| EX-005 | 4-Cl-Ph | -CH3 | 1 | 2 | 2 |
| Fluconazole | N/A | N/A | 0.5 | >64 | >128 |
Interpretation Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Preliminary Structure-Activity Relationship (SAR) Analysis
Causality: SAR analysis is the logical process of connecting specific changes in a molecule's structure to changes in its biological activity. This is the foundational principle of medicinal chemistry and guides the design of more potent and selective compounds.[4][6][19]
-
Activity Enhancement: Substitution at the R1 position with an aryl group (EX-002 to EX-004) significantly improves activity over the unsubstituted parent compound (EX-001).
-
Electronic Effects: A halogen substituent on the phenyl ring (e.g., 4-Chloro in EX-002) appears more favorable for activity than a methoxy group (EX-004).
-
Synergistic Effects: The combination of a 4-Cl-Ph group at R1 and a methyl group at R2 (EX-005) results in the most potent compound, suggesting these positions can be optimized in parallel.
Caption: Logical flow for preliminary Structure-Activity Relationship (SAR) analysis.
Conclusion
The protocols detailed in this application note provide a robust and standardized framework for the primary and secondary screening of this compound derivatives for antifungal activity. By adhering to CLSI-based methodologies and incorporating rigorous controls, researchers can generate high-quality, reproducible data. This systematic approach enables the efficient identification of potent antifungal leads and provides the foundational data necessary for insightful structure-activity relationship studies, ultimately accelerating the discovery of novel therapeutic candidates to combat the growing threat of fungal infections.
References
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. [Link]
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Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. [Link]
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Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed. [Link]
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Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle - Medical Notes. [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. [Link]
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Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. [Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. [Link]
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Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal A - JMI Laboratories. [Link]
-
Minimum fungicidal concentration assessment method. MIC = minimum... - ResearchGate. [Link]
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Novel Isoxazole-Based Antifungal Drug Candidates - PubMed. [Link]
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Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PubMed Central. [Link]
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Novel Isoxazole-Based Antifungal Drug Candidates - MDPI. [Link]
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Novel Isoxazole-Based Antifungal Drug Candidates | Semantic Scholar. [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC - NIH. [Link]
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Isoxazoles – Antifungal activity. | Download Scientific Diagram - ResearchGate. [Link]
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Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC - PubMed Central. [Link]
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Antifungal Activity Test Service - Live Biotherapeutics - Creative Biolabs. [Link]
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Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. [Link]
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5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. [Link]
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Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners - YouTube. [Link]
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Susceptibility Testing of Fungi to Antifungal Drugs - MDPI. [Link]
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Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]
-
Synthesis, antifungal evaluation, two‐dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - ResearchGate. [Link]
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(PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - ResearchGate. [Link]
-
Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. - ResearchGate. [Link]
-
(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. [Link]
-
Synthesis of Some Ethyl 3-Substituted-5-(1-hydroxyalkyl)-isoxazole-4-carboxylates from 4-Ethoxycarbonyl-3(2H)-furanones | Semantic Scholar. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. [Link]
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ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
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- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
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Application Notes and Protocols for the Development of Novel Herbicides from Ethyl 5-ethylisoxazole-3-carboxylate
Abstract: The relentless evolution of herbicide resistance in weed populations necessitates the discovery and development of novel herbicidal compounds with diverse modes of action. Isoxazole derivatives have emerged as a promising class of agrochemicals, with several commercial successes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of Ethyl 5-ethylisoxazole-3-carboxylate as a potential herbicide lead. These application notes and protocols outline a systematic approach, from the synthesis of the parent compound to in-depth biochemical and whole-plant screening assays, culminating in preliminary safety assessments. The causality behind experimental choices is detailed to provide a robust framework for the evaluation of this and other novel small molecules in herbicide discovery programs.
Introduction: The Imperative for New Herbicidal Moieties
The escalating challenge of herbicide-resistant weeds poses a significant threat to global food security. The over-reliance on a limited number of herbicide modes of action has led to the selection of resistant biotypes, rendering many conventional weed control strategies ineffective.[1][2] The isoxazole scaffold has proven to be a versatile template for the development of potent herbicides. Notably, isoxaflutole, an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), demonstrates the commercial viability of this chemical class.[3][4] this compound, the subject of this guide, is a structurally related isoxazole derivative that warrants investigation as a novel herbicidal candidate.
Based on the established herbicidal activity of other isoxazole-containing compounds, we hypothesize that this compound may exert its phytotoxic effects through the inhibition of a key plant enzyme, such as HPPD or protoporphyrinogen oxidase (Protox).[1][5][6] The following protocols are designed to systematically test this hypothesis and evaluate the broader herbicidal potential of this molecule.
Synthesis of this compound
The availability of high-purity starting material is fundamental to any screening campaign. The following protocol is an adaptation of a general method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[7]
Protocol 2.1: Synthesis of this compound
Objective: To synthesize this compound for subsequent biological evaluation.
Materials:
-
1-Nitropropane
-
Ethyl acetoacetate
-
Pyrrolidine
-
Benzene
-
Phosphorus oxychloride
-
Chloroform
-
Triethylamine
-
Hydrochloric acid (6 N)
-
Sodium hydroxide (5% aqueous solution)
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Synthesis of Ethyl β-pyrrolidinocrotonate:
-
In a 1-liter, one-necked flask equipped with a Dean-Stark water separator and a condenser with a nitrogen inlet, combine ethyl acetoacetate (1.00 mole), pyrrolidine (1.10 mole), and 500 ml of benzene.
-
Establish a nitrogen atmosphere and reflux the mixture vigorously for 45 minutes, or until the theoretical amount of water (18 ml) has been collected.
-
Remove the benzene using a rotary evaporator to yield crude ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.
-
-
Cycloaddition Reaction:
-
In a 5-liter, three-necked flask fitted with a dropping funnel and a gas-inlet tube, dissolve the crude ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.
-
Cool the flask in an ice bath under a nitrogen atmosphere.
-
While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform from the dropping funnel.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.
-
Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic.
-
Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide, followed by saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Note: This procedure is for a related compound and may require optimization for the 5-ethyl analogue.
-
In Vitro Biochemical Assays: Elucidating the Mode of Action
The initial step in characterizing a potential herbicide is to determine its effect on key enzymatic targets. Based on the isoxazole scaffold, we will focus on two primary targets: HPPD and Protox.
Protocol 3.1: In Vitro HPPD Inhibition Assay (Spectrophotometric)
Rationale: HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Its inhibition leads to the bleaching of plant tissues, a common symptom of many commercial herbicides.[8][9] This assay measures the activity of HPPD by monitoring the formation of a downstream product.
Materials:
-
Purified HPPD enzyme (e.g., from Arabidopsis thaliana)
-
This compound
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
Ferrous sulfate (FeSO₄)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 318 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a fresh substrate solution of HPP in Assay Buffer.
-
Prepare a fresh cofactor solution containing ascorbate and catalase in Assay Buffer.
-
Prepare a dilute solution of FeSO₄ in water.
-
Prepare the HPPD enzyme solution in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, perform serial dilutions of the this compound stock solution with Assay Buffer to achieve a range of desired concentrations.
-
Include a vehicle control (DMSO without inhibitor) and a "no enzyme" control.
-
-
Assay Execution:
-
To each well, add the cofactor solution and the FeSO₄ solution.
-
Add the serially diluted this compound or DMSO vehicle.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3.2: In Vitro Protox Inhibition Assay (Fluorometric)
Rationale: Protox is the last common enzyme in the biosynthesis of both chlorophyll and heme. Inhibition of Protox leads to the accumulation of its substrate, protoporphyrinogen IX, which is rapidly oxidized to the phototoxic protoporphyrin IX, causing rapid membrane damage and cell death.[6][10][11] This assay quantifies Protox activity by measuring the formation of fluorescent protoporphyrin IX.[12]
Materials:
-
Isolated plant mitochondria or purified Protox enzyme
-
This compound
-
Protoporphyrinogen IX (Protogen)
-
Assay Buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA and 0.5% (w/v) Tween 20)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Protox enzyme solution (mitochondrial suspension or purified enzyme) in Assay Buffer.
-
Prepare the protoporphyrinogen IX substrate solution immediately before use and protect it from light.
-
-
Assay Plate Preparation:
-
In a 96-well black microplate, perform serial dilutions of the this compound stock solution with Assay Buffer.
-
Include a vehicle control (DMSO without inhibitor) and a "no enzyme" control.
-
-
Assay Execution:
-
Add the Protox enzyme solution to all wells except the "no enzyme" control.
-
Add the serially diluted this compound or DMSO vehicle.
-
Pre-incubate the plate in the dark at room temperature for 10 minutes.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
| Assay | Principle | Detection Method | Key Parameters |
| HPPD Inhibition | Measures the formation of a downstream product of homogentisate. | Spectrophotometry (318 nm) | IC₅₀ |
| Protox Inhibition | Measures the formation of fluorescent protoporphyrin IX. | Fluorometry (Ex: 405 nm, Em: 630 nm) | IC₅₀ |
Whole-Plant Screening Assays: Assessing Herbicidal Efficacy
Positive results in biochemical assays must be validated in whole-plant systems to assess the compound's absorption, translocation, and metabolism, which collectively determine its herbicidal efficacy.[13]
Protocol 4.1: Pre-emergence Herbicide Screening
Rationale: Pre-emergence herbicides are applied to the soil before weed seedlings emerge, controlling them as they germinate. This assay evaluates the ability of this compound to prevent weed establishment.[14][15]
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Setaria viridis) and a crop species (e.g., Zea mays)
-
Pots or trays filled with a standardized soil mix
-
This compound formulated for soil application (e.g., dissolved in a suitable solvent and emulsifier)
-
Spray chamber
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Planting:
-
Fill pots or trays with the soil mix.
-
Sow the seeds of the selected weed and crop species at a uniform depth.
-
-
Herbicide Application:
-
Prepare a range of concentrations of the formulated this compound.
-
Apply the herbicide solutions evenly to the soil surface using a calibrated spray chamber.
-
Include an untreated control and a commercial standard herbicide for comparison.
-
-
Incubation and Evaluation:
-
Move the treated pots/trays to a greenhouse with optimal conditions for plant growth.
-
Water the pots/trays as needed.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effects, including inhibition of emergence, stunting, chlorosis, and necrosis.
-
Rate the herbicidal efficacy on a scale (e.g., 0-100%, where 100% is complete weed control).
-
Harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.
-
Protocol 4.2: Post-emergence Herbicide Screening
Rationale: Post-emergence herbicides are applied to weeds that have already emerged from the soil. This assay assesses the ability of this compound to control established weeds.
Materials:
-
Potted seedlings of various weed and crop species at a specific growth stage (e.g., 2-4 leaf stage)
-
This compound formulated for foliar application (including a surfactant)
-
Spray chamber
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Plant Growth:
-
Grow the selected weed and crop species in pots in a greenhouse until they reach the desired growth stage.
-
-
Herbicide Application:
-
Prepare a range of concentrations of the formulated this compound.
-
Apply the herbicide solutions evenly to the foliage of the plants using a calibrated spray chamber.
-
Include an untreated control and a commercial standard herbicide.
-
-
Incubation and Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess the development of herbicidal symptoms (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Rate the herbicidal efficacy on a scale (e.g., 0-100%).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
-
Preliminary Safety and Toxicological Evaluation
The development of a successful herbicide requires not only high efficacy but also a favorable safety profile for non-target organisms and the environment.
Protocol 5.1: Ecotoxicological Assessment
Rationale: It is crucial to assess the potential impact of a new herbicide on non-target aquatic and terrestrial organisms.[16][17][18][19]
Key Assays:
-
Algal Growth Inhibition Test: Evaluates the effect of the compound on the growth of green algae (e.g., Raphidocelis subcapitata).
-
Daphnia sp. Acute Immobilisation Test: Determines the acute toxicity to aquatic invertebrates (e.g., Daphnia magna).
-
Fish Acute Toxicity Test: Assesses the acute toxicity to a model fish species (e.g., Zebrafish, Danio rerio).
These tests are typically conducted following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Protocol 5.2: Mammalian Acute Toxicity Testing
Rationale: An initial assessment of mammalian toxicity is necessary to understand the potential risks to human health.[20][21]
Key Assays:
-
Acute Oral Toxicity: Determines the single-dose oral toxicity, typically in rodents.
-
Acute Dermal Toxicity: Assesses the toxicity from a single dermal application.
-
Acute Inhalation Toxicity: Evaluates the toxicity from a single exposure via inhalation.
These studies are also performed according to strict regulatory guidelines to ensure data quality and animal welfare.
Data Interpretation and Path Forward
The data generated from these protocols will provide a comprehensive initial profile of this compound as a potential herbicide.
-
In Vitro Data: IC₅₀ values from the biochemical assays will indicate the potency of the compound against its molecular target(s).
-
Whole-Plant Data: The pre- and post-emergence screening will reveal the spectrum of weed control, crop selectivity, and the effective use rates.
-
Safety Data: The ecotoxicological and mammalian toxicity data will provide an early indication of the compound's safety profile.
A promising lead compound will exhibit high potency in the in vitro assays, broad-spectrum weed control with good crop selectivity in the whole-plant assays, and a favorable safety profile.
Visualizations
Caption: Herbicide Development Workflow
Caption: Hypothesized HPPD Inhibition
References
-
Gallon, M., et al. (2016). Action of PROTOX inhibitors herbicide on the development, lodging and yield of soybean. Revista Brasileira de Herbicidas, 15(3), 232-40. Available at: [Link]
-
Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 629-640. Available at: [Link]
-
Grossmann, K., & Schiffer, H. (1998). Protoporphyrinogen Oxidase-Inhibiting Herbicides. USDA ARS. Available at: [Link]
-
Jhala, A. J., et al. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Illinois Experts. Available at: [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Available at: [Link]
-
Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase-Inhibiting Herbicides. ResearchGate. Available at: [Link]
-
JoDrugs. (n.d.). protox inhibitor herbicides. Available at: [Link]
-
Norris, L. A. (1987). Use, Ecotoxicology, and Risk Assessment of Herbicides in the Forest. USDA Forest Service. Available at: [Link]
-
BASF Agricultural Solutions. (n.d.). HPPD Inhibitor Herbicides & Growing Weed Resistance. Available at: [Link]
-
Rodrigues, L. B., et al. (2017). Ecotoxicological assessment of glyphosate-based herbicides: Effects on different organisms. Environmental Toxicology and Chemistry, 36(7), 1755-1763. Available at: [Link]
-
Jhala, A. J., et al. (2022). "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past". UNL Digital Commons. Available at: [Link]
-
Rodrigues, L. B., et al. (2017). Ecotoxicological assessment of glyphosate‐based herbicides: Effects on different organisms. Environmental Toxicology and Chemistry. Available at: [Link]
-
Rodrigues, L. B., et al. (2017). Ecotoxicological assessment of glyphosate-based herbicides: Effects on different organisms. ResearchGate. Available at: [Link]
-
Izbicki, D. P., et al. (2024). Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides. Journal of Ecological Engineering, 25(3), 234-242. Available at: [Link]
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Di Mola, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]
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Palma-Bautista, C., & De Prado, R. (2020). Absorption, translocation and metabolism studies of herbicides in weeds and crops. ResearchGate. Available at: [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Available at: [Link]
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US EPA. (2012). Guidance for Waiving or Bridging of Mammalian Acute Toxicity Tests for Pesticides Pesticide Products. Available at: [Link]
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Li, X., et al. (2024). Advanced Plant Phenotyping Technologies for Enhanced Detection and Mode of Action Analysis of Herbicide Damage Management. MDPI. Available at: [Link]
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Organic Syntheses. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]
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Health Canada Pest Management Regulatory Agency & US EPA Office of Pesticide Programs. (2024). Guidance for Waiving or Bridging of Mammalian Acute Toxicity Tests for Pesticides. Available at: [Link]
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National Research Council (US) Committee on Pesticides in the Diets of Infants and Children. (1993). Methods for Toxicity Testing. In Pesticides in the Diets of Infants and Children. National Academies Press (US). Available at: [Link]
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Peachey, E. (n.d.). Testing for and Deactivating Herbicide Residues. Oregon State University Extension Service. Available at: [Link]
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Cotton Incorporated. (n.d.). Scouting After a Herbicide Application and Confirming Herbicide Resistance. Available at: [Link]
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Lingenfelter, D., & Johnson, B. (2023). Considerations for Postemergence Herbicides. SDSU Extension. Available at: [Link]
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Maiuolo, L., et al. (2022). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. Available at: [Link]
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da Silva, A. F., et al. (2023). Pre-emergent herbicide screening for wheat. ResearchGate. Available at: [Link]
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National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Animal and In Vitro Toxicity Testing. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Available at: [Link]
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Huckle, A. (2020). Final Trial Report: AHDB SCEPTREplus sweetcorn pre-emergence herbicide screen – grown under covers. Agriculture and Horticulture Development Board. Available at: [Link]
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Lingenfelter, D., & Johnson, B. (2023). Considerations for Preemergence Herbicides. SDSU Extension. Available at: [Link]
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Rather, M. A., et al. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2021). Computational protocol of discovering new HPPD inhibitors. ResearchGate. Available at: [Link]
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Li, Y., et al. (2024). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. MDPI. Available at: [Link]
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Li, Y., et al. (2024). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. ResearchGate. Available at: [Link]
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Tan, Y., et al. (2014). Synthesis, in vitro protoporphyrinogen oxidase inhibition, and herbicidal activity of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones. Chemical Biology & Drug Design, 84(4), 466-74. Available at: [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Ethyl 5-ethylisoxazole-3-carboxylate Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] In vitro cytotoxicity assays serve as a fundamental screening tool, providing crucial insights into how a substance affects cellular viability and function.[1][4] These assays are instrumental in identifying and characterizing the toxic properties of new chemical entities, guiding the selection of promising drug candidates, and mitigating the risk of late-stage failures in the development pipeline.[1][3]
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Ethyl 5-ethylisoxazole-3-carboxylate and its analogues represent a class of small molecules with therapeutic potential. However, their interaction with biological systems necessitates a thorough evaluation of their cytotoxic profile. A number of isoxazole derivatives have been shown to exert their anticancer effects by inducing apoptosis in tumor cells.[5][7][8]
This guide provides a detailed framework for assessing the in vitro cytotoxicity of this compound derivatives. We will delve into the core principles of two widely adopted and robust cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. The protocols are presented with an emphasis on the scientific rationale behind each step, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
Part 1: The MTT Assay - A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] The underlying principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[10]
Scientific Rationale:
The enzymatic conversion of MTT to formazan is dependent on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria. A decrease in the metabolic activity of the cells, often a hallmark of cytotoxicity, leads to a reduced ability to convert MTT, resulting in a lower colorimetric signal. This assay is particularly useful for screening compounds that may interfere with mitochondrial function.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound derivatives
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
From the dose-response curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined.
| Derivative | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| Compound A | 1 | 95.2 ± 4.1 | 15.8 |
| 10 | 62.5 ± 5.3 | ||
| 25 | 35.1 ± 3.8 | ||
| 50 | 12.7 ± 2.5 | ||
| Compound B | 1 | 98.1 ± 3.5 | 42.3 |
| 10 | 85.4 ± 6.2 | ||
| 25 | 58.9 ± 4.9 | ||
| 50 | 31.6 ± 3.1 |
Part 2: The Lactate Dehydrogenase (LDH) Assay - A Marker of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[12][13] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[13][14]
Scientific Rationale:
The integrity of the plasma membrane is essential for cell viability. When cells are damaged by a cytotoxic agent, the membrane becomes permeable, leading to the leakage of intracellular components, including LDH, into the surrounding medium.[14] The LDH assay quantifies this leakage by measuring the enzymatic activity of LDH in the supernatant, which catalyzes the conversion of lactate to pyruvate.[12][13] This reaction is coupled to the reduction of a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[13][14]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
This compound derivatives
-
Human cancer cell line
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis Buffer (for maximum LDH release control)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the vehicle (e.g., DMSO).
-
Maximum LDH Release Control: Cells treated with Lysis Buffer 45 minutes before the end of the incubation period.
-
Medium Background Control: Medium only (no cells).
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
-
LDH Reaction:
-
Stopping the Reaction and Measurement:
Data Analysis and Interpretation:
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100
| Derivative | Concentration (µM) | % Cytotoxicity |
| Compound A | 1 | 5.1 ± 1.2 |
| 10 | 38.7 ± 4.5 | |
| 25 | 65.2 ± 5.1 | |
| 50 | 89.8 ± 3.9 | |
| Compound B | 1 | 2.3 ± 0.8 |
| 10 | 14.6 ± 2.9 | |
| 25 | 40.1 ± 3.7 | |
| 50 | 69.5 ± 4.3 |
Part 3: Mechanistic Insights and Complementary Assays
While the MTT and LDH assays provide valuable data on overall cytotoxicity, they do not elucidate the underlying mechanism of cell death. Isoxazole derivatives have been reported to induce apoptosis.[5][7][8] Therefore, complementary assays are recommended to investigate the mode of action of this compound derivatives.
Potential Mechanism of Action: Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.[5] Key hallmarks of apoptosis include caspase activation, DNA fragmentation, and changes in the plasma membrane, such as the externalization of phosphatidylserine.
Caption: A simplified intrinsic apoptosis pathway potentially induced by isoxazole derivatives.
Recommended Complementary Assays:
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
DNA Fragmentation Analysis: Techniques like TUNEL staining or agarose gel electrophoresis can detect the characteristic DNA laddering associated with apoptosis.
Conclusion and Best Practices
The MTT and LDH assays are robust, reliable, and high-throughput methods for the initial cytotoxic screening of this compound derivatives.[16][17] It is crucial to perform these assays with appropriate controls and to consider the potential for compound interference. For a comprehensive understanding of a compound's cytotoxic profile, it is recommended to use more than one assay to obtain reliable results.[16] Furthermore, investigating the mechanism of cell death through complementary assays will provide a more complete picture of the biological activity of these promising compounds.
References
- Six Common Methods for Cell Viability Assay: Principles, Applications - AntBio. (2025, December 30). AntBio.
- WST-1 Assay: principles, protocol & best practices for cell viability - Abcam. (n.d.). Abcam.
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (n.d.).
- In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology.
- (PDF) Guidelines for cell viability assays - ResearchGate. (n.d.).
- Application Notes and Protocols for Evaluating the Immunosuppressive Properties of Isoxazole Deriv
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (n.d.).
- Cell Viability Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011, November 17).
- Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (n.d.). OPS Diagnostics.
- LDH assay kit guide: Principles and applic
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka.
- Cell Viability and Proliferation Assays - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- LDH Cytotoxicity Assay - Creative Bioarray. (n.d.).
- Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec. (n.d.). Miltenyi Biotec.
- Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.... - ResearchGate. (n.d.).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.).
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). MDPI.
- Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7).
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (n.d.).
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH. (2023, February 3).
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl) - (n.d.).
- MTT assay protocol | Abcam. (n.d.). Abcam.
- MTT Assay Protocol | Springer Nature Experiments. (n.d.).
- MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates - Real Research. (n.d.). Real Research.
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- 5. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
Topic: Analytical Methods for the Quantification of Ethyl 5-ethylisoxazole-3-carboxylate
An Application Note for Drug Development Professionals
Abstract
This guide provides detailed protocols for the quantitative analysis of Ethyl 5-ethylisoxazole-3-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method suitable for both UV and Mass Spectrometry (MS) detection, and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and trace-level analysis. The causality behind experimental choices, step-by-step protocols, and system validation criteria are detailed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound is a member of the isoxazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] Accurate and precise quantification of this intermediate is paramount during drug development for several reasons: it ensures the purity of synthetic intermediates, allows for accurate stoichiometric calculations in subsequent reaction steps, supports quality control (QC) of raw materials and final products, and is essential for pharmacokinetic studies.
The selection of an analytical method is dictated by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., sample matrix, required sensitivity). This note details two complementary techniques:
-
Reversed-Phase HPLC (RP-HPLC): As the workhorse of pharmaceutical analysis, RP-HPLC is ideal for the separation and quantification of moderately polar, non-volatile compounds like this compound.[3] Its versatility allows for coupling with either a UV detector for routine QC or a mass spectrometer for enhanced sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides an excellent orthogonal method, meaning it separates compounds based on different chemical principles (volatility and polarity) than HPLC. This makes it a powerful tool for confirming peak identity and purity. Its high sensitivity is particularly advantageous for detecting trace-level impurities or for metabolite analysis.[3]
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to method development.
| Property | Value | Source / Rationale |
| Molecular Formula | C₈H₁₁NO₃ | - |
| Molecular Weight | 169.18 g/mol | - |
| Structure | ![]() | - |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Based on analogs like Ethyl isoxazole-3-carboxylate[1] and Ethyl 5-methylisoxazole-3-carboxylate.[4] |
| Boiling Point | Predicted: >200 °C at atm. pressure | Based on analogs; Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate has a b.p. of 71-72 °C at 0.5 mmHg.[5] |
| Solubility | Soluble in common organic solvents (e.g., Acetonitrile, Methanol, Ethyl Acetate). | General property of similar organic esters.[1] |
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (HPLC-UV/MS)
This method is designed for robust, routine quantification and can be easily adapted for high-throughput screening.
Principle and Causality
The method employs a C18 stationary phase, a non-polar matrix that retains the moderately polar analyte through hydrophobic interactions. A mobile phase gradient starting with a high aqueous component allows for the retention of the analyte, while the increasing concentration of organic solvent (acetonitrile) subsequently elutes it from the column. The inclusion of a small amount of acid (formic or phosphoric) is crucial; it protonates residual silanols on the silica backbone, preventing peak tailing and ensuring symmetrical peak shape.[6] For MS detection, a volatile acid like formic acid is mandatory as it facilitates analyte ionization in the MS source.[6]
Instrumentation and Consumables
-
HPLC system with gradient pump, autosampler, and column thermostat.
-
UV/Vis or Photodiode Array (PDA) Detector.
-
(Optional) Single Quadrupole or Triple Quadrupole Mass Spectrometer with ESI source.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
HPLC-grade Acetonitrile, Water, and Formic Acid (or Phosphoric Acid for UV-only).
-
Class A volumetric flasks and pipettes.
Detailed Protocol: HPLC-UV/MS Analysis
1. Reagent Preparation:
- Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
- Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Standard Preparation:
- Stock Standard (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
- Working Standards: Perform serial dilutions from the stock to prepare a calibration curve covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
- Accurately weigh the sample material and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for retaining moderately polar compounds. |
| Mobile Phase | Gradient of A: Water + 0.1% FA and B: Acetonitrile + 0.1% FA | Provides good separation and peak shape. |
| Gradient Program | 0-1 min: 30% B; 1-8 min: 30% to 95% B; 8-10 min: 95% B; 10.1-12 min: 30% B | Ensures elution of the analyte and cleaning of the column. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Balances sensitivity with peak shape. |
| UV Detection | 245 nm (or as determined by UV scan) | Wavelength of maximum absorbance for the isoxazole chromophore. |
| MS Detection (ESI+) | Scan m/z 100-300 or SIM at m/z 170.1 ([M+H]⁺) | ESI is effective for polar molecules. SIM mode increases sensitivity. |
System Validation and Performance
The method must be validated according to ICH guidelines.
| Parameter | Acceptance Criteria |
| System Suitability | %RSD of 5 replicate injections < 2.0%; Tailing Factor 0.8-1.5 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the calibration range |
| Accuracy | 98.0% - 102.0% recovery for spiked samples |
| Precision (Repeatability) | %RSD < 1.0% for 6 replicate preparations |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method serves as a powerful confirmatory technique, leveraging the analyte's volatility for separation.
Principle and Causality
The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. A non-polar stationary phase (e.g., 5% phenyl polysiloxane) is chosen, where separation occurs primarily by boiling point. After separation, the analyte enters the mass spectrometer, where it is fragmented by electron ionization (EI). This creates a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint, providing definitive identification. For quantification, specific ions are monitored (Selected Ion Monitoring - SIM) to achieve exceptional sensitivity and selectivity.[7]
Instrumentation and Consumables
-
GC system with autosampler.
-
Mass Selective Detector (MSD).
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
High-purity Helium carrier gas.
-
GC vials with septa.
-
Ethyl Acetate (or other suitable high-purity solvent).
Detailed Protocol: GC-MS Analysis
1. Reagent and Standard Preparation:
- Sample Solvent: HPLC-grade Ethyl Acetate.
- Stock and Working Standards: Prepare as described in section 3.3, using Ethyl Acetate as the solvent. The concentration range may be lower due to the higher sensitivity of the technique (e.g., 0.1 - 10 µg/mL).
2. Sample Preparation:
- Dissolve the sample in Ethyl Acetate to a final concentration within the calibration range.
- Transfer to a GC vial. No filtration is typically needed if the sample dissolves completely.
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80 °C, hold 1 min; Ramp at 20 °C/min to 280 °C, hold 5 min | Separates the analyte from solvent and potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | SIM: Quantifier ion m/z 124, Qualifier ions m/z 169, 140 | Monitoring specific ions provides maximum sensitivity and specificity. m/z 169 ([M]⁺), 140 ([M-C₂H₅]⁺), 124 ([M-OC₂H₅]⁺). |
Visualization of Experimental Workflows
General Analytical Workflow
The following diagram outlines the logical flow from sample handling to final data analysis for both HPLC and GC-MS methods.
Caption: High-level workflow for quantification.
Sample Preparation Protocol
This diagram details the critical steps in preparing standards and unknown samples for analysis.
Caption: Step-by-step sample preparation workflow.
Conclusion
The HPLC-UV/MS and GC-MS methods presented herein are robust, specific, and suitable for the routine quantification of this compound in various contexts within the drug development lifecycle. The HPLC method offers a balance of speed and performance for QC environments, while the GC-MS method provides an invaluable tool for orthogonal confirmation and trace analysis. Proper adherence to the detailed protocols and validation criteria will ensure the generation of accurate and reliable data, supporting confident decision-making in research and manufacturing.
References
- SIELC Technologies. (n.d.). Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate 95.
- ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
- Stephens, C. E., & Arafa, R. K. (2017). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education.
- ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
- Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations.
- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
- Sigma-Aldrich. (n.d.). Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97%.
- Chem-Impex. (n.d.). Ethyl isoxazole-3-carboxylate.
- Inovine Meetings LLC. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
- CONICET Digital. (2024). Analytical Methods.
- ResearchGate. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Ethyl 5-methylisoxazole-3-carboxylate 95 3209-72-1 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl 5-ethylisoxazole-3-carboxylate
Abstract: This document provides a comprehensive technical guide for the large-scale synthesis of Ethyl 5-ethylisoxazole-3-carboxylate, a key heterocyclic scaffold with significant applications in pharmaceutical and agrochemical research.[1][2] The presented methodology is centered around a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This guide offers a detailed, step-by-step protocol, from the synthesis of a critical precursor to the final purification and characterization of the target molecule. Emphasis is placed on the mechanistic rationale behind procedural choices, process optimization, and safety considerations essential for scaling up production. This document is intended for researchers, chemists, and process development professionals in the chemical and pharmaceutical industries.
Introduction and Strategic Overview
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[3][4][5] this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure allows for further functionalization at the ester and ethyl groups, enabling the exploration of diverse chemical space in drug discovery programs.
The most powerful and widely adopted method for constructing the isoxazole core is the [3+2] dipolar cycloaddition between an alkyne and a nitrile oxide.[6][7] This approach offers high regioselectivity and functional group tolerance. Our strategy for the synthesis of this compound leverages this reaction, as outlined in the retrosynthetic analysis below.
Retrosynthetic Analysis
The target molecule is disconnected across the isoxazole ring, yielding two primary synthons: 1-butyne, which provides the C4-C5 bond and the 5-ethyl group, and ethoxycarbonylformonitrile oxide. The nitrile oxide is a reactive intermediate generated in situ from a stable precursor, Ethyl (Z)-2-chloro-2-(hydroxyimino)acetate.
Figure 1: Retrosynthetic approach for this compound.
This guide is structured in two main experimental parts:
-
Synthesis of the Key Precursor: A detailed protocol for the preparation of Ethyl (Z)-2-chloro-2-(hydroxyimino)acetate.
-
Large-Scale Cycloaddition: The main protocol for the synthesis of the final product via 1,3-dipolar cycloaddition, followed by purification and characterization.
Part I: Synthesis of Ethyl (Z)-2-chloro-2-(hydroxyimino)acetate
This precursor is synthesized via the nitrosation of glycine ethyl ester hydrochloride. The reaction proceeds through an initial diazotization followed by displacement with chloride.
Protocol 2.1: Synthesis of Ethyl (Z)-2-chloro-2-(hydroxyimino)acetate
This protocol is adapted from established procedures for the synthesis of α-halo oximes.[8]
Materials and Equipment:
-
Three-necked round-bottom flask with mechanical stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
Glycine ethyl ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1 L three-necked flask, dissolve glycine ethyl ester hydrochloride (139.5 g, 1.0 mol) in deionized water (215 mL). Add concentrated HCl (85 mL) while stirring.
-
Cooling: Cool the resulting solution to -5 °C using an ice-salt bath. It is crucial to maintain this temperature range to ensure stability of the intermediates.
-
Nitrosation (Part 1): Prepare a solution of sodium nitrite (76 g, 1.1 mol) in water (100 mL). Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not rise above 0 °C.
-
Stirring: Stir the mixture at 0 °C for an additional 15 minutes.
-
Nitrosation (Part 2): Prepare a second solution of sodium nitrite (76 g, 1.1 mol) in water (100 mL). Add this solution dropwise over 30 minutes, again maintaining the temperature at 0 °C.
-
Reaction Completion: Stir the mixture at 0 °C for 1 hour. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if desired, but is typically run to completion based on time.
-
Work-up: Add brine solution (200 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting product, Ethyl (Z)-2-chloro-2-(hydroxyimino)acetate, is typically an oil or low-melting solid and is often used in the next step without further purification.[8] Expected yield is approximately 70-80%.
Safety Note: Sodium nitrite is an oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE). The reaction may release nitrogen oxides; ensure adequate ventilation.
Part II: Large-Scale Synthesis of this compound
This stage involves the in situ generation of ethoxycarbonylformonitrile oxide from the precursor and its subsequent [3+2] cycloaddition with 1-butyne.
Overall Synthetic Workflow
Figure 2: Overall workflow for the synthesis of the target compound.
Protocol 3.1: [3+2] Cycloaddition Reaction
Materials and Equipment:
-
Multi-port reaction vessel suitable for large-scale synthesis, equipped with a mechanical stirrer, condenser, dropping funnel, and gas inlet/outlet.
-
Low-temperature circulator or ice bath.
-
Ethyl (Z)-2-chloro-2-(hydroxyimino)acetate (from Part I).
-
1-Butyne (liquefied gas or solution in a suitable solvent).
-
Triethylamine (Et₃N), distilled.
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
1M Hydrochloric Acid (HCl).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Brine.
-
Anhydrous Magnesium Sulfate (MgSO₄).
-
Silica gel for chromatography (if required).
-
Solvents for purification (e.g., Hexanes, Ethyl Acetate).
Procedure:
-
Reaction Setup: Charge a 2 L reaction vessel with Ethyl (Z)-2-chloro-2-(hydroxyimino)acetate (151.5 g, 1.0 mol) and anhydrous DCM (1 L).
-
Addition of Alkyne: Cool the solution to 0 °C. Add 1-butyne (81 g, 1.5 mol, 1.5 equivalents). Causality: Using an excess of the alkyne ensures efficient trapping of the highly reactive nitrile oxide intermediate, minimizing its dimerization. 1-Butyne can be bubbled through the solution or added as a pre-cooled solution.
-
Nitrile Oxide Generation: Begin slow, dropwise addition of triethylamine (121.4 g, 167 mL, 1.2 mol) via a dropping funnel over 2-3 hours. Causality: The slow addition of the base is critical on a large scale. It controls the rate of formation of the reactive nitrile oxide, keeping its steady-state concentration low. This minimizes side reactions and allows for effective management of the reaction exotherm.
-
Reaction Monitoring: Maintain the reaction temperature at 0-5 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1M HCl (500 mL) to neutralize the excess triethylamine and quench the reaction.
-
Aqueous Work-up: Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (250 mL). Causality: The acid wash removes triethylamine and its hydrochloride salt. The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Protocol 3.2: Purification
-
Crude Product: The concentrated residue is the crude this compound.
-
Purification Method: For large-scale purification, vacuum distillation is the preferred method if the product is thermally stable. Alternatively, if impurities are non-volatile, crystallization can be attempted. For highest purity, flash column chromatography on silica gel is effective.[9]
-
Chromatography Conditions: A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).[9]
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a liquid or low-melting solid.
Mechanistic Insights
The core of this synthesis is the 1,3-dipolar cycloaddition. The reaction proceeds through a concerted, pericyclic mechanism. Triethylamine acts as a base to dehydrochlorinate the hydroxamoyl chloride, generating the nitrile oxide dipole in situ. This dipole then reacts with the dipolarophile (1-butyne).
Figure 3: Reaction mechanism of the 1,3-dipolar cycloaddition.
The regioselectivity of the reaction, yielding the 3,5-disubstituted isoxazole rather than the 3,4-isomer, is governed by both steric and electronic factors, a common outcome for this type of cycloaddition.[10]
Characterization and Data Summary
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect signals for the ethyl ester (triplet and quartet), the ethyl group on the isoxazole ring (triplet and quartet), and a singlet for the isoxazole proton.
-
¹³C NMR: Expect signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the ester carbonyl (C=O) and C=N bonds of the isoxazole ring.
Table 1: Summary of a Representative Large-Scale Batch
| Parameter | Value | Notes |
| Starting Material | ||
| Ethyl (Z)-2-chloro-2-(hydroxyimino)acetate | 151.5 g (1.0 mol) | Key precursor |
| 1-Butyne | 81.0 g (1.5 mol) | 1.5 equivalents |
| Triethylamine | 121.4 g (1.2 mol) | 1.2 equivalents |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | 1 L |
| Temperature | 0 °C to Room Temp. | Controlled addition at 0 °C |
| Reaction Time | 16 hours | Overnight reaction |
| Results | ||
| Expected Yield | 128 - 147 g | 70 - 80% |
| Purity (Post-Purification) | > 98% (by HPLC/GC) | Purity target for most applications |
| Appearance | Colorless to pale yellow oil | Typical for this class of compound |
Conclusion
This application note details a robust, scalable, and efficient protocol for the synthesis of this compound. The methodology, based on a classical 1,3-dipolar cycloaddition, is well-understood and reliable. By carefully controlling key parameters such as temperature and reagent addition rates, this synthesis can be safely and effectively performed on a large scale, providing a crucial building block for further research and development in the pharmaceutical and agrochemical sectors.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Bogan, D. L., & Dudley, G. B. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(22), 8779–8784. Retrieved from [Link]
-
Jayashankara, B. P., & Rai, K. M. L. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of the Korean Chemical Society, 51(6), 555-560. Retrieved from [Link]
-
Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. Retrieved from [Link]
-
Miles, J. A., & Miles, D. H. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1017. Retrieved from [Link]
-
Ahmad, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32981-33003. Retrieved from [Link]
-
Rostami, A., & Tahmasbi, B. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Polycycl. Aromat. Comp. Retrieved from [Link]
-
Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1129. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(3), 960-965. Retrieved from [Link]
-
Barattucci, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Retrieved from [Link]
-
Raymond, J. L., et al. (2021). Computational Studies towards the Optimization of the Synthesis of 1,2,4‐Triazolo[1,5‐a]pyridine‐2‐carboxylate: Advantages of Continuous Flow Processing. Chemistry – A European Journal, 27(32), 8345-8353. Retrieved from [Link]
-
Maiuolo, L., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(12), 1435. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Retrieved from [Link]
-
FINETECH INDUSTRY LIMITED. (n.d.). 5-Ethyl-isoxazole-3-carboxylic acid. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
-
St-Denis, J., et al. (2017). Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Agents. Journal of Medicinal Chemistry, 60(15), 6583-6597. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
Gzella, A., & Sieroń, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5649. Retrieved from [Link]
-
ResearchGate. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-ethylisoxazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 5-ethylisoxazole-3-carboxylate. This document is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting advice, and offer a detailed, optimized protocol.
Core Synthesis Overview: The [3+2] Cycloaddition
The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core of this compound is the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3] In this specific synthesis, the key reactants are ethyl propiolate and ethanecarbonitrile oxide , which is generated in situ from a precursor like propionaldehyde oxime.
The general transformation is highly efficient but sensitive to reaction conditions, which can significantly impact yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is disappointingly low (<40%). What are the primary causes?
A1: Low yield is the most common issue and typically points to one of three areas: inefficient nitrile oxide generation, competing side reactions, or suboptimal cycloaddition conditions.
-
Inefficient Nitrile Oxide Generation: The nitrile oxide is a reactive intermediate and must be generated efficiently in situ. If using an oxime and an oxidant like bleach (NaOCl), ensure the bleach is fresh and its concentration is known. Old bleach solutions decompose, reducing the available active chlorine.
-
Nitrile Oxide Dimerization: This is the most significant competing side reaction. Nitrile oxides readily dimerize to form stable furoxans (1,2,5-oxadiazole-2-oxides), which removes the nitrile oxide from the desired reaction pathway.
-
Causality: This dimerization is a second-order reaction. Therefore, its rate is highly dependent on the concentration of the nitrile oxide.
-
Solution: Generate the nitrile oxide slowly in the presence of the dipolarophile (ethyl propiolate). This can be achieved by the slow, dropwise addition of the oxidant (e.g., bleach) to the mixture of the oxime and ethyl propiolate. This strategy keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition over dimerization.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction is typically run at or slightly below room temperature. Elevated temperatures can accelerate the decomposition and dimerization of the nitrile oxide.
-
pH: When using bleach, the reaction is often run in a biphasic system or with a base to neutralize the HCl formed, which can prevent unwanted side reactions.
-
Q2: I've isolated a major byproduct that I suspect is the furoxan dimer. How can I confirm this and prevent its formation?
A2:
-
Identification: The furoxan dimer of ethanecarbonitrile oxide is 3,4-diethylfuroxan. You can often identify it by mass spectrometry (expecting a molecular ion corresponding to C₆H₁₀N₂O₂) and NMR spectroscopy. The ¹H NMR will show characteristic signals for two ethyl groups, but they will be in a different chemical environment than in the desired isoxazole product.
-
Prevention Strategy: As detailed in A1, the key is to control the concentration of the in situ generated nitrile oxide.
-
Slow Addition: Add the oxidant (e.g., bleach solution) dropwise to the reaction mixture over several hours.
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the ethyl propiolate relative to the oxime. This ensures that when a molecule of nitrile oxide is formed, it is more likely to encounter a dipolarophile for cycloaddition rather than another nitrile oxide for dimerization.
-
Q3: My NMR analysis shows a mixture of two isomers. How can I improve the regioselectivity?
A3: The [3+2] cycloaddition of an unsymmetrical alkyne like ethyl propiolate can theoretically yield two regioisomers: the desired 3,5-disubstituted product and the 3,4-disubstituted isomer.
-
Mechanistic Basis: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[1] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For most nitrile oxide-alkyne cycloadditions, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the formation of the 3,5-disubstituted isoxazole.
-
Influence of Solvent: While often electronically favored, the ratio of regioisomers can be influenced by the solvent. A study on a similar system (2-furfuryl nitrile oxide and ethyl propiolate) showed that the regioselectivity changed with solvent polarity.[4]
-
Practical Tip: If you are observing significant amounts of the undesired regioisomer, consider changing the solvent. Solvents like dichloromethane or toluene often provide good selectivity. Experimenting with both polar aprotic (e.g., acetonitrile) and non-polar (e.g., toluene) solvents can help optimize the isomeric ratio.
-
| Solvent | Polarity (Dielectric Constant) | Typical Regioisomeric Ratio (3,5- : 3,4-)* |
| Toluene | 2.4 | ~2.0 : 1 |
| Dichloromethane | 9.1 | ~3.4 : 1 |
| Ethanol | 24.5 | ~1.9 : 1 |
| DMSO | 47 | ~1.5 : 1 |
| Data adapted from a representative system and illustrates the trend. Actual ratios may vary.[4] |
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for generating the nitrile oxide from propionaldehyde oxime using bleach?
A: The process involves an initial N-chlorination of the oxime by hypochlorite, followed by a base-mediated elimination of HCl.
-
Chlorination: The nitrogen of the oxime acts as a nucleophile, attacking the electrophilic chlorine of hypochlorous acid (present in bleach solutions).
-
Elimination: A base (which can be the hypochlorite itself or an added base like triethylamine) removes the acidic proton from the hydroxyl group, and simultaneously, the chloride ion is eliminated. This E2-like elimination forms the nitrile oxide, water, and a chloride salt.
Q: Are there alternative, potentially higher-yielding methods to generate the nitrile oxide?
A: Yes. While the oxime/bleach method is convenient, the classic and often very clean method is the dehydrohalogenation of a hydroximoyl chloride.[5]
-
Prepare the Hydroximoyl Chloride: Propionaldehyde oxime can be chlorinated using agents like N-chlorosuccinimide (NCS) or chlorine gas to form the corresponding hydroximoyl chloride.
-
Dehydrohalogenation: This stable precursor is then treated with a non-nucleophilic base, such as triethylamine, in the presence of the alkyne. The base removes HCl to generate the nitrile oxide in situ for the cycloaddition. This method avoids aqueous conditions and can sometimes offer better control and higher yields.
Q: What are the critical safety precautions for this synthesis?
A:
-
Nitrile Oxides: These are high-energy, potentially explosive compounds. They should always be generated in situ and never isolated or stored.
-
Bleach: Commercial bleach is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Mixing bleach with acid can release toxic chlorine gas.
-
Ethyl Propiolate: This is a lachrymator and should be handled in a well-ventilated fume hood.[6]
-
Temperature Control: Ensure the reaction is adequately cooled, especially during the addition of the oxidant, as the reaction can be exothermic. Runaway reactions are a risk.
Optimized Experimental Protocol
This protocol is designed to maximize yield by controlling the generation of the nitrile oxide to suppress dimer formation.
Materials:
-
Propionaldehyde oxime
-
Dichloromethane (DCM)
-
Commercial Bleach (e.g., 5-6% NaOCl), chilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel, dissolve propionaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in dichloromethane (approx. 5 mL per mmol of oxime).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Slow Addition of Oxidant: Fill the dropping funnel with chilled commercial bleach (2.0 eq based on NaOCl). Add the bleach solution dropwise to the reaction mixture over a period of 2-3 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot. The disappearance of ethyl propiolate is a good indicator of completion.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any remaining oxime), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will be an oil. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Troubleshooting Workflow
References
-
Zhou, Y., & Shang, Y. (2014). Synthesis of Isoxazoles. Synthesis, 46(04), 510-514. ([Link])
-
Gompper, R. (1969). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Angewandte Chemie International Edition in English, 8(5), 312-327. ([Link])
-
Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons. ([Link])
-
Wallace, O. B., & Springer, D. M. (2001). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(13), 4703–4705. ([Link])
-
Appoh, F. E., & Arhin, A. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-7. ([Link])
-
Wikipedia. (2023, September 9). Ethyl propiolate. ([Link])
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. ([Link])
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from ([Link])
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from ([Link])
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 7. Ethyl Propiolate [drugfuture.com]
Technical Support Center: Purification of Crude Ethyl 5-ethylisoxazole-3-carboxylate
Answering as a Senior Application Scientist.
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges in the purification of crude Ethyl 5-ethylisoxazole-3-carboxylate. The inherent chemical properties of isoxazole derivatives, coupled with potential side-reactions during synthesis, can present unique purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to achieve high purity for this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: My crude ¹H NMR spectrum shows multiple similar-looking ethyl ester signals, suggesting isomeric impurities. What is the best way to separate these?
A: The presence of regioisomers is a common challenge in isoxazole synthesis.[1] Due to their often-similar polarities, simple recrystallization may not be effective. The most robust and widely used method for separating such isomers is column chromatography .[1] By carefully selecting the stationary phase (typically silica gel) and optimizing the mobile phase, you can exploit subtle differences in polarity to achieve baseline separation.
Q2: What are the primary purification strategies I should consider for this compound?
A: The optimal strategy depends on the physical state of your crude product and the nature of the impurities. The three main techniques are:
-
Column Chromatography: Highly versatile for separating a wide range of impurities, including isomers and unreacted starting materials.[1][2][3][4]
-
Recrystallization: An excellent choice if your target compound is a solid and a suitable solvent can be identified. It is highly effective for removing minor, less soluble, or more soluble impurities.[1][5]
-
Vacuum Distillation: Ideal for liquid or low-melting solid products that are thermally stable. It is particularly effective for removing non-volatile impurities. A related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, has been successfully purified by this method.[6]
Q3: I'm observing product decomposition (discoloration, new spots on TLC) during my purification. Why is this happening and how can I prevent it?
A: The isoxazole ring can be sensitive to harsh conditions.[1] Decomposition can be triggered by:
-
Strong Acids or Bases: Avoid prolonged exposure during aqueous workups or chromatography. If an acidic wash is necessary, perform it quickly and at low temperatures.[6]
-
Thermal Stress: If attempting vacuum distillation, ensure the temperature of the heating bath is not excessively high, as this can cause degradation.
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can degrade sensitive compounds. If you suspect this is an issue, you can use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (~0.1-1%) to your eluent.[1]
Q4: How can I definitively confirm the purity and identity of my final product?
A: A combination of analytical techniques is essential for validation:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, capable of detecting trace impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and ensuring the absence of isomeric or other organic impurities.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[2]
Troubleshooting Guide 1: Purification by Column Chromatography
Column chromatography is the most powerful technique for purifying this compound, especially when dealing with isomeric impurities.
Workflow for Chromatographic Purification
Caption: General workflow for column chromatography purification.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | The polarity of the eluent is either too high (all spots at the top of TLC) or too low (all spots at the solvent front). Isomers have very similar Rf values. | Systematically screen solvent systems . Use TLC to test various ratios of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane).[1] For tough separations, consider a three-solvent system (e.g., Hexanes/DCM/EtOAc).[4] |
| Compound Streaking | The sample is overloaded on the TLC plate or column. The compound may have acidic/basic properties causing interaction with the silica. | Load a more dilute sample . Pre-adsorb the crude material onto a small amount of silica before loading.[9] Add a modifier . For acidic impurities, add ~0.5% acetic acid to the eluent. For basic impurities, add ~0.5% triethylamine.[1] |
| Product Won't Elute | The eluent is not polar enough to move the compound through the silica gel. | Gradually increase eluent polarity . Start with the eluent determined by TLC and slowly increase the proportion of the more polar solvent.[9] A gradient elution may be necessary. |
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system that gives your desired product an Rf value of ~0.25-0.35. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 6:1 v/v).[2][10]
-
Column Packing: Select a column with an appropriate diameter. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Pack the column with silica gel as a slurry in the least polar solvent of your eluent system. Ensure the packing is uniform and free of air bubbles.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.[9]
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide 2: Purification by Recrystallization
If your crude this compound is a solid, recrystallization can be a highly efficient and scalable purification method.
Troubleshooting Recrystallization Issues
Caption: Decision tree for troubleshooting common recrystallization problems.
Common Problems & Solutions
Problem: My compound "oils out" instead of crystallizing.
-
Causality: This common issue occurs when the solute's melting point is below the solvent's boiling point, or the solution is too concentrated, causing it to come out of solution as a liquid phase upon cooling.[9]
-
Solutions:
-
Reheat the Solution: Warm the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation.[9]
-
Cool Slowly: Insulate the flask to ensure a very slow cooling rate, which encourages the formation of a crystal lattice rather than an amorphous oil.[9]
-
Change Solvent: The chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system.
-
Problem: No crystals form, even after cooling in an ice bath.
-
Causality: This typically happens for one of two reasons: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated and requires a nucleation event to begin crystallization.[9]
-
Solutions:
-
Concentrate the Solution: If too much solvent is suspected, gently boil off a portion of the solvent and attempt to cool again.[9]
-
Induce Nucleation: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[9]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[9]
-
Problem: The final yield is very low.
-
Causality: The product may have a higher-than-ideal solubility in the cold solvent, or the solution was not cooled sufficiently to maximize precipitation.
-
Solutions:
-
Maximize Cooling: Ensure the flask has spent adequate time in an ice bath (or even a colder bath if the solvent's freezing point allows).
-
Re-evaluate Solvent: The chosen solvent may be too effective at dissolving your compound even at low temperatures. A less polar solvent might be a better choice.
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) and re-cool it to obtain a second crop of crystals. Be aware this crop may be less pure than the first.[9]
-
Troubleshooting Guide 3: Purification by Vacuum Distillation
This method is highly effective for thermally stable compounds that are liquids or low-melting solids at room temperature. It excels at removing non-volatile baseline impurities or salts.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | Uneven heating of the distillation flask; lack of nucleation sites for smooth boiling. | Use a magnetic stir bar for vigorous stirring. Heat the flask in an oil bath to ensure uniform temperature distribution. Do not fill the flask more than 2/3 full. |
| Poor Vacuum Level | Leaks in the glassware joints or tubing. A contaminated or inefficient vacuum pump. | Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Check all tubing for cracks or poor connections. |
| Product Solidifies in Condenser | The melting point of the product is higher than the temperature of the condenser's cooling fluid. | Run room temperature water through the condenser instead of chilled water. For higher melting point compounds, it may be necessary to run the distillation with an empty (air-cooled) condenser. |
Detailed Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Place a stir bar in the distillation flask.
-
Workup (Pre-Distillation): Before distillation, it is often beneficial to perform an aqueous workup. As described for a similar isoxazole, wash the crude material in a separatory funnel with dilute acid (to remove basic impurities like triethylamine), followed by dilute base (to remove acidic starting materials), and finally with brine.[6] Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Distillation: Filter the dried solution into the distillation flask and remove the solvent on a rotary evaporator. Attach the flask to the distillation apparatus and begin stirring. Slowly apply vacuum. Once the desired pressure is reached (e.g., 0.5 mm Hg), gradually heat the oil bath.[6]
-
Collection: Collect the fraction that distills at a constant temperature. For a related compound, the boiling point was 72 °C at 0.5 mm Hg.[6]
-
Shutdown: After collecting the product, remove the heat source and allow the system to cool before slowly re-introducing air.
References
-
ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
PMC - NIH. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
PubMed. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. [Link]
-
MDPI. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). [Link]
-
Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
-
ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. [Link]
-
ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
Journal of the American Chemical Society. ISOXAZOLINE OXIDES V. CARBOXYL. DERIVATIVES. [Link]
-
Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
- Google Patents.
-
ChemSynthesis. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]
-
Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. [Link]
-
Unipr. Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable. [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl)-Isoxazole Esters | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ethyl 5-formylisoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 5-ethylisoxazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 5-ethylisoxazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic procedure. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The predominant and most versatile method for constructing the 3,5-disubstituted isoxazole core of the target molecule is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between an in situ-generated nitrile oxide and a terminal alkyne. This guide focuses on this powerful, yet sensitive, transformation.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yield in this cycloaddition is a frequent issue stemming from the reactive nature of the nitrile oxide intermediate. The primary culprits are:
-
Nitrile Oxide Dimerization: This is the most common side reaction. Nitrile oxides, if left to accumulate, will rapidly dimerize to form a furoxan (1,2,5-oxadiazole 2-oxide). This parasitic reaction directly consumes your key intermediate.
-
Solution: Employ a slow-addition strategy. Add the base (e.g., triethylamine) or the nitrile oxide precursor (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) dropwise to the solution containing the alkyne (1-butyne). This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.
-
-
Purity of Reagents:
-
1-Butyne: This is a low-boiling point gas/liquid. Ensure it is handled correctly and that the stoichiometry accounts for any potential evaporation loss.
-
Nitrile Oxide Precursor: The stability of hydroximoyl halides can be limited. Use freshly prepared or properly stored reagents.
-
Solvent: Ensure the use of dry solvents, as moisture can interfere with the nitrile oxide generation and potentially lead to other side products.
-
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be too slow, allowing for degradation or side reactions over time. If too high, it can accelerate dimerization and other decomposition pathways. An initial screen of temperatures (e.g., 0 °C to room temperature) is recommended for optimization.
Q2: My NMR and LC-MS analysis indicates the presence of two distinct product isomers. How can I improve the regioselectivity?
A2: This is a classic challenge in isoxazole synthesis from unsymmetrical precursors.[1] You are likely forming a mixture of the desired This compound and the undesired regioisomer, Ethyl 3-ethylisoxazole-5-carboxylate .
The regiochemical outcome is governed by the electronic and steric compatibility between the nitrile oxide and the alkyne. Generally, the reaction is controlled by the alignment of the frontier molecular orbitals (HOMO/LUMO).
-
Controlling Regioselectivity:
-
Catalysis: The use of a copper(I) catalyst, often in what is known as a "click chemistry" approach, can dramatically improve regioselectivity, almost exclusively yielding the 3,5-disubstituted product.[2] The reaction of a terminal alkyne with a copper salt forms a copper acetylide, which alters the electronic properties of the alkyne and directs the cycloaddition.[2]
-
Solvent and Temperature: Varying the solvent polarity and reaction temperature can sometimes influence the isomeric ratio, although this effect is often less pronounced than catalysis.[1]
-
Precursor Choice: While less common, modifying the electronic nature of the substituents on either the nitrile oxide or the alkyne can reverse or enhance selectivity.
-
Q3: I have a significant amount of an insoluble white solid that precipitated during the workup. What is it?
A3: If you used triethylamine as the base for generating the nitrile oxide from a hydroximoyl chloride, this solid is almost certainly triethylamine hydrochloride (Et₃N·HCl).
-
Problem: This salt can sometimes interfere with extraction and, if not fully removed, can contaminate the final product. If it sublimes during distillation, it can coat the apparatus with a fluffy white powder.[3]
-
Solution: During the aqueous workup, perform a thorough wash with dilute acid (e.g., 1M HCl) to protonate any remaining triethylamine and dissolve the salt into the aqueous phase.[3] Follow this with a water wash to remove residual acid.
Q4: My final product is contaminated with the corresponding carboxylic acid (5-ethylisoxazole-3-carboxylic acid). How can I prevent this hydrolysis?
A4: The ethyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly if water is present and heat is applied.
-
Causes:
-
Workup: Overly aggressive acid or base washes during the workup procedure.
-
Reaction Conditions: If the reaction is run for extended periods in protic solvents or with aqueous bases.
-
Purification: Hydrolysis can occur on silica gel if it is too acidic or if acidic eluents are used for an extended period.
-
-
Prevention & Remediation:
-
Use a mild aqueous workup, for example, with a saturated sodium bicarbonate solution instead of stronger bases.[4]
-
Minimize contact time with aqueous layers.
-
Ensure all solvents are evaporated thoroughly to remove any residual acid or base before chromatography.
-
If silica gel chromatography is problematic, consider neutralization of the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a two-stage mechanism: (1) in situ generation of a nitrile oxide, and (2) a 1,3-dipolar cycloaddition.
-
Nitrile Oxide Formation: A hydroximoyl halide, such as ethyl 2-chloro-2-(hydroxyimino)acetate, is treated with a non-nucleophilic base (e.g., triethylamine). The base abstracts the acidic hydroxyl proton, and the resulting intermediate rapidly eliminates a chloride ion to form the highly reactive ethyl cyanoformate N-oxide (the nitrile oxide).
-
[3+2] Cycloaddition: The nitrile oxide intermediate immediately reacts with the dipolarophile, 1-butyne. This is a concerted, pericyclic reaction where the three atoms of the nitrile oxide (C-N-O) add across the two π-system atoms of the alkyne, forming the five-membered isoxazole ring in a single step. The regioselectivity of this addition determines whether the 5-ethyl or 3-ethyl isomer is formed.
Caption: Reaction mechanism workflow.
Q2: Are there viable alternative synthetic routes to this class of compounds?
A2: Yes. The most classical alternative is the Claisen isoxazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] To synthesize your target, you would need ethyl 2,4-dioxohexanoate.
-
Challenges with the Claisen Route:
-
Regioselectivity: Just like the cycloaddition, this method can also produce a mixture of regioisomers, as the hydroxylamine can attack either of the two carbonyl groups.[5] Controlling the pH and temperature is critical but can be challenging.[2][5]
-
Harsh Conditions: The reactions can sometimes require harsh conditions, limiting the functional group tolerance.[1]
-
Precursor Availability: The required 1,3-dicarbonyl precursor may not be as readily available as the alkyne and nitrile oxide precursors.
-
Q3: My purification by column chromatography is giving poor separation between the product and a key impurity. What can I do?
A3: Poor separation, especially between regioisomers which often have very similar polarities, is a common purification hurdle.
-
Optimization Strategies:
-
Solvent System: Run a gradient elution. Start with a very nonpolar mobile phase (e.g., 99:1 Hexane:Ethyl Acetate) and slowly increase the polarity. This can often resolve closely running spots. Consider adding a third solvent to the system (e.g., dichloromethane) to alter the selectivity of the separation.
-
Alternative Media: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. A systematic solvent screen is required to find a suitable solvent or solvent pair.[4]
-
Part 3: Standard Operating Protocol
This protocol is a representative procedure for the synthesis of this compound via a copper-catalyzed 1,3-dipolar cycloaddition for enhanced regioselectivity.
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents & Equipment:
-
1-Butyne
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, pressure-equalizing dropping funnel, magnetic stirrer, nitrogen inlet.
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel. Place the flask under a positive pressure of dry nitrogen.
-
Charge Reactants: To the flask, add 1-butyne (1.1 equivalents), Copper(I) Iodide (0.05 equivalents), and anhydrous THF (approx. 0.5 M relative to the alkyne).
-
Prepare Addition Funnel: In a separate dry flask, prepare a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel.
-
Reaction: Cool the main reaction flask to 0 °C using an ice bath. Begin stirring the alkyne/catalyst mixture. Add the solution from the dropping funnel to the reaction flask dropwise over 1 hour.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and then brine.
-
Dry the combined organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.
-
Part 4: Data Interpretation & Visualization
Data Tables
Table 1: Troubleshooting Common Impurities
| Impurity/Side Product | Probable Cause | Identification Characteristics (¹H NMR & MS) |
| Ethyl 3-ethylisoxazole-5-carboxylate (Regioisomer) | Non-catalyzed or poorly controlled cycloaddition | ¹H NMR: Distinctive shifts for the ethyl groups and the isoxazole proton compared to the desired product. MS: Same m/z as the product. |
| Furoxan Dimer | High concentration of nitrile oxide | ¹H NMR: Absence of the 5-ethyl group signals. Complex aromatic/heterocyclic signals. MS: m/z corresponding to 2x the nitrile oxide mass minus H₂O. |
| 5-Ethylisoxazole-3-carboxylic acid | Hydrolysis of the ester group | ¹H NMR: Disappearance of the ethyl ester signals (quartet and triplet), appearance of a broad -COOH proton. MS: m/z corresponding to the product minus 28 (C₂H₄). |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Incomplete reaction | ¹H NMR: Presence of the characteristic oxime proton signal. MS: m/z of the starting material. |
Visual Guides
Caption: Nitrile oxide dimerization side reaction.
Caption: Troubleshooting workflow for low yield.
References
-
Sá, M. M. et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-12. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and synthetic utility of 3-isoxazolols. Request PDF. Available at: [Link]
-
Kumar, A. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34239-34263. Available at: [Link]
-
Kaur, N. et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5229-5259. Available at: [Link]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]
-
Del Vecchio, E. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]
-
McMurry, J. E. (1973). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 70. Available at: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Isoxazole N-O Bond Cleavage: Technical Support & Troubleshooting Guide
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for challenges in the N-O bond cleavage of isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging transformation. The isoxazole ring is a valuable synthon in organic chemistry, prized as a stable precursor to functionalities like β-enaminones, β-hydroxyketones, and γ-amino alcohols.[1][2] However, the very stability that makes it an attractive synthetic intermediate can also present significant hurdles when the time comes for the critical N-O bond cleavage step.
This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide. We aim to move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental failures.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for achieving N-O bond cleavage in isoxazoles?
The cleavage of the relatively weak N-O bond in isoxazoles can be accomplished under various conditions, with the choice of method largely depending on the substrate's functional group tolerance and the desired product.[3] The most common strategies fall into these categories:
-
Catalytic Hydrogenation: This is one of the most widely used methods. It typically involves heterogeneous catalysts like Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni), or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[1][3] This reductive cleavage is often clean and high-yielding but can be sensitive to catalyst poisons and may lead to over-reduction of other functional groups.
-
Dissolving Metal Reductions: Reagents like sodium in liquid ammonia (Birch reduction conditions) or samarium(II) iodide (SmI₂) can effectively cleave the N-O bond.[1][4] These methods are powerful but often require strictly anhydrous conditions and may not be compatible with sensitive functional groups.
-
Transition Metal-Mediated Reactions: A variety of transition metals, including molybdenum hexacarbonyl (Mo(CO)₆), iron (Fe) powder in the presence of an acid or ammonium chloride, and low-valent titanium reagents, have been shown to mediate the reductive cleavage.[1][4][5][6] These methods can offer unique chemoselectivity.[5]
-
Acid/Base and Photochemical Conditions: While less common for controlled transformations, the isoxazole ring can be opened under strongly acidic, basic, or UV irradiation conditions.[3][7] Deprotonation at the C3 position, for example, can trigger a spontaneous ring-opening cascade.[8]
Q2: How do substituents on the isoxazole ring affect the N-O cleavage reaction?
Substituents play a critical role in the feasibility and outcome of the N-O bond cleavage. Their electronic and steric properties can significantly influence the reactivity of the isoxazole ring.
-
Electronic Effects: Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent cleavage, while electron-donating groups can have the opposite effect. The specific placement of these groups (C3, C4, or C5 position) dictates their influence on the bond polarity and accessibility.
-
Steric Hindrance: Bulky substituents, particularly at the C3 and C5 positions adjacent to the N-O bond, can sterically hinder the approach of a catalyst or reagent to the active site, slowing down or completely inhibiting the reaction.[9] For instance, in some transformations, large groups at the C4-position have been observed to reduce yields, possibly by shielding the C5-position.[9]
Q3: What are the expected products of a successful N-O bond cleavage?
The initial product of reductive N-O bond cleavage is typically a β-enaminone (from an isoxazole) or a β-hydroxy imine (from an isoxazoline).[1] These intermediates are often hydrolyzed during aqueous workup to yield the corresponding 1,3-dicarbonyl compounds (specifically β-diketones) or β-hydroxy ketones, respectively.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is formatted to address specific problems you might encounter in the lab. Each question outlines a common failure mode, followed by a detailed, experience-driven explanation of potential causes and actionable solutions.
Problem 1: Low or No Conversion
Q: My catalytic hydrogenation reaction (e.g., H₂/Pd/C) for N-O bond cleavage has stalled or shows very low conversion. What are the likely causes and how can I fix it?
A: This is one of the most frequent challenges. The issue often lies with the catalyst, the substrate, or the reaction conditions. A systematic approach is needed to diagnose the root cause.
Potential Causes & Solutions:
-
Catalyst Deactivation (Poisoning):
-
The "Why": Heterogeneous catalysts like Palladium are highly susceptible to poisoning by even trace amounts of certain functional groups or impurities. Sulfur-containing compounds (thiols, thioethers), amines, and some halides can irreversibly bind to the catalyst's active sites, rendering it ineffective.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure your starting isoxazole is highly pure. Use flash chromatography to remove any potential sulfur-containing impurities from earlier synthetic steps.
-
Solvent Quality: Use high-purity, degassed solvents. Trace impurities in the solvent can act as poisons.
-
Reagent Check: If your synthesis involves reagents like Lawesson's reagent or P₂S₅, ensure they are meticulously removed before the hydrogenation step.
-
Catalyst Loading: As a simple first step, try increasing the catalyst loading (e.g., from 10 mol% to 20 mol%). This can sometimes overcome minor poisoning issues.
-
-
-
Improper Catalyst Choice or Quality:
-
The "Why": Not all catalysts are created equal. The activity of Pd/C can vary between suppliers and even between batches. For some recalcitrant substrates, a more active catalyst may be required.
-
Troubleshooting Steps:
-
Try a Different Catalyst: If Pd/C is failing, consider alternatives like Raney Nickel (often more reactive but less selective), Pearlman's catalyst (Pd(OH)₂/C, excellent for removing benzyl groups and can be effective here), or PtO₂.[1]
-
Test Catalyst Activity: Run a control reaction with a simple, known substrate (e.g., styrene) to confirm that your batch of catalyst is active.
-
-
-
Insufficient Hydrogen Pressure or Delivery:
-
The "Why": The reduction is dependent on sufficient delivery of hydrogen gas to the catalyst surface.
-
Troubleshooting Steps:
-
System Purge: Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) and then with hydrogen to remove all oxygen, which can deactivate the catalyst.
-
Increase Pressure: While many reactions work at atmospheric pressure (balloon), some substrates require higher pressures (e.g., 50 psi or higher in a Parr shaker).
-
Improve Agitation: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
-
-
Solvent Effects:
-
The "Why": The solvent can influence substrate solubility and its interaction with the catalyst surface.
-
Troubleshooting Steps:
-
Solvent Screen: If the reaction is slow in a non-polar solvent like EtOAc or THF, try a polar protic solvent like ethanol or methanol. The presence of a protic source can sometimes facilitate the cleavage mechanism.
-
-
Caption: General pathway for isoxazole ring opening to a β-diketone.
References
- BenchChem. (2025).
- Ren, R-T., et al. (2025).
-
Krasowska, D., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2206. [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1381. [Link]
-
De, S. K. (2008). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate. [Link]
-
Dissanayake, T., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry, 20(30), 5987-5993. [Link]
-
Ren, R-T., et al. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved January 18, 2026, from [Link]
-
Culberson, D., et al. (2021). Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A, 125(1), 317–326. [Link]
-
Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [Link]
-
Zhang, T., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. [Link]
-
Larock, R. C., & Dong, D. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry, 70(3), 904–907. [Link]
-
Hossain, M. I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
Oh, H., & Kim, H. (2018). Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]
-
ResearchGate. (2021). Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. [Link]
-
Ohkuma, T., et al. (2013). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 18(12), 15036–15047. [Link]
-
Morressier. (2019). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. [Link]
-
American Chemical Society. (2024). Isoxazole ring-opening by transfer hydrogenation. ACS Fall 2024. [Link]
-
Das, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223-34247. [Link]
-
ResearchGate. (2008). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. [Link]
-
Plietker, B. (2005). Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes. Organic & Biomolecular Chemistry, 3(15), 2813-2816. [Link]
-
De, S. K. (2010). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Tetrahedron Letters, 51(1), 184–186. [Link]
-
DePuy, C. H., et al. (2015). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 119(25), 6599–6605. [Link]
-
Valduga, C. J., et al. (1999). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Wolf, T. J. A., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(16), 3145–3154. [Link]
Sources
- 1. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Derivatization of Ethyl 5-ethylisoxazole-3-carboxylate
Welcome to the technical support center for the derivatization of Ethyl 5-ethylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for successful derivatization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving based on established chemical principles.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting a derivatization of this compound, but I am observing a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer: Low yields in isoxazole derivatization can stem from several factors, ranging from the integrity of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
-
Starting Material Integrity:
-
Purity: Ensure the purity of your this compound and other reagents. Impurities can inhibit catalysts or lead to unwanted side reactions.[2] Consider re-purifying your starting material if its purity is questionable.
-
Degradation: Isoxazoles can be sensitive to strongly acidic or basic conditions, which might lead to decomposition over time.[1] Store your starting material under appropriate conditions (cool, dry, and protected from light).
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. For many reactions, insufficient heat can lead to a slow or stalled reaction. Conversely, excessive heat can cause decomposition of the starting material or the desired product.[3] It is advisable to perform small-scale experiments at a range of temperatures to find the optimal condition.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields by affecting the solubility of reactants and the stability of intermediates.[3] If you are experiencing low yields, consider screening a variety of solvents with different polarities.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.
-
-
Catalyst Activity (if applicable):
-
Inactivation: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and may require special handling or activation procedures.
-
Loading: The amount of catalyst used can be crucial. Too little catalyst may result in a slow reaction, while too much can sometimes lead to side reactions. Experiment with different catalyst loadings to find the optimal concentration.
-
Issue 2: Formation of Unexpected Side Products, Including Ring Opening
Question: My reaction is producing significant amounts of an unexpected byproduct, and I suspect the isoxazole ring is opening. How can I confirm this and prevent it?
Answer: The isoxazole ring is susceptible to cleavage under certain conditions, particularly reductive conditions. The N-O bond is the weakest point in the ring and can be cleaved, leading to the formation of β-enamino ketones or other open-chain compounds.[4][5]
Identifying Ring Opening:
-
Mass Spectrometry (MS): Look for masses corresponding to the addition of hydrogen atoms and/or the loss of the isoxazole ring structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of characteristic isoxazole proton signals and the appearance of new signals in the vinyl and amine/amide regions of the ¹H NMR spectrum can indicate ring opening.
Conditions Leading to Ring Opening and Preventive Measures:
-
Catalytic Hydrogenation: The use of catalysts like Palladium on carbon (Pd/C) with hydrogen gas is a common method for N-O bond cleavage in isoxazoles.[1][4] If your desired reaction does not involve ring opening, avoid these conditions. If a reduction is necessary for another functional group, consider milder reducing agents or protective group strategies.
-
Strong Bases: While many isoxazoles are stable to base, prolonged exposure to strong bases at elevated temperatures can potentially lead to ring cleavage. If you are performing a base-catalyzed reaction and suspect ring opening, try using a milder base or lowering the reaction temperature.
-
Other Reductive Conditions: Reagents like Raney Nickel can also promote N-O bond cleavage.[6]
Issue 3: Difficulty in Product Purification
Question: I have successfully formed my desired product, but I am struggling to separate it from the starting material and/or byproducts. What purification strategies can I employ?
Answer: The purification of isoxazole derivatives can sometimes be challenging due to the similar polarities of the desired product and any unreacted starting materials or isomers.[1]
Recommended Purification Strategies:
-
Column Chromatography: This is the most common and versatile method for purifying isoxazole derivatives.
-
Solvent System Screening: Use TLC to screen a variety of solvent systems to achieve optimal separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Adding a small amount of a third solvent, like dichloromethane or methanol, can sometimes improve separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.[1]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure material, preparative HPLC is a powerful tool, although it is generally used for smaller quantities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the derivatization of this compound.
1. How can I hydrolyze the ethyl ester to the corresponding carboxylic acid?
The hydrolysis of the ethyl ester to 5-ethylisoxazole-3-carboxylic acid can be achieved under basic conditions. A common and effective method is to use a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent and water.[7][8] The reaction is typically heated to ensure complete conversion. Acidification of the reaction mixture after the hydrolysis is complete will precipitate the desired carboxylic acid.
2. What are the best methods for converting the ester to an amide?
There are two primary approaches to forming an amide from the ethyl ester:
-
Two-Step Procedure (Hydrolysis then Amidation): First, hydrolyze the ester to the carboxylic acid as described above. Then, couple the resulting carboxylic acid with your desired amine using a standard peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[9]
-
Direct Aminolysis/Ammonification: For simple amides (e.g., the primary amide), direct reaction with ammonia (ammonification) may be possible, potentially at elevated temperature and pressure.[10] For other amines, direct aminolysis of the ester can be challenging and often requires harsh conditions or specific catalysts. The two-step approach is generally more reliable and versatile.
3. How can I reduce the ethyl ester group?
The ethyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.
-
Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 5-ethyl-3-(hydroxymethyl)isoxazole. It is important to note that LiAlH₄ is a very powerful reducing agent and may also affect the isoxazole ring. Careful control of the reaction conditions (e.g., low temperature) is necessary.
-
Reduction to an Aldehyde: To stop the reduction at the aldehyde stage, a less reactive reducing agent such as diisobutylaluminium hydride (DIBAL-H) should be used, typically at low temperatures (-78 °C).[11]
4. Is the isoxazole ring stable to common reaction conditions?
The isoxazole ring is generally stable to a range of reaction conditions. However, as mentioned in the troubleshooting guide, it is susceptible to cleavage under reductive conditions, particularly catalytic hydrogenation.[1] It is also important to be cautious with very strong acids or bases, especially at high temperatures. Photochemical conditions (UV irradiation) can also lead to ring rearrangement.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for key derivatization reactions of this compound.
Protocol 1: Hydrolysis of this compound to 5-ethylisoxazole-3-carboxylic acid
This protocol is adapted from a similar hydrolysis of a 5-methylisoxazole-3-carboxylic acid ethyl ester.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (a 1:1 ratio is a good starting point).
-
Addition of Base: Add lithium hydroxide (LiOH) (2.0-3.0 eq.) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC until all the starting material has been consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully add a 1N solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3.
-
Isolation: The desired carboxylic acid should precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the final product.
| Parameter | Recommended Condition |
| Base | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) |
| Solvent | Tetrahydrofuran (THF) / Water or Methanol (MeOH) / Water |
| Temperature | Reflux |
| Work-up | Acidification with 1N HCl |
Protocol 2: Amidation of 5-ethylisoxazole-3-carboxylic acid
This protocol assumes you have first synthesized the carboxylic acid using Protocol 1. It is based on a standard EDC coupling procedure.[9]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-ethylisoxazole-3-carboxylic acid (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Coupling Reagents: To the stirred solution, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1-1.2 eq.) and 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq.).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Addition of Amine: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and wash it sequentially with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
| Parameter | Recommended Reagent/Condition |
| Coupling Agent | EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) |
| Catalyst | DMAP (4-Dimethylaminopyridine) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Work-up | Aqueous wash with mild acid and base |
Visualizing Reaction Workflows
General Derivatization Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of Ethyl 5-ethylisoxazole-3-carboxylate during storage
Technical Support Center: Ethyl 5-ethylisoxazole-3-carboxylate
A Guide to Ensuring Compound Stability During Storage
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound. Proper storage and handling are paramount to ensuring its chemical integrity for reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting protocols, and answers to frequently asked questions regarding the stability and storage of this compound.
Understanding the Decomposition of this compound
While often described as having good stability, the isoxazole ring system, particularly when functionalized with an ester group, possesses inherent chemical liabilities that can lead to degradation under suboptimal storage conditions.[1][2] The primary weak point in the isoxazole ring is the N-O bond, which is susceptible to cleavage.[2] Understanding the potential decomposition pathways is the first step toward prevention.
Key Decomposition Pathways:
-
Hydrolysis: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol. More critically, the isoxazole ring itself can undergo hydrolytic opening, a reaction that is significantly accelerated by basic conditions and elevated temperatures.[2][3]
-
Photodegradation: Isoxazoles can be sensitive to UV light.[4][5] Irradiation, particularly at shorter wavelengths (e.g., 254 nm), can induce photochemical reactions, including ring cleavage and rearrangement to form oxazoles, leading to a loss of the parent compound.[6][7]
-
Thermal Decomposition: Although generally stable at room temperature, elevated temperatures (e.g., 160–280°C) can cause cleavage of the isoxazole ring.[8] While such high temperatures are unlikely during storage, prolonged exposure to moderately elevated temperatures can accelerate other degradation pathways.
-
Reductive Cleavage: The N-O bond is susceptible to reductive cleavage, for instance, during catalytic hydrogenation.[9][10] This is more of a concern during synthesis or downstream reactions but highlights the bond's inherent reactivity.
The following diagram illustrates the primary environmental factors that can initiate the degradation of this compound.
Caption: Key environmental stressors and their corresponding degradation pathways for this compound.
Optimal Storage Protocols
To mitigate the risks of decomposition, rigorous adherence to optimal storage conditions is essential. The following table summarizes the recommended parameters for maintaining the long-term stability of this compound.
| Parameter | Recommendation | Rationale & Justification |
| Temperature | ≤ -4°C (Freezer) | Low temperatures significantly slow down the kinetics of all potential degradation reactions, including hydrolysis and thermal decomposition. Some suppliers recommend storage at ≤ -4°C.[1] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Replacing atmospheric air with an inert gas minimizes contact with oxygen and moisture, thereby preventing oxidation and reducing the potential for hydrolysis.[11][12][13] This process is known as inerting or blanketing.[11][13] |
| Light | Amber Vial / Opaque Container | Protects the compound from UV and other light wavelengths that can induce photodegradation.[4][5] Storage in a dark location, such as a freezer or a designated cabinet, provides an additional layer of protection.[14] |
| Container | Tightly Sealed, High-Quality Glass Vial | Prevents the ingress of atmospheric moisture and oxygen. Glass is generally preferred for its inertness. Ensure the cap has a chemically resistant liner (e.g., PTFE).[14] |
| Location | Dry, Well-Ventilated Area | The external environment should be controlled to prevent condensation on the container. Store away from heat sources, acids, bases, and oxidizing agents.[14][15] |
Troubleshooting Guide: Storage Issues
This section addresses common issues that may arise during the storage and handling of this compound.
| Observed Issue / Question | Potential Cause(s) | Recommended Action & Troubleshooting Steps |
| The compound has changed color (e.g., yellowing). | Minor Degradation: Often the first sign of decomposition, potentially due to light exposure or slight oxidation. | 1. Assess Purity: Use an analytical technique like HPLC or ¹H NMR to quantify the purity.[16][17] 2. Review Storage: Ensure the compound is stored in an amber vial and protected from light. 3. Purge with Inert Gas: If not already done, flush the vial headspace with nitrogen or argon before resealing. |
| Assay results show lower than expected purity. | Systematic Decomposition: Indicates a significant breach in storage protocol (e.g., prolonged exposure to moisture, heat, or air). | 1. Verify Storage Conditions: Check freezer temperature logs and ensure the container seal is intact. 2. Consider Hydrolysis: If stored in a non-anhydrous solvent or exposed to humidity, hydrolysis is a likely cause.[2] 3. Re-purification: If the material is critical, consider re-purification via flash column chromatography, followed by stringent storage of the purified fractions.[18] |
| Inconsistent experimental results using the same batch. | Non-Homogeneous Decomposition: The top layer of the solid may have degraded more than the bulk due to exposure to the vial's headspace. | 1. Homogenize (Carefully): If safe to do so, gently mix the solid before taking a sample. Note: Do this in a controlled, dry environment (glove box). 2. Aliquot Upon Receipt: To prevent repeated exposure of the bulk material, aliquot the compound into smaller, single-use vials under an inert atmosphere upon first opening. |
| How do I handle the compound after removing it from the freezer? | Condensation: A cold vial brought into a humid lab environment will immediately attract moisture, compromising the compound. | 1. Equilibrate to Room Temp: Allow the sealed container to warm to ambient temperature for at least 30-60 minutes before opening. 2. Use a Desiccator: For best practice, place the vial in a desiccator during the warming period to ensure a dry external surface. 3. Minimize Open Time: Once open, weigh out the required amount quickly and immediately reseal and purge the container. |
The following workflow provides a logical approach to troubleshooting the stability of your stored compound.
Caption: A logical workflow for troubleshooting issues related to compound stability.
Analytical Monitoring Protocols
Verifying the integrity of your compound is a self-validating step that ensures trustworthiness in your experimental data.
Protocol 1: HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of this compound and detecting potential degradation products.[16]
Methodology:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A simple isocratic or gradient method using acetonitrile and water is effective.[16] For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[16]
-
Example Starting Condition: 60:40 Acetonitrile:Water (with 0.1% Formic Acid).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the isoxazole chromophore absorbs (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of your compound in acetonitrile at ~1 mg/mL. Dilute further as needed to be within the linear range of the detector.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. The appearance of new, smaller peaks over time is indicative of degradation.
Frequently Asked Questions (FAQs)
Q1: I just received a new batch. What is the first thing I should do? A: Upon receipt, perform an initial purity analysis (e.g., HPLC or NMR) to establish a baseline (t=0) data point. This will serve as a reference for all future stability checks. Then, if the container holds a large amount, consider aliquoting it into smaller, single-use vials under an inert atmosphere before placing it in the recommended freezer storage.
Q2: Is refrigeration at 4°C sufficient for long-term storage? A: While 4°C is better than room temperature, freezer storage (≤ -4°C) is strongly recommended for long-term stability, as it more effectively slows degradation kinetics.[1] Refrigeration may be acceptable for short-term, working stock solutions, provided they are protected from light and moisture.
Q3: Can I store this compound dissolved in a solvent like DMSO? A: Storing in solution is generally not recommended for long-term preservation as it can accelerate decomposition. If you must store solutions, use an anhydrous aprotic solvent, store at the lowest possible temperature (DMSO freezes at ~19°C), and blanket with inert gas. Prepare solutions fresh whenever possible.
Q4: The material is a solid. Why is moisture a concern? A: Even solids can adsorb moisture from the atmosphere, which can lead to hydrolysis on the crystal surface over time. This is exacerbated by repeated temperature cycling (freezer to benchtop) which can cause condensation inside the vial.[19]
Q5: What are the visible signs of significant decomposition? A: Beyond a color change, significant degradation may lead to changes in physical form (e.g., a crystalline solid becoming gummy or oily) due to the formation of degradation products with lower melting points. A noticeable change in solubility characteristics can also be an indicator.
References
-
SIELC. (n.d.). Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Retrieved from [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
Research Square. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
PubMed. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
Chemeo. (n.d.). ethyl 5-methylisoxazole-3-carboxylate Properties vs Temperature. Retrieved from [Link]
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
-
B&M Scientific. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
-
ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved from [Link]
-
B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]
-
Chemeo. (n.d.). ethyl 5-methylisoxazole-3-carboxylate (CAS 3209-72-1) Properties. Retrieved from [Link]
-
On Site Gas Systems. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each?. Retrieved from [Link]
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
ACS Publications. (n.d.). A useful, regiospecific synthesis of isoxazoles. Retrieved from [Link]
-
bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved from [Link]
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Jordan Valve. (n.d.). What is Tank Blanketing?. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermal decomposition of isoxazole: experimental and modeling study. Retrieved from [Link]
-
Semantic Scholar. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Retrieved from [Link]
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Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chemical Storage. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Retrieved from [Link]
-
InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
-
YouTube. (2023). Gas Solutions for Inerting and Blanketing | Air Products. Retrieved from [Link]
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NIH. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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NIH. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]
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troubleshooting low bioactivity of synthesized isoxazole compounds
Technical Support Center: Isoxazole Compound Bioactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized isoxazole compounds. This guide is designed to provide in-depth, field-proven insights into troubleshooting low bioactivity, a common yet complex challenge in medicinal chemistry. As your dedicated application scientist, I will guide you through a logical, causality-driven process to diagnose issues, optimize your experimental workflow, and enhance the therapeutic potential of your isoxazole derivatives.
Troubleshooting Guide: From Benchtop to Biological Insight
Experiencing low or no bioactivity from a promising isoxazole compound can be disheartening. However, this is a frequent challenge in the drug discovery process. The issue often lies in one of three areas: the integrity of the compound itself, the validity of the biological assay, or the inherent structure-activity relationship (SAR) of the molecule. This guide provides a systematic approach to identifying and resolving the root cause.
Q1: My synthesized isoxazole is showing lower-than-expected bioactivity. Where do I start?
Below is a workflow designed to systematically diagnose the source of low bioactivity.
Caption: A systematic workflow for troubleshooting low bioactivity.
Part 1: Compound Integrity Verification
Low bioactivity can often be traced back to issues with the compound itself. Before questioning the molecular design, ensure the material you are testing is precisely what you believe it is.
Q2: I've synthesized my isoxazole, but the yield was low and I'm not seeing activity. Could these be related?
Absolutely. Low yields can indicate suboptimal reaction conditions, which may also lead to the formation of impurities, incorrect regioisomers, or degradation of the target compound.[1]
Causality:
-
Starting Materials: The purity of your initial reagents, such as 1,3-dicarbonyl compounds or chalcones, is critical. The presence of tautomers can affect reactivity and lead to side products.[1]
-
Reaction Conditions: Isoxazole synthesis, particularly via 1,3-dipolar cycloadditions, can be sensitive to temperature. For instance, in-situ generation of nitrile oxides may require low temperatures to prevent dimerization before the desired cycloaddition can occur.[1]
-
Regioisomers: Many synthetic routes can produce a mixture of isoxazole regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted). These isomers can have vastly different biological activities. If your purification method does not separate them, the desired active isomer may be a minor component of your tested sample, leading to apparent low activity.
Troubleshooting Steps:
-
Confirm Structure and Purity:
-
Optimize Synthesis: If purity is low or isomers are present, revisit the synthesis. Adjusting the solvent, temperature, or catalyst can often improve regioselectivity and yield.[1][3]
Part 2: Bioassay Validation
If your compound is pure and structurally confirmed, the next step is to scrutinize the biological assay. An improperly configured assay can produce false negatives.
Q3: My compound is pure, but still inactive. How do I confirm the problem isn't my experimental setup?
An assay is a complex system with multiple potential points of failure. Validating the assay ensures that the experimental conditions are suitable for measuring the biological activity of your specific compound.
Key Validation Points:
| Parameter | Question to Ask | Causality & Recommended Action |
| Positive Control | Is a known active compound (a reference drug) showing the expected level of activity? | Causality: If the positive control fails, the assay system itself (reagents, cells, instruments) is not working correctly. Action: Do not proceed. Troubleshoot the core assay protocol until the positive control performs within its expected range. |
| Negative Control | Is the vehicle (e.g., DMSO) showing no activity and not causing cell death? | Causality: High concentrations of solvents like DMSO can be toxic to cells, masking any potential compound activity or causing false positives. Action: Ensure the final vehicle concentration is non-toxic (typically <0.5%). |
| Compound Solubility | Is your isoxazole compound fully dissolved in the assay medium? | Causality: Poorly soluble compounds will precipitate out of solution, leading to a lower effective concentration and artificially low measured activity. Action: Visually inspect wells for precipitation. Test solubility in the final assay buffer. If needed, consider using solubilizing agents or reformulating the compound. |
| Compound Stability | Is your compound stable under the assay conditions (pH, temperature, time)? | Causality: The isoxazole ring's weak N-O bond can be susceptible to cleavage under certain conditions.[3] If the compound degrades during the incubation period, its effective concentration decreases. Action: Incubate the compound in the assay medium for the duration of the experiment, then use LC-MS to check for degradation. |
Part 3: Structure-Activity Relationship (SAR) Analysis
Once you have ruled out compound integrity and assay issues, you can confidently assess the molecular design. The substituents on the isoxazole ring play a vital role in its interaction with biological targets.[3][4]
Caption: Key positions for substitution on the isoxazole ring.
Q4: My compound is pure and the assay is validated. Why is it still inactive?
This strongly suggests the issue lies with the molecular structure itself. The presence, absence, or position of specific functional groups can determine whether a compound binds to its target.
SAR Insights from Published Literature:
| Target Activity | Favorable Substituents | Unfavorable Substituents / Considerations | Source |
| Anticancer | C5 Phenyl Ring: Halogens (Cl, Br) at the para-position. C3 Phenyl Ring: Nitro and chlorine groups. A trimethoxyphenyl moiety can be beneficial. | C5 Phenyl Ring: Methoxy groups can have variable effects, sometimes decreasing activity. | [4][5] |
| Antibacterial | C5 Phenyl Ring: Methoxy, dimethylamino, and bromine groups. C3 Phenyl Ring: Nitro and chlorine groups. | Substitutions at the meta-position of attached phenyl rings can be deleterious to activity. | [5][6] |
| Antioxidant | Electron-donating groups (e.g., -OCH₃) on attached phenyl rings, especially at ortho and para positions. | The position of substitution is critical; meta-substitution can be less effective. | [5][6] |
| Anti-inflammatory | The isoxazole ring is a key feature in COX-2 inhibitors like Valdecoxib. The specific arrangement of aryl and sulfonamide groups is critical. | Modifications that disrupt the required conformation for binding to the COX-2 active site. | [3] |
Actionable Steps:
-
Review the Literature: Compare your compound's structure to known active and inactive isoxazole analogs for your specific biological target.
-
Hypothesize: Based on SAR data, identify functional groups on your molecule that may be hindering activity. For example, if your goal is antibacterial activity and you have a methoxy group at a meta-position, this could be the source of the problem.[6]
-
Redesign and Re-synthesize: Plan a new synthesis to modify the compound. This could involve:
-
Introducing electron-withdrawing or donating groups.
-
Changing the position of a substituent (e.g., moving a group from meta to para).
-
Exploring different aryl or heterocyclic rings at the C3 and C5 positions.
-
Key Experimental Protocols
To ensure self-validation, here are condensed protocols for common assays.
Protocol 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an agent that prevents visible bacterial growth.[7]
Methodology:
-
Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) and adjust the suspension to a 0.5 McFarland standard.[7]
-
Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of your isoxazole compound in sterile Mueller-Hinton Broth (MHB).[7]
-
Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria + media, no compound) and a negative control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[7]
-
Determine MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[7] A growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid visualization; living bacteria will produce a red color.[7]
Protocol 2: Anticancer Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of a compound on cancer cell lines (e.g., MCF-7, HT-29).[3]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of your isoxazole compound for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at ~570 nm using a plate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Calculate IC₅₀: Plot the percentage of cell viability versus compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Frequently Asked Questions (FAQs)
Q: What makes the isoxazole ring a valuable scaffold in drug design? A: The isoxazole ring is an electron-rich aromatic system that is synthetically accessible and versatile.[3][8] It acts as a bioisostere for other groups and can improve pharmacokinetic profiles, increase efficacy, and reduce toxicity by orienting substituents in a conformationally constrained manner for optimal target interaction.[3][9]
Q: My compound is showing moderate activity. What are some common strategies to enhance potency? A: Potency can often be enhanced through systematic SAR exploration. Focus on the aryl groups at the C3 and C5 positions. Introducing halogens (Cl, Br, F) or small alkyl groups can improve hydrophobic interactions with a target's binding pocket.[4] Additionally, converting a group to a known bioisostere can improve properties.
Q: How significant is the regiochemistry of the isoxazole ring for bioactivity? A: It is critically important. For example, studies have shown that 4,5-diarylisoxazoles can exhibit greater antimitotic activity than the corresponding 3,4-diarylisoxazoles.[8] The spatial arrangement of the substituents dictated by the ring's regiochemistry directly impacts how the molecule fits into its biological target.
Q: Could poor membrane permeability be a reason for low activity in my cell-based assay? A: Yes. Even if a compound is a potent inhibitor of an isolated enzyme, it must be able to cross the cell membrane to act on an intracellular target. If you suspect this, you can perform in silico predictions of physicochemical properties (like LogP and polar surface area) or conduct experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
References
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
- Kumar, V., & Kumar, A. (Year unavailable). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
- Reddy, L. V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Pal, D., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks.
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Al-Ostath, A., et al. (Year unavailable). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.
- Yilmaz, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
- BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide.
- El-Malah, A., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.
- Gökçe, M., et al. (Year unavailable). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PeerJ.
- Wang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
Sources
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- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Ethyl 5-ethylisoxazole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-ethylisoxazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from the laboratory bench to the pilot plant. We will delve into the underlying chemical principles, address common challenges encountered during scale-up, and provide actionable troubleshooting strategies to ensure a safe, efficient, and reproducible process.
Overview of the Synthesis and Scale-Up Paradigm
The synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research, is most commonly achieved via a [3+2] cycloaddition reaction.[1] This involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne. While straightforward at the lab scale, this process presents several challenges during scale-up, primarily related to reaction kinetics, thermal management, and materials handling.
The transition from a laboratory flask to a pilot-scale reactor is not merely a linear increase in volume. It represents a fundamental shift in the physical and chemical environment of the reaction. Issues such as heat and mass transfer, mixing efficiency, and reagent addition rates become dominant factors influencing yield, purity, and safety.[1] This guide is structured to navigate these complexities.
Core Reaction Pathway
The chosen synthetic route for this guide is the reaction of ethyl 2-chloro-2-hydroxyiminoacetate with 1-butyne in the presence of a base. The base facilitates the in situ formation of the ethyl 2-oximidoacetate nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with 1-butyne to yield the target isoxazole.
Caption: General reaction pathway for this compound synthesis.
Troubleshooting Guide: From Lab to Pilot Plant
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Question: My reaction yield dropped from 85% at the 100g lab scale to 50% in the 20kg pilot reactor. What are the most likely causes?
Answer: A significant drop in yield upon scale-up is a common issue, often attributable to a combination of physical and chemical factors that change with scale. A systematic investigation is crucial.
-
Inefficient Mixing: The power input per unit volume of a stirrer decreases as the vessel size increases. In the lab, a magnetic stir bar creates vigorous, uniform mixing. In a large reactor, inadequate agitation can lead to poor dispersion of reactants, especially if they are immiscible, resulting in localized concentration gradients and reduced reaction rates. The formation of the nitrile oxide intermediate and its subsequent reaction with the alkyne depend heavily on the reactants encountering each other efficiently.[2]
-
Poor Temperature Control: This reaction is exothermic. A small lab flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large pilot reactor has a much lower ratio, making it prone to developing "hot spots." These localized areas of high temperature can accelerate the decomposition of the thermally sensitive nitrile oxide intermediate or promote side reactions, directly impacting your yield.[1]
-
Reagent Addition Rate: In the lab, you might add the base over 15 minutes. At a 200x scale, a 15-minute addition is extremely fast, potentially causing a rapid exotherm that the reactor's cooling system cannot handle. This leads to the decomposition issues mentioned above. The addition time must be scaled appropriately, often non-linearly, based on the reactor's heat removal capacity.
-
Extended Reaction Time: Larger scale reactions often run for longer periods. This increased exposure to reaction conditions (heat, base) can lead to gradual product degradation, which might be negligible in a shorter lab-scale experiment.[3]
Caption: Troubleshooting logic for addressing low yield during scale-up.
Question: During the pilot run, the reaction generated a significant amount of a dark, tar-like byproduct that wasn't present in the lab. What is it and how can I prevent it?
Answer: The formation of dark, often polymeric, byproducts is typically due to the instability of the nitrile oxide intermediate.
-
Cause - Dimerization/Polymerization: Nitrile oxides are highly reactive and can dimerize to form furoxans or undergo further reactions if they do not react with the alkyne quickly enough.[3] At a larger scale, if mixing is poor or if the local concentration of the nitrile oxide becomes too high (e.g., due to rapid base addition), its self-condensation becomes a significant competitive pathway. This is exacerbated by elevated temperatures.
-
Prevention Strategy - "Starve the Reaction": The key is to keep the instantaneous concentration of the reactive nitrile oxide intermediate low. This is achieved by adding the base (triethylamine) slowly and sub-surface into a well-agitated solution of the oxime and the alkyne. This "semi-batch" or "feed-on-demand" approach ensures that as soon as the nitrile oxide is generated, it is in an environment rich with the alkyne, favoring the desired cycloaddition over self-condensation.
-
Prevention Strategy - Temperature Control: Maintain the reaction temperature at the lower end of the acceptable range determined during lab optimization. Even a 5-10 °C increase can dramatically accelerate side reactions. Ensure your reactor's temperature probes are calibrated and positioned correctly to reflect the true bulk temperature.
Question: Our workup involves a simple extraction and silica gel chromatography in the lab. This is not feasible for a 500L reactor. What are the best strategies for pilot-scale purification?
Answer: This is a classic scale-up challenge. Chromatography is rarely a viable option for large-scale production. The focus must shift to crystallization.
-
Develop a Crystallization Protocol: This is the most robust and scalable purification method.
-
Solvent/Anti-Solvent System: Screen for a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., isopropanol, ethyl acetate). Then, find an "anti-solvent" in which the product is insoluble but the impurities are soluble (e.g., heptane, water).
-
Procedure: After the aqueous workup to remove salts, perform a solvent swap to your crystallization solvent. Concentrate the solution, heat to dissolve, then cool slowly to induce crystallization. You can also add the anti-solvent slowly to the concentrated solution to force the product out.
-
-
Optimize the Workup:
-
Reactive Quench: Ensure the reaction is fully quenched to destroy any reactive intermediates before workup.
-
pH Control: The pH of your aqueous washes is critical. Isoxazoles can be sensitive to strongly acidic or basic conditions, which could cause ring-opening.[3]
-
Phase Splits: Ensure clean phase separations during extraction. The formation of emulsions ("rags") is more common at a larger scale due to intense mixing and can lead to loss of product. Consider adding brine or adjusting the pH to break emulsions.
-
| Parameter | Laboratory Scale (1 L Flask) | Pilot Plant Scale (500 L Reactor) | Rationale for Change |
| Purification | Silica Gel Chromatography | Crystallization (Solvent/Anti-Solvent) | Chromatography is not economically or practically scalable for bulk production. |
| Isolation | Rotary Evaporation | Filtration (e.g., Nutsche Filter) & Vacuum Oven Drying | Evaporating large volumes is inefficient; filtration and drying are standard unit operations. |
| Workup | Separatory Funnel Extraction | Reactor-based Liquid-Liquid Extraction | Manual shaking is replaced by agitation and settling within the reactor itself. |
| Process Control | TLC | HPLC, GC | Quantitative, validated methods are required for in-process control (IPC) and release. |
Table 1: Comparison of Lab vs. Pilot Plant Purification and Isolation Techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary safety concerns are:
-
Thermal Runaway: The reaction is exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure. A thorough Process Safety Management (PSM) review, including reaction calorimetry (e.g., using an RC1 calorimeter), is essential to understand the thermal hazard.[1]
-
Handling of 1-Butyne: 1-Butyne is a flammable gas/liquid with a low boiling point. It must be handled in a well-ventilated area, away from ignition sources, and transferred using appropriate equipment (e.g., sealed systems, mass flow meters).
-
Pressure Build-up: The reaction of the base with the chloro-oxime generates triethylamine hydrochloride. While not a gas, rapid reaction or localized boiling can cause pressure increases. The reactor must be equipped with appropriate pressure relief systems.[1]
Q2: How do I select the appropriate solvent for scale-up? A2: Solvent selection must balance reaction performance with safety, environmental, and operational factors. Avoid solvents like chloroform or benzene which were used in older procedures.[4]
-
Performance: The solvent should fully dissolve the reactants and not interfere with the reaction.
-
Safety: Choose a solvent with a high flash point (e.g., >40 °C) and low toxicity. Toluene or 2-methyl-THF are often better choices than THF or diethyl ether.
-
Workup: The solvent should allow for easy separation from water during extraction and have a boiling point suitable for distillation without degrading the product.
-
Environmental: Consider the solvent's environmental impact (E-factor) and potential for recycling.
Q3: What In-Process Controls (IPCs) are critical for monitoring the reaction at scale? A3: Visual monitoring is insufficient at the pilot scale. Implement robust IPCs:
-
Reaction Start (t=0): Confirm the presence of starting materials via HPLC or GC.
-
During Reaction: Periodically sample the reaction mixture (using a safe sampling device) and analyze for the disappearance of the starting oxime by HPLC. This is more reliable than TLC.
-
Reaction Completion: The reaction is deemed complete when the starting oxime is below a set threshold (e.g., <1.0% by area on HPLC). Do not rely solely on time.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (Exemplary 50g Scale)
-
Setup: In a 1 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a 250 mL pressure-equalizing dropping funnel, charge ethyl 2-chloro-2-hydroxyiminoacetate (50.0 g) and toluene (500 mL).
-
Reagent Charging: Add 1-butyne (24.4 g) to the flask. Cool the mixture to 0-5 °C using an ice bath.
-
Base Addition: Prepare a solution of triethylamine (45.6 g) in toluene (150 mL) and add it to the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for 2 hours after the addition is complete. Allow the mixture to warm to room temperature and stir for an additional 16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting oxime using TLC or HPLC.
-
Workup: Add water (250 mL) to the reaction mixture. Stir for 15 minutes. Separate the organic layer. Wash the organic layer with 1M HCl (2 x 150 mL) and then with saturated sodium bicarbonate solution (150 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: Pilot Plant Scale Synthesis (Exemplary 10kg Scale)
-
Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with ethyl 2-chloro-2-hydroxyiminoacetate (10.0 kg) followed by toluene (100 L) via a charging port.
-
Cooling & Alkyne Addition: Start agitation and cool the reactor contents to 0-5 °C using the jacket's temperature control unit (TCU). Using a mass flow meter or a pre-weighed pressure vessel, add 1-butyne (4.9 kg) sub-surface.
-
Base Addition: Charge triethylamine (9.1 kg) to a reagent addition vessel connected to the reactor via a dosing pump. Begin adding the triethylamine sub-surface at a controlled rate over 4-6 hours.
-
Temperature & Reaction Control: Continuously monitor the internal temperature. The addition rate should be automatically slowed or stopped if the temperature exceeds 10 °C. After the addition is complete, maintain the batch at 5-10 °C for 2 hours, then allow it to warm to 20-25 °C and hold for 16-24 hours.
-
Monitoring (IPC): Take samples at regular intervals via a dedicated, purged sampling system. Analyze by a validated HPLC method to determine the endpoint (e.g., <1.0% starting material remaining).
-
Workup: Add process water (50 L) to the reactor and agitate for 30 minutes. Stop agitation and allow the layers to settle for at least 1 hour. Drain the lower aqueous layer. Perform subsequent washes with 1M HCl and sodium bicarbonate solution in a similar manner.
-
Isolation (Crystallization):
-
Perform a solvent swap from toluene to isopropanol via vacuum distillation.
-
Concentrate the batch to a target volume. Heat to 50-60 °C to ensure complete dissolution.
-
Cool the batch slowly (e.g., 5-10 °C per hour) to 0-5 °C to induce crystallization. Hold for at least 4 hours.
-
Transfer the resulting slurry to a Nutsche filter dryer. Deliquor the solids and wash the cake with cold heptane.
-
Dry the solid product under vacuum at <40 °C until the loss on drying (LOD) is constant.
-
Caption: A typical workflow for scaling a chemical process from lab to pilot plant.
References
-
M. D. P. I. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
-
McMurry, J. E. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. [Link]
-
Britton, J., & Raston, C. L. (2017). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Chemical Society Reviews, 46, 1250–1271. [Link]
Sources
Technical Support Center: Analytical Method Development for Ethyl 5-ethylisoxazole-3-carboxylate
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the analytical method development for Ethyl 5-ethylisoxazole-3-carboxylate and its impurities. Our goal is to provide practical, field-proven insights and troubleshooting strategies to navigate the complexities of impurity profiling, from initial method setup to comprehensive validation and structural elucidation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the development of analytical methods for this compound.
Q1: What are the potential impurities I should expect in my this compound samples?
A1: Impurities can originate from various sources, including the synthetic route, degradation, and storage.[1] For this compound, potential impurities fall into three main categories:
-
Process-Related Impurities: These are derived from the manufacturing process itself.
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like ethyl acetoacetate and hydroxylamine.
-
Intermediates & By-products: Incomplete reactions or side reactions can lead to various related substances.
-
-
Degradation Products: These form due to the instability of the drug substance under certain conditions.
-
Hydrolysis Product: The most common degradant is likely the corresponding carboxylic acid, 5-ethylisoxazole-3-carboxylic acid , formed by the hydrolysis of the ethyl ester.
-
Ring-Opened Products: Under harsh acidic or basic conditions, the isoxazole ring itself can be susceptible to cleavage.
-
-
Other Impurities:
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[1]
-
Reagents and Catalysts: Traces of reagents used in the synthesis.
-
Q2: What is the recommended starting point for chromatographic analysis? High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended starting point. This compound has a moderate molecular weight, polarity, and contains a UV-active chromophore (the isoxazole ring), making it ideally suited for Reversed-Phase HPLC (RP-HPLC) with UV detection. GC could be a secondary technique, particularly for identifying volatile impurities or residual solvents.
Q3: How do I select an appropriate HPLC column and initial mobile phase?
A3: A systematic approach is key.
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). The C18 stationary phase provides good hydrophobic retention for the molecule and many of its likely impurities.
-
Mobile Phase Selection: A simple acidic mobile phase is recommended to ensure consistent ionization of any acidic or basic functional groups, leading to better peak shapes. A good starting point is:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. Formic acid is volatile and ideal for mass spectrometry (MS) compatibility.[2]
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH). Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Initial Gradient: A broad scouting gradient (e.g., 5% to 95% B over 20-30 minutes) is effective for separating impurities with a wide range of polarities.
Q4: What are forced degradation studies and why are they critical for this analysis?
A4: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[3][4][5] These studies are fundamental for several reasons:
-
Demonstrates Specificity: It proves that your analytical method can separate the main compound from its degradation products, a key requirement for a "stability-indicating" method as mandated by ICH guidelines.[6][7]
-
Elucidates Degradation Pathways: It helps understand the chemical stability of the molecule, which is crucial for developing stable formulations and defining storage conditions.[5]
-
Identifies Potential Impurities: It generates potential degradants that might be observed in long-term stability studies.[7]
Q5: How do I identify the structure of a completely unknown impurity?
A5: Structural elucidation of unknown impurities requires a combination of techniques. The typical workflow involves:
-
Hypothesize from MS Data: Use a sensitive technique like HPLC coupled with Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity.[8] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition.
-
Isolate the Impurity: If the impurity is present at a sufficient level, use preparative HPLC to isolate a pure fraction for further analysis.[9]
-
Full Structural Characterization: The definitive structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can piece together the molecular structure, connectivity, and stereochemistry.[12][13]
Q6: What are the essential validation parameters for this impurity quantification method according to ICH Q2(R1)?
A6: For a quantitative impurity test, the ICH Q2(R1) guideline requires validation of the following parameters to ensure the method is suitable for its intended purpose[14][15][16][17]:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.[17] Forced degradation studies are key here.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]
Section 2: Troubleshooting Guides
This section provides systematic solutions to specific problems you may encounter during your experiments.
Guide 1: HPLC Chromatographic Issues - Poor Peak Shape
Poor peak shape, such as tailing or fronting, is one of the most common issues in HPLC.[18] It can severely compromise resolution and the accuracy of integration.
Problem: My peak for this compound (or an impurity) is tailing.
Peak tailing occurs when the back half of the peak is wider than the front half.[19] This is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Expert Insights on Peak Tailing:
-
Silanol Interactions: The primary cause of peak tailing for basic compounds on silica-based columns is the interaction with ionized silanol groups on the stationary phase surface.[20] Using a highly end-capped column or operating at a low pH (e.g., < 3) protonates these silanols, minimizing this unwanted interaction.
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[20] Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of your analyte.[19]
-
Column Voids: A void at the head of the column can cause the sample to spread unevenly, leading to distorted peaks for all analytes.[21] This can happen from pressure shocks or operating outside the column's recommended pH range.[21]
Problem: My peak is fronting.
Peak fronting, where the front of the peak is sloped, is less common than tailing.[19]
-
Primary Cause: Sample overload. The concentration of the sample on the column is too high, saturating the stationary phase.[18][19]
-
Solution: Dilute the sample or reduce the injection volume. A 10-fold dilution series can quickly confirm if overload is the issue.[19]
-
-
Secondary Cause: Sample solvent is stronger than the mobile phase. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile into a 95% aqueous mobile phase), the peak can be distorted.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[21]
-
Guide 2: Impurity Identification & Quantification
Problem: How do I confirm the structure of a suspected degradation product?
A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation.
Caption: Systematic workflow for unknown impurity identification and confirmation.
Expert Insights on Identification:
-
Mass Spectrometry (MS): MS is the frontline tool. Electrospray Ionization (ESI) is typically effective for molecules like this compound. High-Resolution MS (HRMS) is invaluable as it provides an accurate mass, allowing you to determine the elemental formula and distinguish between isobaric compounds.[8]
-
Nuclear Magnetic Resonance (NMR): NMR provides the definitive structural proof.[10][11]
-
¹H NMR: Shows the number and type of protons and their neighbors.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
COSY: Shows which protons are coupled (connected through a few bonds).
-
HSQC: Correlates protons directly to the carbons they are attached to.
-
HMBC: Shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular skeleton.[13]
-
Section 3: Protocols & Methodologies
Protocol 1: Recommended Starting RP-HPLC Method
This protocol provides a robust starting point for separating this compound from its potential impurities. Optimization will likely be required.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | General purpose, provides good retention and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape; MS-compatible. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 5% B to 95% B over 25 min | A good scouting gradient to elute a wide range of impurities. |
| 95% B hold for 5 min | To elute any highly nonpolar compounds. | |
| 95% B to 5% B over 1 min | Return to initial conditions. | |
| 5% B hold for 4 min | Column re-equilibration. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Vol. | 5 µL | Minimize potential for sample overload. |
| Detector | UV/PDA at 240 nm | Isoxazole ring has UV absorbance; PDA allows for peak purity assessment. |
| Sample Prep. | Dissolve in 50:50 Water:ACN | A good starting diluent to ensure solubility and compatibility. |
Protocol 2: Forced Degradation Study Workflow
Perform these studies on a single batch of the drug substance.[4] The goal is to achieve 5-20% degradation.[6] Analyze stressed samples against an unstressed control.
-
Acid Hydrolysis:
-
Dissolve sample in 0.1 M HCl.
-
Heat at 60-80 °C for several hours. Monitor periodically by HPLC.
-
-
Base Hydrolysis:
-
Dissolve sample in 0.1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40 °C). Basic hydrolysis of the ester is often rapid. Monitor closely.
-
-
Oxidative Degradation:
-
Dissolve sample in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for several hours.
-
-
Thermal Degradation:
-
Store the solid sample in an oven at a high temperature (e.g., 105 °C) for 24-48 hours.
-
-
Photolytic Degradation:
-
Expose the solid sample and a solution of the sample to a light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Protocol 3: Method Validation Summary (ICH Q2(R1))
This table summarizes the required validation characteristics for a quantitative impurity method.
| Validation Characteristic | Purpose & Brief Methodology |
| Specificity | Demonstrate separation of impurities from the main peak and each other. Use spiked samples and forced degradation samples. Peak purity analysis (PDA) is essential. |
| LOD & LOQ | Determine the lowest concentration detectable and quantifiable. Typically established based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |
| Linearity | Demonstrate a linear relationship between concentration and response. Analyze at least 5 concentrations across the range (e.g., from LOQ to 120% of the specification limit). |
| Range | The range demonstrated by linearity, accuracy, and precision studies. |
| Accuracy | Measure the recovery of a known amount of impurity spiked into the sample matrix. Perform at multiple levels (e.g., LOQ, 100%, 120% of spec limit). |
| Precision (Repeatability) | Analyze a minimum of 6 replicate preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument. |
| Precision (Intermediate) | Assess the effects of random events on method precision. Vary analyst, day, and/or instrument. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) and assess the impact on the results. |
References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
-
HPLC PEAK Fronting and Tailing, Common Reasons For It. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS.
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
-
(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate.
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
-
Quality Guidelines. ICH.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
-
Forced Degradation Studies: Regulatory Considerations and Implementation.
-
(PDF) Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
-
Forced Degradation Studies. MedCrave online.
-
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. SIELC Technologies.
-
Ethyl 5-Methylisoxazole-3-carboxylate 97% (HPLC). BIOZOL.
-
Ethyl isoxazole-3-carboxylate. Chem-Impex.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH.
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques.
-
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
-
(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
-
Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. Benchchem.
-
Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications.
-
A Review on Different Types of Impurities in Pharmaceutical Substances. Journal of the Chilean Chemical Society.
-
impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
-
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. MySkinRecipes.
-
Ethyl 5-methylisoxazole-3-carboxylate 95 3209-72-1. Sigma-Aldrich.
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
-
A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis.
-
ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE synthesis. chemicalbook.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
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- 17. ema.europa.eu [ema.europa.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 20. chromtech.com [chromtech.com]
- 21. phenomenex.com [phenomenex.com]
Technical Support Center: Managing Regioselectivity in Reactions of Ethyl 5-ethylisoxazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of Ethyl 5-ethylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of isoxazole chemistry. Isoxazoles are a vital class of heterocycles in medicinal chemistry, and controlling the regioselectivity of their reactions is paramount for the successful synthesis of target molecules.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges you may encounter in your experiments.
Section 1: Core Reactivity & Regiochemical Challenges
The isoxazole ring in this compound presents a unique electronic landscape. The electron-withdrawing nature of the ester at C3 and the inherent properties of the heterocycle make the C4 position the most electron-rich carbon, yet it remains relatively unreactive towards classical electrophilic aromatic substitution.[2] The primary challenges in working with this substrate revolve around three key areas:
-
Selective functionalization of the C4 position.
-
Controlling reactions at the peripheral ethyl and ester groups without inducing side reactions.
-
Maintaining the integrity of the isoxazole ring, which can be susceptible to cleavage under certain reductive or basic conditions. [3]
This guide is structured to address these challenges directly.
Section 2: Troubleshooting & FAQs - C4 Position Functionalization
This is the most common site for derivatization, but achieving selectivity can be challenging.
Question 1: Our attempts at direct electrophilic substitution (e.g., nitration, halogenation) at the C4 position have failed or resulted in very low yields. Why is this, and what is the recommended alternative?
Answer:
This is a common and expected outcome. The isoxazole ring, while possessing a C4 proton that is the most acidic, is generally considered an electron-deficient aromatic system. This inherent electronic nature deactivates the ring towards classical electrophilic aromatic substitution (EAS) reactions that work well for electron-rich rings like benzene or pyrrole.[2][4] Strong acids required for reactions like nitration or sulfonation can also lead to decomposition.
The Causality:
-
Electron-Deficient Ring: The nitrogen and oxygen heteroatoms pull electron density out of the ring, reducing its nucleophilicity. The powerful electron-withdrawing ester group at C3 further deactivates the system.
-
Ring Instability: The N-O bond is the weakest link in the isoxazole ring and is susceptible to cleavage under harsh acidic or reductive conditions.[3]
Recommended Alternatives: Directed Metalation & C-H Activation
The most effective modern strategies bypass the limitations of EAS by activating the C4 C-H bond directly.
-
Directed Ortho-Metalation (DoM) / Lithiation: This involves deprotonation of the C4 proton using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a C4-lithiated intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles.
-
Transition-Metal-Catalyzed C-H Activation: Palladium-catalyzed reactions are particularly powerful for the C4-arylation, -alkenylation, or -alkynylation of isoxazoles.[5][6] This approach offers excellent functional group tolerance and often proceeds under milder conditions than DoM.
Question 2: We are trying to functionalize the C4 position via lithiation followed by an electrophilic quench, but we are seeing low yields and multiple byproducts. How can we optimize this process?
Answer:
Regioselective lithiation at C4 is highly effective but exquisitely sensitive to reaction conditions. Failure to control these parameters is the most common source of poor outcomes.
Troubleshooting Lithiation of this compound:
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Competitive Attack at Ester | Organolithium reagents are strong nucleophiles and can attack the ester carbonyl at C3. This is especially problematic at higher temperatures or with prolonged reaction times. | Use a sterically hindered and less nucleophilic base like Lithium Diisopropylamide (LDA) instead of n-BuLi. Perform the lithiation at low temperatures (-78 °C) to favor kinetic deprotonation over nucleophilic addition. |
| Ring Opening | If the temperature rises or if certain electrophiles are used, the C4-lithiated isoxazole can be unstable, leading to ring fragmentation pathways. | Maintain strict temperature control at -78 °C throughout the deprotonation and electrophilic quench. Add the electrophile slowly at -78 °C and allow the reaction to warm slowly only after the addition is complete. |
| Poor Electrophile Reactivity | The chosen electrophile may not be reactive enough to quench the lithiated intermediate efficiently, leading to decomposition or protonation upon workup. | Use highly reactive electrophiles. For example, instead of an alkyl bromide, consider using the corresponding alkyl iodide or triflate. For carbonyl compounds, ensure they are free of water. |
| Solvent Effects | The choice of solvent can influence the aggregation state and reactivity of the organolithium base. | Tetrahydrofuran (THF) is the standard and recommended solvent. The use of coordinating additives like TMEDA can sometimes accelerate deprotonation but may also increase the rate of side reactions; use with caution and optimize stoichiometry. |
Question 3: We want to perform a Palladium-catalyzed C4-arylation using an aryl bromide. What are the critical parameters for success?
Answer:
Palladium-catalyzed direct C-H arylation is a superior method for this transformation.[5] Success hinges on the careful selection of the catalyst, ligand, base, and solvent, as these components work in concert to facilitate the catalytic cycle.
The Causality of Component Selection:
-
Palladium Precursor: Pd(OAc)₂ is a common and effective choice, as it is readily reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) center, facilitate oxidative addition into the aryl bromide, and promote the C-H activation/concerted metalation-deprotonation step.
-
Base: The base is not just a stoichiometric reagent; it is involved in the rate-determining C-H activation step. A weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. Stronger bases can lead to side reactions.
-
Solvent: A high-boiling point, polar aprotic solvent like DMF, DMA, or dioxane is typically required to achieve the necessary reaction temperatures (often >100 °C).
Workflow for C4-Arylation Decision Making
The following diagram outlines a logical workflow for selecting the right functionalization strategy for the C4 position.
Caption: Decision workflow for C4 functionalization.
Section 3: Troubleshooting Ring Stability & Side Reactions
Question 4: We are attempting to reduce the C3-ester to an alcohol using LiAlH₄, but we are observing a significant amount of a byproduct that appears to be from ring cleavage. What is happening and how can we prevent it?
Answer:
This is a classic example of a competing reaction pathway where the isoxazole ring itself is reduced. The N-O bond is susceptible to cleavage by strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), especially at elevated temperatures.[3] This reductive cleavage typically results in the formation of a β-enaminoketone or related open-chain species.
The Mechanism of Failure: The hydride attacks not only the ester but also the N-O bond of the isoxazole ring, leading to irreversible ring opening. This process is often faster than the desired ester reduction, particularly if the reaction is not cooled properly.
Recommended Solutions:
-
Milder Reducing Agents: Switch to a milder and more selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) is an excellent choice for reducing esters to aldehydes or, with excess equivalents, to alcohols, often without affecting the isoxazole ring. Sodium borohydride (NaBH₄) is generally not strong enough to reduce the ester but is very safe for the isoxazole ring.
-
Strict Temperature Control: If LiAlH₄ must be used, perform the reaction at very low temperatures (e.g., -40 °C to -78 °C) and monitor the reaction carefully by TLC. Quench the reaction as soon as the starting material is consumed to minimize over-reduction and ring cleavage.
-
Protecting Group Strategy: In complex syntheses, it may be prudent to perform the reduction before the isoxazole ring is formed.
Visualizing Competing Pathways
Caption: Competing reduction pathways.
Section 4: Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C4-Arylation of this compound
This protocol is adapted from methodologies reported for the C4-arylation of isoxazole-3-carboxylates.[5]
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic. High-temperature reactions should be conducted behind a blast shield.
Materials:
-
This compound (1 equiv.)
-
Aryl Bromide (1.2 - 1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine [PPh₃] or other suitable phosphine ligand (4-10 mol%)
-
Potassium Carbonate [K₂CO₃], anhydrous (2-3 equiv.)
-
Anhydrous 1,4-Dioxane or N,N-Dimethylacetamide (DMA)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 120-140 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under an inert atmosphere).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the C4-arylated product.
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Ben Romdhane, R., et al. (2020). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. Chemistry – An Asian Journal, 15(21), 3563-3567. Available at: [Link]
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Sándor, Z., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 22(17), 9167. Available at: [Link]
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Novikov, M. S., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. Available at: [Link]
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Khlebnikov, A. F., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Archives. Available at: [Link]
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Gelin, S., & Gelin, R. (1978). Synthesis of Some Ethyl 3-Substituted-5-(1-hydroxyalkyl)-isoxazole-4-carboxylates from 4-Ethoxycarbonyl-3(2H)-furanones. Journal of Heterocyclic Chemistry, 15(5), 813-815. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-Some-Ethyl-3-Substituted-5-(1-from-Gelin-Gelin/72223c6f059e9f1a2603f90823c104e176378e1c]([Link]
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Sándor, Z., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 22(17), 9167. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 5-ethylisoxazole-3-carboxylate and its Methyl Ester Analogs
In the landscape of modern medicinal chemistry and drug development, isoxazole-containing compounds are prized for their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Ethyl 5-ethylisoxazole-3-carboxylate and its corresponding methyl ester are key intermediates in the synthesis of more complex, biologically active molecules. The choice between an ethyl and a methyl ester in a synthetic route can have significant implications for reaction efficiency, yield, and purification. This guide provides an in-depth comparison of the reactivity of this compound with its methyl ester counterpart, supported by established chemical principles and experimental insights.
Molecular Structure and Electronic Profile
The isoxazole ring is an electron-rich five-membered heterocycle containing both nitrogen and oxygen atoms.[4] This arrangement results in a unique electronic distribution that influences the reactivity of its substituents. The N-O bond within the isoxazole ring is relatively weak, making the ring susceptible to cleavage under certain reductive or photochemical conditions.[4] The ester group at the 3-position is conjugated with the isoxazole ring, which affects the electrophilicity of the carbonyl carbon.
The primary difference between this compound and its methyl analog lies in the alkyl group of the ester. The ethyl group is larger and slightly more electron-donating than the methyl group.[5] These seemingly minor differences in size (steric effects) and electronic properties can lead to notable variations in reactivity.[6][7][8]
Comparative Reactivity in Key Transformations
Hydrolysis (Saponification)
The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation in the synthesis of many isoxazole-based compounds.[1][9] This reaction is typically carried out under basic conditions (saponification) using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[9][10][11]
General Reaction: Isoxazole-COOR + OH⁻ → Isoxazole-COO⁻ + ROH
Reactivity Comparison:
| Feature | Mthis compound | This compound | Rationale |
| Reaction Rate | Generally faster | Generally slower | The smaller methyl group presents less steric hindrance to the incoming nucleophile (hydroxide ion) at the carbonyl carbon.[6][7] |
| Reaction Conditions | Milder conditions may be sufficient | May require slightly more forcing conditions (e.g., higher temperature, longer reaction time) | To overcome the increased steric bulk of the ethyl group. |
| Yield | Typically high | Typically high, but may be slightly lower due to incomplete reaction or side reactions under harsher conditions. | Both are generally efficient reactions. |
Experimental Insight: While both esters can be hydrolyzed effectively, the choice may depend on the presence of other sensitive functional groups in the molecule. The milder conditions required for the methyl ester hydrolysis could be advantageous in complex syntheses.
Experimental Protocol: Hydrolysis of an Isoxazole Ester
-
Dissolution: Dissolve the isoxazole ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) (1.5-2.0 equivalents) to the reaction mixture.
-
Heating: Stir the mixture at room temperature or gently heat to 40-60°C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Acidification: Once the starting material is consumed, cool the reaction mixture to 0°C and acidify with a dilute acid (e.g., 1N HCl or 10% citric acid solution) to a pH of 2-3 to precipitate the carboxylic acid.[10]
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Aminolysis
The reaction of isoxazole esters with amines to form amides (aminolysis) is a critical step in the synthesis of many pharmaceutical candidates.[12] This reaction proceeds via a nucleophilic acyl substitution mechanism.[13]
General Reaction: Isoxazole-COOR + R'NH₂ → Isoxazole-CONHR' + ROH
Reactivity Comparison:
| Feature | Mthis compound | This compound | Rationale |
| Reaction Rate | Generally faster | Generally slower | The less sterically hindered carbonyl carbon of the methyl ester is more accessible to the amine nucleophile.[6][7] |
| Leaving Group | Methoxide (CH₃O⁻) | Ethoxide (C₂H₅O⁻) | Both are poor leaving groups, making aminolysis of esters generally less efficient than with more reactive acylating agents like acyl chlorides.[13] |
| Yield | Can be higher under milder conditions | May require elevated temperatures or longer reaction times to achieve comparable yields. | The efficiency is highly dependent on the nucleophilicity of the amine. |
Experimental Insight: For less reactive amines, converting the carboxylic acid (obtained from hydrolysis) to an acyl chloride followed by reaction with the amine is often a more efficient route to the amide.[12] However, for direct aminolysis, the methyl ester would be the preferred substrate, especially when trying to avoid high temperatures that could lead to degradation.
Reduction
The reduction of the ester functionality to a primary alcohol provides another important synthetic handle. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
General Reaction: Isoxazole-COOR + [H] → Isoxazole-CH₂OH + ROH
Reactivity Comparison:
| Feature | Mthis compound | This compound | Rationale |
| Reagent Stoichiometry | Similar | Similar | Both esters will require a sufficient excess of the reducing agent. |
| Side Reactions | Potential for isoxazole ring reduction | Potential for isoxazole ring reduction | The N-O bond of the isoxazole ring can be cleaved by strong reducing agents, leading to the formation of β-amino ketones or other byproducts.[14][15][16] Careful control of reaction temperature and stoichiometry is crucial. |
| Work-up | Standard quenching procedures | Standard quenching procedures | No significant difference is expected in the work-up procedure. |
Experimental Insight: The choice between the ethyl and methyl ester is less critical for this reaction as the high reactivity of LiAlH₄ will likely overcome the minor steric and electronic differences. The primary concern is the chemoselectivity of the reduction, and reaction conditions should be optimized to favor reduction of the ester over the isoxazole ring.
Visualization of Key Concepts
Experimental Workflow
Caption: General synthetic pathways from isoxazole esters.
Hydrolysis Mechanism: Steric Effects
Caption: Steric hindrance in ester hydrolysis.
Conclusion and Recommendations
The choice between this compound and its methyl ester analog is a nuanced decision that should be guided by the specific requirements of the synthetic step.
-
For reactions sensitive to steric hindrance, such as hydrolysis and aminolysis, the methyl ester is generally the more reactive and preferred substrate. It allows for milder reaction conditions, which can be crucial for the stability of complex molecules.
-
In reactions where a highly reactive reagent is used, such as reduction with LiAlH₄, the difference in reactivity between the two esters is often negligible. In such cases, the choice may be based on other factors like the cost and availability of the starting materials.
-
The ethyl group, being slightly more lipophilic than the methyl group, may offer solubility advantages in certain solvent systems. This could be a consideration during reaction setup and work-up.
Ultimately, for researchers and drug development professionals, understanding these subtle differences in reactivity is key to optimizing synthetic routes, improving yields, and accelerating the development of novel isoxazole-based therapeutics.
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A Comparative Guide to the Biological Activity of Alkyl Isoxazoles: A Focus on Ethyl 5-ethylisoxazole-3-carboxylate
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties—including aromaticity, the ability to engage in hydrogen bonding, and a metabolically susceptible N-O bond that can be cleaved under specific physiological conditions—make it a versatile core for developing novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
This guide provides a comparative analysis of the biological activity of alkyl-substituted isoxazoles, with a specific focus on elucidating the potential bioactivity of Ethyl 5-ethylisoxazole-3-carboxylate. While direct experimental data on this specific molecule is not extensively published, we can infer its likely performance by examining robust structure-activity relationship (SAR) studies on analogous compounds. We will delve into key biological activities, present comparative experimental data, and provide detailed protocols for assessing performance, offering researchers a comprehensive resource for their own investigations.
Structure-Activity Relationship (SAR) Analysis: The Influence of Alkyl and Ester Moieties
The biological activity of an isoxazole derivative is profoundly influenced by the nature and position of its substituents. For our focus molecule, this compound, the key substituents are the C5-ethyl group and the C3-ethyl carboxylate group.
Key SAR Insights for the Isoxazole Core
The diagram below illustrates the key positions on the isoxazole ring and summarizes general SAR trends observed across various studies.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cells (e.g., U251-MG glioblastoma cells) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA, perform a cell count using a hemocytometer, and adjust the cell density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and other test compounds in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and 0.5% DMSO as a vehicle control (100% viability) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
-
MTT Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
After incubation, carefully add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Return the plate to the incubator for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the supernatant from each well without disturbing the formazan crystals.
-
Add 150 µL of pure DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Outlook
While direct biological data for this compound remains to be published, a comprehensive analysis of structure-activity relationships within the broader class of alkyl isoxazoles provides a strong foundation for predicting its potential. The presence of a C5-ethyl group and a C3-ethyl ester suggests that the molecule is a promising candidate for evaluation across several therapeutic areas, particularly in anticancer and antimicrobial applications. The ethyl groups may contribute to favorable lipophilicity and membrane transport, while the ester moiety can serve as a critical point of interaction with biological targets.
The true potential of this compound can only be unlocked through direct empirical investigation. Researchers are encouraged to synthesize this compound and evaluate its activity using the robust protocols outlined in this guide. Such studies will not only clarify the specific biological profile of this molecule but also contribute valuable data to the broader understanding of isoxazole structure-activity relationships, paving the way for the next generation of isoxazole-based therapeutics.
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Al-Sufi, E., Al-Salahi, R., Al-Omar, M., & Marzouk, M. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 27(23), 8206. Available at: [Link]
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Fioranelli, S., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 15(6), 9680-9688. Available at: [Link]
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Kumar, R., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(03), 960–976. Available at: [Link]
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Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Applied Pharmaceutical Science, 14(10), 001-014. Available at: [Link]
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Sharma, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]
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Sahu, S. K., et al. (2012). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 11(1), 47-53. Available at: [Link]
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Das, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. Available at: [Link]
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Hawash, M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30141–30155. Available at: [Link]
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Hawash, M., et al. (2022). (PDF) Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ResearchGate. Available at: [Link]
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van der Loop, F. T. H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(13), 9238–9258. Available at: [Link]
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Singh, S., et al. (2023). Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. ResearchGate. Available at: [Link]
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-
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A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 5-ethylisoxazole-3-carboxylate from its Precursors
For professionals in drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's identity is paramount. The synthesis of heterocyclic compounds, such as Ethyl 5-ethylisoxazole-3-carboxylate, a valuable scaffold in medicinal chemistry, requires rigorous analytical oversight to monitor the reaction's progress and verify the purity of the final product. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its common precursors, Ethyl 3-oxopentanoate and Hydroxylamine, offering field-proven insights into their analysis by NMR, IR, and Mass Spectrometry.
The core of this analysis rests on understanding the profound structural transformation that occurs during the cyclization reaction. We begin with two acyclic precursors—a β-ketoester and hydroxylamine—and forge a new, stable aromatic isoxazole ring. Each spectroscopic technique offers a unique window into this transformation, revealing the disappearance of precursor functionalities and the emergence of the characteristic signals of our target molecule.
The Synthetic Pathway: From Precursors to Product
The synthesis is a classic example of heterocycle formation via condensation and cyclization. Ethyl 3-oxopentanoate, a β-ketoester, reacts with hydroxylamine (typically used as hydroxylamine hydrochloride for stability) in a reaction that culminates in the formation of the isoxazole ring. The causality is direct: the nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbons of the β-ketoester, leading to an intermediate oxime which subsequently cyclizes and dehydrates to yield the aromatic isoxazole.
Caption: Synthetic route from precursors to the target isoxazole.
¹H NMR Spectroscopy: A Tale of Disappearing Protons
Proton NMR is arguably the most powerful tool for monitoring this reaction. The key is to track the disappearance of the active methylene protons of the β-ketoester and the appearance of the unique aromatic proton on the isoxazole ring.
Ethyl 3-oxopentanoate: This precursor exists in a keto-enol tautomeric equilibrium. This results in a complex spectrum showing signals for both forms. The most revealing signals are:
-
Active Methylene Protons (-CH₂-): In the keto form, these protons are adjacent to two carbonyl groups and appear as a singlet around δ 3.4-3.5 ppm .
-
Enolic Proton (=CH-): In the enol form, this vinyl proton gives a signal around δ 5.0-5.1 ppm .
-
Enolic Hydroxyl (-OH): A very broad signal, often far downfield (δ 12.0-12.5 ppm ), which disappears upon D₂O exchange.
This compound (Product): The formation of the aromatic ring creates a much cleaner and more defined spectrum.
-
Isoxazole Ring Proton (-CH=): The most telling signal is the appearance of a sharp singlet around δ 6.5-6.8 ppm . This proton is unique to the product and its integration (1H) is a key marker of successful synthesis.
-
Disappearance of Precursor Signals: Critically, the signals for the active methylene and enolic protons of Ethyl 3-oxopentanoate are completely absent in the pure product.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Functional Group | Precursor: Ethyl 3-oxopentanoate | Product: this compound | Rationale for Change |
| Isoxazole C4-H | N/A | ~6.7 (s, 1H) | Formation of the new aromatic isoxazole ring. |
| Keto -COCH₂CO- | ~3.4 (s, 2H) | N/A | Methylene group is consumed during cyclization. |
| Enol =CH- | ~5.0 (s, 1H) | N/A | Enol form is consumed during cyclization. |
| Ester -OCH₂CH₃ | ~4.2 (q, 2H) | ~4.4 (q, 2H) | Minor downfield shift due to proximity to the aromatic ring. |
| Ester -OCH₂CH₃ | ~1.3 (t, 3H) | ~1.4 (t, 3H) | Minimal change in the local electronic environment. |
| Ethyl C5-CH₂CH₃ | ~2.5 (q, 2H) | ~2.9 (q, 2H) | Downfield shift upon attachment to the isoxazole ring. |
| Ethyl C5-CH₂CH₃ | ~1.1 (t, 3H) | ~1.3 (t, 3H) | Minor shift. |
¹³C NMR Spectroscopy: Tracking Carbon Skeleton Rearrangement
Carbon NMR provides complementary evidence for the successful synthesis by mapping the changes in the carbon framework. The disappearance of the ketone carbonyl and the appearance of new aromatic carbon signals are definitive indicators.
Ethyl 3-oxopentanoate: The spectrum is characterized by two distinct carbonyl signals.
-
Ketone Carbonyl (C=O): A prominent signal far downfield, typically around δ 200-205 ppm .
-
Ester Carbonyl (C=O): A signal around δ 170-172 ppm .
-
Active Methylene Carbon (-CH₂-): A signal around δ 50 ppm .
This compound (Product): The product spectrum reflects the aromatic nature of the isoxazole ring.
-
Disappearance of Ketone Signal: The complete absence of the signal at ~202 ppm is a primary confirmation that the precursor has been consumed.
-
Isoxazole Ring Carbons: Three new signals appear for the isoxazole ring carbons. C3 and C5, being attached to heteroatoms, are significantly downfield (δ ~158-175 ppm ), while C4 appears more upfield (δ ~105-110 ppm ).
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | Precursor: Ethyl 3-oxopentanoate | Product: this compound | Rationale for Change |
| Ketone C=O | ~202 | N/A | Carbonyl is incorporated into the isoxazole ring. |
| Isoxazole C5 | N/A | ~174 | Formation of the C=N-O moiety. |
| Ester C=O | ~171 | ~160 | Upfield shift due to conjugation with the aromatic ring. |
| Isoxazole C3 | N/A | ~158 | Formation of the O-C=N moiety. |
| Isoxazole C4 | N/A | ~107 | Appearance of a new aromatic CH carbon. |
| Active -CH₂- | ~50 | N/A | Methylene carbon is incorporated into the ring (C4). |
IR Spectroscopy: Monitoring Functional Group Transformation
Infrared spectroscopy is a rapid and effective method for tracking the key functional group interconversions that define this reaction.
Hydroxylamine Hydrochloride: Characterized by strong, broad absorptions for O-H and N-H stretches , typically in the 3200-2600 cm⁻¹ region.
Ethyl 3-oxopentanoate: The most prominent feature is the presence of two carbonyl stretching bands due to the keto-ester functionality.
-
C=O Stretch (Ketone): A strong absorption around 1740-1750 cm⁻¹ .
-
C=O Stretch (Ester): A strong absorption around 1715-1725 cm⁻¹ .
This compound (Product): The IR spectrum of the product is markedly different.
-
Disappearance of Broad O-H/N-H: The broad hydroxylamine stretches are absent.
-
Consolidated C=O Stretch: The two distinct carbonyl bands of the precursor collapse into a single, strong ester carbonyl stretch, typically around 1720-1730 cm⁻¹ .
-
Appearance of Ring Vibrations: New, characteristic absorptions for the isoxazole ring appear, including C=N stretching (~1600-1620 cm⁻¹) and N-O stretching (~1420-1450 cm⁻¹) .
Table 3: Key Comparative IR Frequencies (cm⁻¹)
| Vibrational Mode | Precursors | Product | Rationale for Change |
| O-H / N-H Stretch | 3200-2600 (broad, strong) | Absent | Consumption of hydroxylamine. |
| C=O Stretch (Ketone) | ~1745 (strong) | Absent | Ketone is converted into the isoxazole ring. |
| C=O Stretch (Ester) | ~1720 (strong) | ~1725 (strong) | Remains, but electronic environment is altered. |
| C=N Stretch | Absent | ~1615 (medium) | Formation of the isoxazole ring. |
| N-O Stretch | Absent | ~1430 (medium) | Formation of the isoxazole ring. |
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the definitive confirmation of the product's molecular formula by measuring its molecular weight.
-
Ethyl 3-oxopentanoate (C₇H₁₂O₃): Molecular Weight = 144.17 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 144.
-
This compound (C₈H₁₁NO₃): Molecular Weight = 169.18 g/mol . The successful synthesis is unequivocally confirmed by the appearance of a molecular ion peak (M⁺) at m/z 169. This mass increase of 25 units corresponds to the incorporation of a nitrogen atom and the loss of a water molecule (H₂O) and two hydrogen atoms from the precursors during the cyclization.
Experimental Protocols
Trustworthy data is built upon robust and repeatable experimental design. The following protocols provide a self-validating framework for synthesis and analysis.
Protocol 1: Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve Ethyl 3-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Base: Add a base, such as sodium ethoxide or sodium hydroxide (1.1 eq), to the solution and stir for 10-15 minutes at room temperature to form the enolate.
-
Hydroxylamine Addition: Add a solution of Hydroxylamine hydrochloride (1.1 eq) in water or ethanol dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve ~10-20 mg of the purified product or precursor in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).[1]
-
IR Spectroscopy: For liquid samples (precursor), a thin film can be analyzed between two NaCl or KBr plates. For solid products, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[2]
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using an instrument equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Caption: Workflow for synthesis, purification, and analysis.
Conclusion
The transition from Ethyl 3-oxopentanoate and Hydroxylamine to this compound is characterized by a cascade of spectroscopic changes. By systematically tracking the disappearance of the precursor's active methylene and ketone signals in NMR and IR, and confirming the appearance of the isoxazole's unique aromatic proton and ring vibration signals, researchers can confidently validate the reaction's success. Mass spectrometry provides the final, unambiguous confirmation of the product's molecular weight. This multi-faceted analytical approach ensures the scientific integrity of the synthesis and provides the robust data required for further research and development.
References
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- Ethyl isoxazole-3-carboxylate. (n.d.). Chem-Impex.
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- Hydroxylamine as an oxygen nucleophile. (n.d.). Royal Society of Chemistry. Retrieved from a publication discussing hydroxylamine reactivity and analysis.
- Ethyl 3-acetyl-4-oxopentanoate. (n.d.). PubChem, National Center for Biotechnology Information.
- Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. (n.d.). SpectraBase.
- Ethyl 5-methylisoxazole-3-carboxylate. (n.d.). Sigma-Aldrich.
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- Supporting Information for a Wiley-VCH publication. (2007). Provides general procedures for NMR and IR spectroscopy.
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- Krishnan, R. S., & Balasubramanian, K. (1964). Raman spectrum of hydroxylamine hydrochloride. Indian Academy of Sciences.
- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (n.d.). ResearchGate. Provides context on isoxazole synthesis.
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- ethyl coumarin-3-carboxylate(1846-76-0)ir1. (n.d.). ChemicalBook.
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- ethyl salicylate(118-61-6) IR Spectrum. (n.d.). ChemicalBook.
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A Comparative Guide to Assessing the Drug-Likeness of Ethyl 5-Ethylisoxazole-3-Carboxylate Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is paramount to de-risk and accelerate the development of new therapeutics. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the drug-likeness of Ethyl 5-ethylisoxazole-3-carboxylate and its derivatives, offering a robust framework for researchers and drug development professionals.
The Rationale for Drug-Likeness Assessment
The journey from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles.[4] Assessing drug-likeness early in the discovery pipeline allows for the prioritization of compounds with a higher probability of success in clinical trials. This proactive approach saves considerable time and resources.[4] Key parameters in this assessment include physicochemical properties that influence a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).
Foundational Principles: Lipinski's Rule of Five
A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, an empirically derived set of guidelines that predict the oral bioavailability of a compound.[5][6][7][8] According to this rule, a compound is more likely to be orally bioavailable if it adheres to the following criteria:
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (octanol-water partition coefficient): Less than 5.
-
Hydrogen Bond Donors (HBD): No more than 5.
-
Hydrogen Bond Acceptors (HBA): No more than 10.
Compounds that violate more than one of these rules may have issues with absorption or permeation.[8]
In Silico Drug-Likeness Profiling Workflow
Computational, or in silico, methods provide a rapid and cost-effective means of predicting the drug-like properties of a large number of compounds.[4][9][10] The general workflow for such an assessment is outlined below.
Caption: Workflow for in silico drug-likeness assessment.
Comparative Analysis of this compound Derivatives
To illustrate the practical application of drug-likeness assessment, we will compare the parent compound, this compound, with three hypothetical derivatives and two well-established drugs, Celecoxib (an anti-inflammatory drug containing a pyrazole ring) and Penicillin V (an antibiotic).
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound | Structure | MW ( g/mol ) | LogP | HBD | HBA | Lipinski Violations |
| This compound (Parent) | 183.19 | 1.85 | 0 | 4 | 0 | |
| Derivative 1: 5-Ethylisoxazole-3-carboxylic acid | 155.15 | 1.28 | 1 | 3 | 0 | |
| Derivative 2: N-phenyl-5-ethylisoxazole-3-carboxamide | 230.26 | 2.54 | 1 | 3 | 0 | |
| Derivative 3: 5-(2-hydroxyethyl)isoxazole-3-carboxylic acid | 171.15 | 0.65 | 2 | 4 | 0 | |
| Celecoxib (Reference Drug) | 381.37 | 3.43 | 1 | 5 | 0 | |
| Penicillin V (Reference Drug) | 350.39 | 1.62 | 2 | 6 | 0 |
Note: The physicochemical properties for the hypothetical derivatives are calculated using computational tools such as SwissADME or ChemSpider.
From the analysis in Table 1, all the this compound derivatives and the parent compound adhere to Lipinski's Rule of Five, suggesting they have a favorable profile for oral bioavailability.
ADMET Profile Comparison
Beyond Lipinski's rules, a more in-depth ADMET profile provides a clearer picture of a compound's potential.
Table 2: Predicted ADMET Properties
| Compound | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | hERG I Inhibitor | Skin Sensitization |
| Parent | High | Yes | No | No | No |
| Derivative 1 | High | No | No | No | No |
| Derivative 2 | High | Yes | Yes | No | Yes |
| Derivative 3 | High | No | No | No | No |
| Celecoxib | High | Yes | Yes | No | No |
| Penicillin V | High | No | No | No | Yes |
Note: These ADMET properties are predicted using in silico tools like pkCSM and SwissADME.[11]
The ADMET predictions reveal more nuanced differences. For instance, Derivative 2, while compliant with Lipinski's rules, is predicted to be a CYP2D6 inhibitor and a skin sensitizer, which are potential liabilities. Derivative 3, with its added hydroxyl group, shows reduced blood-brain barrier (BBB) permeability compared to the parent compound, which could be desirable for peripherally acting drugs.
Experimental Protocols for In Vitro Validation
While in silico predictions are invaluable for initial screening, experimental validation is crucial.
Protocol 1: Determination of LogP by Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Also, prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.
-
Partitioning: Add a known volume of the stock solution to a mixture of the buffered aqueous phase and n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and n-octanol phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a reaction mixture containing the test compound, HLM, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the reaction mixture at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
Conclusion and Future Directions
The in silico assessment of this compound and its derivatives indicates that this chemical scaffold holds promise for developing drug-like molecules. All the evaluated compounds exhibit favorable physicochemical properties according to Lipinski's Rule of Five. However, the more detailed ADMET predictions highlight the importance of considering properties beyond simple rules. For instance, the introduction of a phenylamide group in Derivative 2, while maintaining Lipinski compliance, may introduce potential liabilities such as CYP inhibition and skin sensitization.
This guide underscores the power of a multi-parameter approach to drug-likeness assessment. The initial computational screening provides a valuable filter to select the most promising candidates for further experimental validation. The provided protocols for LogP determination and metabolic stability serve as a starting point for the in vitro characterization of these compounds. Future work should focus on synthesizing these and other derivatives and performing comprehensive in vitro and in vivo studies to validate the in silico predictions and fully elucidate their therapeutic potential.
References
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Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]
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Lipinski's rule of five - Wikipedia. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]
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Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]
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Drug likeness and medicinal chemistry of Isoxazole derivatives calculated with SwissADME database. - ResearchGate. [Link]
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Prediction of Drug-Like Properties - CD ComputaBio. [Link]
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Computational Methods For Prediction of Drug Likeness | PDF - Scribd. [Link]
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ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]
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New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies - ResearchGate. [Link]
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Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate - MySkinRecipes. [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. [Link]
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Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - ResearchGate. [Link]
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Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC - PubMed Central. [Link]
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5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. [Link]
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In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC - PubMed Central. [Link]
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A review of isoxazole biological activity and present synthetic techniques. [Link]
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ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-Alkyl/Aryl-isoxazole-3-carboxylate Analogues as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 5-substituted-isoxazole-3-carboxylate analogues, with a focus on their potential as anticancer agents. By synthesizing data from various studies, we aim to elucidate the chemical nuances that drive cytotoxic activity and provide a framework for the rational design of novel, more potent therapeutic candidates.
The Isoxazole Core: A Privileged Scaffold in Anticancer Drug Discovery
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[3] Its derivatives have been investigated for a multitude of therapeutic applications, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[4][5] Marketed drugs like the antibacterial Sulfamethoxazole and the anticancer agent Acivicin feature this heterocyclic core, underscoring its clinical significance.[4] Our focus lies on the ethyl 5-substituted-isoxazole-3-carboxylate framework, a versatile template for generating libraries of compounds with diverse pharmacological profiles.
General Synthetic Strategies
The construction of the ethyl 5-substituted-isoxazole-3-carboxylate core is adaptable, allowing for the introduction of a wide variety of substituents at the 5-position. A common and effective method involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2] This approach provides a high degree of regioselectivity and is amenable to various starting materials.
Below is a generalized workflow for the synthesis of these analogues.
Caption: Generalized synthetic workflow for Ethyl 5-substituted-isoxazole-3-carboxylates.
A detailed, step-by-step experimental protocol for a representative synthesis is provided in the "Experimental Protocols" section of this guide.
Structure-Activity Relationship (SAR) Analysis
For the purpose of this guide, we will analyze data from studies on 5-substituted-isoxazole-4-carboxamides, which share a common isoxazole core and provide valuable insights into the influence of the 5-position substituent.
Table 1: Comparative Cytotoxicity of 5-Methyl-3-phenylisoxazole-4-carboxamide Analogues
| Compound | R Group (at 5-position of a related scaffold) | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Phenyl | Colo205 (Colon) | 9.18 | [4] |
| HepG2 (Liver) | 7.55 | [4] | ||
| B16F1 (Melanoma) | 42.93 | [4] | ||
| 2e | 4-Fluorophenyl | B16F1 (Melanoma) | 0.079 | [4] |
| Doxorubicin | (Reference Drug) | B16F1 (Melanoma) | 0.056 | [4] |
| 2d | 3,4-Dimethoxyphenyl | Hep3B (Liver) | ~23 | [5] |
| HeLa (Cervical) | 18.62 | [5] | ||
| 2e (related series) | 2,4-Dichlorophenyl | Hep3B (Liver) | ~23 | [5] |
Note: The presented data is a synthesis from multiple sources to illustrate SAR principles. Direct comparison of absolute IC50 values across different studies and cell lines should be made with caution.
Key SAR Insights:
-
Aromatic Substituents at the 5-Position: The presence of an aromatic ring at the 5-position of the isoxazole core is a common feature in many active compounds. This moiety can engage in π-π stacking and hydrophobic interactions within the target protein's binding pocket.
-
Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens, on the phenyl ring at the 5-position can significantly enhance anticancer activity. For instance, compound 2e with a 4-fluorophenyl group showed remarkably potent activity against the B16F1 melanoma cell line, with an IC50 value of 0.079 µM, which is comparable to the standard chemotherapeutic drug, Doxorubicin.[4] This suggests that the electronic properties of the substituent play a crucial role in modulating the compound's potency.
-
Role of Methoxy Groups: The presence of methoxy groups on the phenyl ring, as seen in compound 2d , can also contribute to potent cytotoxic effects.[5] These groups can act as hydrogen bond acceptors and influence the compound's solubility and metabolic stability.
-
Impact of the Carboxylate/Carboxamide Moiety: While our primary focus is the ethyl carboxylate at the 3-position, many potent anticancer isoxazoles feature a carboxamide linkage at the 4-position.[4][5] This amide bond can form critical hydrogen bonds with amino acid residues in the active site of target enzymes, such as kinases. The ethyl ester in our core structure serves as a valuable synthetic handle and may also contribute to the molecule's pharmacokinetic properties.
Potential Mechanism of Action and Signaling Pathways
Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins like protein kinases.[1][6] Several studies on related heterocyclic scaffolds have identified the Epidermal Growth Factor Receptor (EGFR) kinase as a potential target.[7] Dysregulation of the EGFR signaling pathway is a common driver of cell proliferation and survival in many cancers.
The diagram below illustrates a simplified EGFR signaling pathway and the hypothetical point of inhibition by an isoxazole-based kinase inhibitor.
Caption: Hypothetical inhibition of the EGFR signaling pathway by an isoxazole analogue.
By competitively binding to the ATP-binding site of the EGFR kinase domain, the isoxazole analogue can block the downstream signaling cascade, ultimately leading to a reduction in cancer cell proliferation and survival.[8]
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential.
A. Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (A Representative Analogue)
This protocol is a representative example for the synthesis of the isoxazole core structure.
-
Step 1: Preparation of the Aldoxime. To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Step 2: Oxidative Chlorination. Cool the reaction mixture to 0°C and bubble chlorine gas through the solution, or add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir for 1-2 hours at 0°C to form the corresponding hydroximoyl chloride.
-
Step 3: 1,3-Dipolar Cycloaddition. In a separate flask, dissolve ethyl propiolate (1.2 eq) in an appropriate solvent like dichloromethane. Add triethylamine (2.0 eq) to this solution. Slowly add the previously prepared hydroximoyl chloride solution at 0°C.
-
Step 4: Reaction and Workup. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. After completion, wash the reaction mixture with water and brine.
-
Step 5: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.
B. In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[9]
-
Cell Seeding. Seed cancer cells (e.g., B16F1, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment. Prepare serial dilutions of the synthesized isoxazole analogues in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation. Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Directions
The ethyl 5-substituted-isoxazole-3-carboxylate scaffold represents a promising starting point for the development of novel anticancer agents. The SAR insights gathered from related series highlight the critical role of substituents at the 5-position, with halogenated aryl groups showing particularly high potency. The synthetic accessibility of this scaffold allows for extensive modification and optimization of the lead compounds.
Future research should focus on a systematic exploration of a diverse range of alkyl and aryl substituents at the 5-position to build a more comprehensive SAR profile for this specific chemical class. Furthermore, detailed mechanistic studies, including enzyme inhibition assays against specific kinases and analysis of downstream signaling effects, will be crucial for identifying the precise molecular targets and validating the mechanism of action. The combination of rational design, guided by the SAR principles outlined in this guide, and robust biological evaluation will pave the way for the discovery of new isoxazole-based therapeutics with improved efficacy and selectivity for the treatment of cancer.
References
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Hawash, M., Gencel, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 49. Available at: [Link]
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Al-Ostath, A., Eid, E. E. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6653383. Available at: [Link]
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Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]
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Fouad, M. A., et al. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. Medicinal Chemistry Research, 24(9), 3645-3656. Available at: [Link]
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Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 221-230. Available at: [Link]
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Khan, I., & Ibrar, A. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 28(7), 853-884. Available at: [Link]
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Jayashree, B.S., et al. (2011). Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. Journal of Advanced Pharmaceutical Technology & Research, 4(2). Available at: [Link]
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Del Grosso, E., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]
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Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
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Maiuolo, L., et al. (2022). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. Available at: [Link]
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Zhu, Y., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
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Kaur, H., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(1), 1-25. Available at: [Link]
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ChEMBL (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. EMBL-EBI. Available at: [Link]
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Raghu, M. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. RSC Advances, 13(45), 31631-31646. Available at: [Link]
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Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578. Available at: [Link]
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Abdelgawad, M. A., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 1-18. Available at: [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Isoxazole-Containing Haptens
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules—or haptens—such as isoxazole-containing drugs, understanding and characterizing antibody cross-reactivity is not just a quality control step; it is the foundation of a reliable assay. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1][2][3] Consequently, the ability to generate and validate antibodies that specifically recognize an isoxazole-based target without binding to related metabolites or structurally similar drugs is critical for pharmacokinetics, therapeutic drug monitoring, and diagnostic applications.
This guide provides an in-depth comparison of antibody performance against isoxazole-containing haptens. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the methodologies described are inherently self-validating. By grounding our discussion in established principles and supporting data, we aim to equip you with the expertise to navigate the complexities of antibody development and validation for these important small molecules.
The Immunological Challenge: From Hapten to Immune Response
Small molecules like isoxazole derivatives are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5] This process, known as haptenation, creates a hapten-carrier conjugate that the immune system can recognize.
The design of the hapten and the nature of the linker arm used for conjugation are the most critical factors influencing the specificity of the resulting antibodies.[6] The antibody's binding site, or paratope, will be raised against the most exposed and rigid parts of the hapten.[7] Therefore, the point of attachment to the carrier protein should be distal to the key functional groups you want the antibody to recognize. Any part of the hapten that is obscured by the linker or the carrier protein will not be a primary epitope.
Furthermore, the conjugation chemistry itself, often involving crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can inadvertently create "neoepitopes." These are novel antigenic structures, such as amide bonds, that can induce a strong, yet irrelevant, immune response, leading to a low yield of hapten-specific antibodies.[8] Careful control of the conjugation reaction is therefore essential to favor the generation of antibodies against the hapten itself.[8]
Comparative Analysis: Specificity and Cross-Reactivity
The ultimate test of an anti-hapten antibody is its ability to distinguish between the target molecule and structurally similar compounds. Cross-reactivity is not inherently negative; a "broad-spectrum" antibody might be desirable for detecting a whole class of related compounds. However, for specific quantification of a single drug, high specificity is required.
Let's consider a hypothetical case study. We have generated a polyclonal antibody against Hapten A , a derivative of the isoxazole-containing drug sulfamethoxazole, where the linker is attached to the aniline amine group, maximally exposing the isoxazole and sulfonamide moieties. We then test its reactivity against several related compounds.
Table 1: Cross-Reactivity Profile Determined by Competitive ELISA
| Compound Tested | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| Hapten A (Sulfamethoxazole) | 5-methyl-3-isoxazolyl amine exposed | 15.2 | 100% |
| Analog 1 (Sulfisoxazole) | Dimethyl-isoxazole ring | 45.8 | 33.2% |
| Analog 2 (N-acetyl-SMX) | Acetylated aniline amine | 250.5 | 6.1% |
| Analog 3 (4-Hydroxyphenyl SMX) | Phenyl ring modification | > 1000 | < 1.5% |
| Analog 4 (Trimethoprim) | Structurally unrelated drug | > 5000 | < 0.3% |
*Cross-Reactivity (%) = (IC50 of Hapten A / IC50 of Analog) x 100
Analysis of Results:
-
High Specificity for the Core Structure: The antibody shows the highest affinity for the immunizing hapten, Sulfamethoxazole (SMX).
-
Impact of Isoxazole Ring Substitution: The antibody cross-reacts significantly with Sulfisoxazole (33.2%). This is expected, as the core isoxazole structure is similar, differing only by the position of methyl groups. This demonstrates that the antibody recognizes the 5-methylisoxazole ring but can tolerate minor changes.
-
Impact of Modifications Near the Linker: The low cross-reactivity with N-acetyl-SMX (6.1%) indicates that the region used for conjugation (the aniline amine) is a critical part of the epitope. The antibody paratope likely makes contact with this region, and its modification significantly reduces binding affinity.
-
High Specificity Against Distal Modifications: The negligible cross-reactivity with the phenyl-modified analog and the unrelated drug Trimethoprim confirms the antibody's specificity for the hapten structure.
This data, generated through a robust competitive ELISA, provides a clear, quantitative picture of the antibody's binding profile, making it suitable for the specific detection of Sulfamethoxazole.
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of cross-reactivity relies on well-designed and meticulously executed immunoassays. The two gold-standard techniques are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is the preferred format for detecting small molecules like haptens.[9] In this assay, the free hapten in the sample competes with a labeled hapten (usually conjugated to an enzyme) for a limited number of antibody binding sites. A higher concentration of hapten in the sample results in a lower signal, creating an inverse relationship.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding polystyrene plate with 100 µL/well of a hapten-protein conjugate (e.g., Hapten A-BSA) at 1-2 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Rationale: This immobilizes the hapten on the solid phase, allowing for easy separation of bound and unbound reagents. Using a different carrier protein for coating (e.g., BSA) than for immunization (e.g., KLH) is crucial to prevent the detection of anti-carrier antibodies.
-
-
Washing: Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Rationale: This removes any unbound coating antigen.
-
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 2 hours at room temperature.
-
Rationale: This blocks any remaining non-specific binding sites on the plate surface, reducing background noise.
-
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: Add 50 µL/well of standard or sample (containing the free hapten/analogs). Immediately add 50 µL/well of the primary antibody (raised against Hapten A-KLH) diluted in Assay Buffer (e.g., 1% BSA in PBST) to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Rationale: This is the critical competition step. The antibody will bind to either the immobilized hapten on the plate or the free hapten in the solution. The optimal antibody dilution must be determined empirically to be in the linear range of the standard curve.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL/well of a secondary antibody conjugated to an enzyme (e.g., Goat anti-Rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at room temperature.
-
Rationale: The enzyme-conjugated secondary antibody binds to the primary antibody that has been captured by the plate-bound hapten, providing a means of signal generation.
-
-
Washing: Wash the plate 5 times with Wash Buffer. The final wash is critical to reduce background.
-
Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
-
Rationale: The HRP enzyme catalyzes the conversion of TMB into a blue-colored product.
-
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance at 450 nm on a microplate reader immediately.
-
Data Analysis: Plot a standard curve of absorbance vs. log concentration for the target hapten. Determine the IC50 value (the concentration that inhibits 50% of the maximum signal). Calculate the cross-reactivity of each analog relative to the target hapten.
Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful, label-free technology that provides real-time quantitative data on biomolecular interactions.[10] It measures the association (kₐ) and dissociation (kₑ) rates of binding, from which the equilibrium dissociation constant (K₋), a direct measure of affinity, can be calculated (K₋ = kₑ/kₐ).[10][11]
Step-by-Step Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the anti-isoxazole antibody onto the chip surface via amine coupling to a target level (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
Rationale: This creates a stable, reusable surface with the antibody covalently attached. A reference flow cell should be prepared in parallel (activated and deactivated without antibody) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection (Kinetics Analysis):
-
Prepare a dilution series of the primary isoxazole hapten and each analog in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1x to 10x the expected K₋.
-
Inject each concentration over the antibody and reference surfaces for a set association time, followed by a dissociation phase where only running buffer flows over the chip.
-
Rationale: Monitoring the change in the refractive index (measured in Response Units, RU) over time generates a sensorgram, which visualizes the binding kinetics.[12]
-
-
Surface Regeneration:
-
After each binding cycle, inject a small pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte without denaturing the immobilized antibody.
-
Rationale: This allows for multiple binding cycles on the same surface, ensuring consistency and high throughput.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to obtain corrected sensorgrams.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This will yield the kinetic parameters kₐ, kₑ, and the affinity constant K₋ for each hapten-antibody interaction.
-
Table 2: Comparative Affinity Data from SPR Analysis
| Compound Tested | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Affinity (K₋) (M) |
| Hapten A (Sulfamethoxazole) | 1.5 x 10⁵ | 2.2 x 10⁻³ | 1.47 x 10⁻⁸ (14.7 nM) |
| Analog 1 (Sulfisoxazole) | 1.1 x 10⁵ | 5.0 x 10⁻³ | 4.55 x 10⁻⁸ (45.5 nM) |
| Analog 2 (N-acetyl-SMX) | 3.2 x 10⁴ | 8.1 x 10⁻³ | 2.53 x 10⁻⁷ (253 nM) |
SPR vs. ELISA:
-
ELISA is a robust, high-throughput endpoint assay that is excellent for screening and routine QC. It provides a relative measure of affinity (IC50).
-
SPR provides detailed kinetic information (on/off rates) and a true measure of affinity (K₋).[10][13] It is invaluable for in-depth characterization and selection of lead antibody candidates, offering deeper mechanistic insights into the binding event.[11]
Conclusion
The development of high-quality immunoassays for isoxazole-containing haptens is a multi-faceted process that hinges on a thorough understanding of antibody cross-reactivity. The specificity of an antibody is not an accident; it is engineered through rational hapten design and precise control over the immunogen synthesis process.
By employing robust validation techniques like competitive ELISA and Surface Plasmon Resonance, researchers can quantitatively define an antibody's binding profile. This allows for the confident selection of reagents that meet the stringent specificity requirements for therapeutic drug monitoring, pharmacokinetic studies, and diagnostic assay development. The principles and protocols outlined in this guide provide a framework for systematically evaluating antibody performance, ensuring the development of reliable and accurate immunoassays.
References
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- SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021). Affinité Instruments.
- Insights on the immunogenicity of antibody-drug conjug
- Immunogenicity of antibody–drug conjugates: observations across 8 molecules in 11 clinical trials. (2020). Bioanalysis Zone.
- Immunogenicity Analysis of ADCs.
- Immunogenicity Considerations for Antibody–drug Conjugates: A Focus on Neutralizing Antibody Assays. (2021). Taylor & Francis Online.
- Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018).
- Technical Guide for ELISA - Protocols. SeraCare.
- An ELISA-based approach to optimize elution conditions for obtaining hapten-specific antibodies. (2003). PubMed.
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink.
- Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (2020). MDPI.
- SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor.
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- ELISA: The Complete Guide. (2024). Antibodies.com.
- Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2005). PubMed.
- Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. (2005).
- Cross immunological reactions between three haptens of the "para" group and 4-aminoantipyrine. (1976). PubMed.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2024). RSC Publishing.
- Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a str
- Antibody Structure and Function: The Basis for Engineering Therapeutics. (2019). MDPI.
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A Senior Application Scientist's Guide to Predicting Binding Affinity: An In Silico Comparison for Ethyl 5-ethylisoxazole-3-carboxylate Derivatives
Welcome to a detailed guide on the computational prediction of protein-ligand binding affinity, tailored for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of widely-used in silico modeling techniques, using Ethyl 5-ethylisoxazole-3-carboxylate derivatives as a case study. Our focus is not just on the "how," but the critical "why" behind each methodological choice, ensuring a robust and scientifically sound approach to computational drug discovery.
The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory and anticancer effects.[1][2] Accurately predicting how derivatives of this scaffold bind to their protein targets is crucial for accelerating the design-test-learn cycle in drug discovery. This guide will compare two fundamental yet powerful techniques: high-throughput Molecular Docking and the more rigorous Molecular Dynamics (MD) simulations coupled with MM/PBSA free energy calculations.
For our case study, we will consider the binding of this compound derivatives to Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs where isoxazole-containing inhibitors have shown promise.[3]
Part 1: The Computational Drug Discovery Workflow
At its core, predicting binding affinity in silico is a multi-step process that funnels a large number of potential compounds down to a few promising candidates for experimental validation. The general workflow involves preparing the target protein and the small molecule ligands, performing computational simulations to predict their interaction, and analyzing the results to estimate binding affinity.
Caption: General workflow for in silico binding affinity prediction.
Part 2: Method A - High-Throughput Virtual Screening with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4][5] Its primary strength lies in its speed, making it ideal for screening large libraries of compounds to identify potential "hits."
Expertise & Causality: We choose molecular docking as the first-pass method because it efficiently samples a vast chemical space. The underlying principle is "geometric and electrostatic complementarity" between the ligand and the receptor's binding site.[6] By using a scoring function to approximate the binding free energy, we can rapidly rank thousands of derivatives, prioritizing a smaller, more manageable set for further analysis or synthesis.
Comparative Overview: Molecular Docking
| Feature | Description | Advantages | Limitations |
| Principle | Lock-and-key or induced-fit model to predict binding pose and score.[7] | Extremely fast, suitable for millions of compounds. | Scoring functions are approximate; receptor is often treated as rigid.[6][8] |
| Accuracy | Good for initial ranking and hit identification. | Can distinguish binders from non-binders. | Poor correlation with absolute experimental binding affinities. |
| Cost | Computationally inexpensive (seconds to minutes per ligand). | Requires minimal hardware (standard workstation). | - |
| Common Tools | AutoDock Vina, GOLD, FlexX, SwissDock.[4][9] | Widely available, many are open-source. | Results can be tool-dependent. |
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking our isoxazole derivatives into the active site of COX-2.
Caption: Step-by-step workflow for a molecular docking experiment.
Step-by-Step Methodology:
-
Target Preparation:
-
Download the crystal structure of COX-2 (e.g., PDB ID: 5KIR) from the RCSB Protein Data Bank.[10][11]
-
Using software like AutoDock Tools, prepare the receptor by removing water molecules, adding polar hydrogens, and assigning Kollman charges. This ensures the protein is in a chemically correct state for docking.[12]
-
Save the prepared receptor in the required PDBQT format.[13]
-
-
Ligand Preparation:
-
Draw the this compound scaffold and generate derivatives.
-
Convert these 2D structures to 3D using a program like Avogadro.[14]
-
Assign Gasteiger charges and define rotatable bonds to allow for conformational flexibility during docking. Save in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D box centered on the active site of the protein. The coordinates can be determined from a co-crystallized ligand if available.[9][13]
-
The size of the box should be large enough to accommodate the ligands and allow them to rotate freely.
-
-
Running AutoDock Vina:
-
Results Analysis:
-
The log.txt file will contain the predicted binding affinities (in kcal/mol) for the top poses.[12]
-
The output.pdbqt file contains the 3D coordinates of the docked poses, which can be visualized in software like PyMOL to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Illustrative Data: Docking Results
The following table presents hypothetical docking scores for a small set of derivatives, ranked by their predicted affinity. This data illustrates how docking can prioritize compounds.
| Compound ID | R-Group Modification | Vina Score (kcal/mol) | Predicted Rank |
| ISO-001 | (Parent) -ethyl | -7.8 | 4 |
| ISO-002 | -phenyl | -9.2 | 1 |
| ISO-003 | -chlorophenyl | -8.9 | 2 |
| ISO-004 | -methyl | -7.5 | 5 |
| ISO-005 | -isopropyl | -8.5 | 3 |
Part 3: Method B - Enhancing Accuracy with Molecular Dynamics and MM/PBSA
While docking provides a static snapshot, protein-ligand interactions are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a more realistic view of the binding process.[16][17] When combined with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), we can calculate binding free energies with higher accuracy.[18][19]
Expertise & Causality: We employ MD simulations and MM/PBSA for a select group of high-ranking candidates from our docking screen. This approach is computationally expensive but necessary for refining our predictions. MD allows the protein and ligand to mutually adapt (induced fit), and MM/PBSA provides a more robust, physics-based estimation of binding free energy by accounting for solvation effects.[8][20] This self-validating system helps confirm if the promising poses from docking are stable over time and energetically favorable in a solvated environment.
Comparative Overview: MD + MM/PBSA
| Feature | Description | Advantages | Limitations |
| Principle | Simulates atomic motions over time using Newton's laws.[21] Calculates free energy from simulation snapshots.[22] | Explicitly models flexibility and solvent effects. | Computationally very expensive (days to weeks per system). |
| Accuracy | More accurate than docking scores. Good correlation with relative experimental affinities.[23] | Provides insights into binding stability and conformational changes. | Entropy calculations are often neglected or approximated, affecting absolute accuracy.[8] |
| Cost | Computationally intensive. | Requires high-performance computing (HPC) clusters or powerful GPUs. | - |
| Common Tools | GROMACS, AMBER, NAMD.[24][25] | Robust, well-validated, and widely used in academia and industry. | Steep learning curve; requires expertise in setup and analysis. |
Experimental Protocol: MD Simulation and MM/PBSA with GROMACS & AMBER
This protocol describes a workflow for running an MD simulation on a protein-ligand complex and subsequently calculating the binding free energy.
Caption: Workflow for MD simulation and MM/PBSA calculation.
Step-by-Step Methodology:
-
System Preparation:
-
Start with the best-docked pose of a high-ranking ligand (e.g., ISO-002) in the COX-2 active site.
-
Generate a topology for the protein using a standard force field like CHARMM36 within GROMACS.[26]
-
Generate topology and parameter files for the isoxazole ligand. This is a critical step, often requiring a server like CGenFF to obtain accurate parameters for novel small molecules.[14]
-
Combine the protein and ligand into a single complex.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration.[27]
-
-
Simulation:
-
Energy Minimization: Remove any bad contacts or steric clashes from the initial setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant volume) and NPT (constant pressure).[26]
-
Production MD: Run the simulation for a significant length of time (e.g., 100-500 ns) to sample conformational space adequately.[28]
-
-
MM/PBSA Calculation:
-
Extract snapshots (frames) from the stable portion of the production MD trajectory.
-
Use the g_mmpbsa tool (for GROMACS) or the MMPBSA.py script in AMBERTools to perform the calculation.[25][29]
-
The script calculates the binding free energy (ΔG_bind) by solving the Poisson-Boltzmann or Generalized Born equations for the complex, receptor, and ligand individually across the snapshots.[18][20]
-
Illustrative Data: Comparison of Methods
This table compares the hypothetical results from docking with the more accurate MM/PBSA calculations and fictional experimental data to demonstrate the increase in predictive power.
| Compound ID | Vina Score (kcal/mol) | ΔG_bind (MM/PBSA, kcal/mol) | Experimental pIC50 |
| ISO-002 | -9.2 | -35.8 ± 3.1 | 8.1 |
| ISO-003 | -8.9 | -32.5 ± 2.8 | 7.9 |
| ISO-005 | -8.5 | -28.1 ± 3.5 | 7.5 |
| ISO-001 | -7.8 | -21.4 ± 4.0 | 6.9 |
| ISO-004 | -7.5 | -19.5 ± 3.8 | 6.7 |
Analysis: As shown, while the ranking from docking is generally preserved, the MM/PBSA calculations provide a better quantitative discrimination between the compounds, which is expected to correlate more strongly with experimental results. The standard deviation in the MM/PBSA energy also provides an estimate of the calculation's convergence and the system's stability.
Conclusion and Recommendations
This guide has compared two essential in silico techniques for predicting the binding affinity of this compound derivatives.
-
Molecular Docking is an indispensable tool for initial, high-throughput screening. It excels at rapidly identifying potentially active compounds from a large library, making it a cost-effective starting point.
-
Molecular Dynamics with MM/PBSA offers a significant step up in accuracy. It should be used judiciously on a smaller set of promising candidates to validate docking results, understand the dynamics of binding, and achieve a more reliable ranking of ligand affinities before committing to costly chemical synthesis and in vitro testing.
By strategically combining the speed of molecular docking with the accuracy of MD-based free energy calculations, researchers can build a robust, multi-tiered computational pipeline. This approach maximizes efficiency and confidence in lead compound selection, ultimately accelerating the journey from a chemical idea to a viable drug candidate.
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Safety Operating Guide
Proper Disposal of Ethyl 5-ethylisoxazole-3-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 5-ethylisoxazole-3-carboxylate, a heterocyclic compound utilized in various research and development applications.
Hazard Profile and Immediate Safety Precautions
Based on data from similar isoxazole derivatives, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][5]
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[7]
-
Combustibility: Classified as a combustible solid or liquid.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound and its waste. The following table summarizes the required PPE for different laboratory operations.[5][8][9][10][11]
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated area or a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile). | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[8] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound.[8] |
Waste Identification and Segregation: The First Line of Defense
Proper disposal begins with accurate identification and segregation of waste streams to prevent incompatible materials from mixing, which could lead to violent reactions or the emission of flammable or poisonous gases.[12]
Waste Streams:
-
Solid Waste: Unused or expired this compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves).
-
Liquid Waste: Solutions containing this compound, reaction mixtures, and solvent rinsates.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.
Segregation Protocol:
-
Dedicated Waste Containers: Use separate, clearly labeled, and compatible waste containers for each waste stream.[13]
-
Chemical Compatibility: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases.[2]
-
Halogenated vs. Non-Halogenated Solvents: If solvents are used, segregate halogenated and non-halogenated solvent waste streams.
Step-by-Step Disposal Procedures
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste disposal service.
Figure 1: Disposal Workflow for this compound
Experimental Protocol: Waste Collection and Storage
-
Container Selection: Choose waste containers made of materials compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic waste.[12][13]
-
Labeling: Immediately label each waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its contents (e.g., "Solid Waste," "Liquid Waste in Methanol").[12] Note the date of accumulation.
-
Container Management: Keep waste containers securely closed except when adding waste.[12] Do not overfill containers; leave at least 10% headspace to allow for expansion.[13]
-
Satellite Accumulation Area (SAA): Store waste containers in a designated and properly marked SAA. This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.[12]
Disposal Methodologies: A Decision Framework
The selection of the final disposal method should be made in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company.
Figure 2: Decision Framework for Disposal Method
High-Temperature Incineration (Preferred Method)
Incineration at a licensed hazardous waste facility is the most effective and environmentally sound method for the disposal of organic compounds like this compound.[14][15]
-
Mechanism: High temperatures (typically 870-1400°C) break down the organic molecules into less hazardous components such as carbon dioxide, water, and nitrogen oxides (NOx).[15][16]
-
Considerations: The incinerator must be equipped with appropriate flue gas scrubbing technology to remove acidic gases and other pollutants, including NOx, which are formed from the combustion of nitrogen-containing compounds.[14][16][17]
Chemical Treatment (Hydrolysis)
While ester hydrolysis can be a method to break down the ester functional group, its application to this compound requires careful consideration due to the stability of the isoxazole ring.
-
Procedure: Alkaline hydrolysis, by heating with a dilute base such as sodium hydroxide, can convert the ethyl ester to a carboxylate salt and ethanol.[18] The resulting solution may then be neutralized.
-
Caution: The stability of the isoxazole ring under these conditions must be verified. Some isoxazole derivatives can undergo ring-opening or other reactions under acidic or basic conditions.[19][20] This method should only be attempted by experienced chemists after a thorough literature review and risk assessment.
Landfilling (Least Preferred Method)
Direct landfilling of untreated this compound is not recommended due to its potential toxicity and persistence in the environment. Any ash residue from incineration must be disposed of in a designated hazardous waste landfill.[15]
Emergency Procedures for Spills and Exposures
Accidents can happen, and a well-defined emergency plan is crucial.[21][22][23][24][25]
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately. For large or uncontrolled spills, contact emergency services.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
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PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-ethylisoxazole-3-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Ethyl 5-ethylisoxazole-3-carboxylate, a member of the versatile isoxazole family of compounds, demands a proactive and informed approach to personal protection.[1] This guide provides essential, field-proven safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of your research.
Anticipated Hazard Profile
Based on data from similar isoxazole-containing molecules, we can anticipate the following primary hazards for this compound:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[6][7][8][9]
-
Eye Irritation: Expected to cause serious eye irritation.[6][7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6][7]
-
Aquatic Toxicity: Some related isoxazole derivatives are very toxic to aquatic life with long-lasting effects.[5]
This hazard assessment underpins the necessity for the stringent personal protective equipment (PPE) and handling protocols detailed below.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[10][11][12] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is mandatory to protect against splashes and airborne particles.[3] A face shield is required when there is a significant risk of splashing.[2][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Gloves must be inspected for integrity before each use.[2] Given the potential for skin irritation and sensitization, double-gloving is recommended, especially during prolonged handling or when working with larger quantities.[5][13] |
| Body Protection | A full-length, buttoned laboratory coat. | This is essential to protect skin and personal clothing from contamination.[2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved respirator. | All handling of solid material or preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[14] |
| Foot Protection | Closed-toe shoes. | Shoes that fully cover the feet are a baseline requirement in any laboratory setting to protect against spills and falling objects.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Workflow for Safe Handling of this compound
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
PPE Donning : Before entering the laboratory area where the compound is stored or handled, don all required PPE as detailed in the table above.[3]
-
Ventilation : All manipulations of this compound, especially the handling of the solid form and the preparation of solutions, must be conducted in a certified chemical fume hood.[2][7] This is the primary engineering control to prevent inhalation exposure.
-
-
Handling the Compound :
-
Avoid Dust and Aerosol Formation : Handle the solid material carefully to avoid generating dust.
-
Dissolution : When preparing solutions, add the solid this compound to the solvent slowly and stir gently to avoid splashing.[3]
-
Container Management : Keep the container tightly closed when not in use to prevent contamination and potential release into the laboratory environment.[7][9]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[7][9] If skin irritation occurs, seek medical attention.[7][8]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
-
Disposal Plan
-
Waste Segregation : All waste materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Chemical Disposal : Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[5][7]
-
Regulatory Compliance : All disposal procedures must be in strict accordance with local, state, and federal environmental regulations.[5][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

